(S)-methyl 2-amino-3-(4-iodophenyl)propanoate
Description
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Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-iodophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJCJOBIONHKJL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293817 | |
| Record name | 4-Iodo-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113850-77-4 | |
| Record name | 4-Iodo-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113850-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-methyl 2-amino-3-(4-iodophenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate, a derivative of the non-proteinogenic amino acid 4-iodophenylalanine, serves as a pivotal building block in medicinal chemistry and drug development.[1] Its unique trifunctional nature—comprising a primary amine, a methyl ester, and an aryl iodide—offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, outlines a standard laboratory-scale synthesis, predicts its spectral characteristics, and explores its applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the generation of novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their scientific endeavors.
Molecular Structure and Physicochemical Properties
This compound is the methyl ester of L-4-iodophenylalanine. The presence of the heavy iodine atom on the phenyl ring at the para position is a key feature, rendering the molecule amenable to a wide range of synthetic transformations.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂INO₂ | [2] |
| Molecular Weight | 305.11 g/mol | Calculated |
| IUPAC Name | methyl (2S)-2-amino-3-(4-iodophenyl)propanoate | [1] |
| CAS Number | 158686-46-5 (for hydrochloride salt) | [3] |
| Appearance | White to off-white solid (typical) | General Supplier Data |
| XLogP3 (Computed) | 1.9 | [4] |
| Topological Polar Surface Area | 52.3 Ų | [4] |
Synthesis and Purification
The most direct and common laboratory synthesis involves the esterification of the parent amino acid, (S)-2-amino-3-(4-iodophenyl)propanoic acid (p-Iodo-L-phenylalanine). The Fischer-Speier esterification is a classic and reliable method for this transformation.
Synthetic Workflow: Fischer-Speier Esterification
The causality behind this choice of reaction lies in its simplicity and the use of readily available and inexpensive reagents. Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as a catalyst to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The excess methanol serves as both the reagent and the solvent, driving the equilibrium towards the product side.
Caption: Workflow for the synthesis of the target compound via Fischer esterification.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful synthesis can be confirmed at each stage by thin-layer chromatography (TLC) and ultimately by spectroscopic analysis of the final product.
-
Reaction Setup: Suspend (S)-2-amino-3-(4-iodophenyl)propanoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction between thionyl chloride and methanol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in ethyl acetate. Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic methods.[5][6] While experimental data should always be acquired for a synthesized compound, the expected spectral features can be reliably predicted based on its structure.
| Method | Functional Group | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic (C₆H ₄) | δ 7.6-7.7 ppm (d, 2H), δ 6.9-7.0 ppm (d, 2H) | The iodine atom deshields the ortho protons, shifting them downfield. The meta protons are shifted upfield. Both appear as doublets due to ortho coupling. |
| Alpha-Proton (α-CH ) | δ 3.7-3.8 ppm (t or dd, 1H) | The α-proton is coupled to the two diastereotopic β-protons, resulting in a triplet or doublet of doublets. | |
| Beta-Protons (β-CH ₂) | δ 2.9-3.2 ppm (m, 2H) | Protons on the carbon adjacent to the aromatic ring. | |
| Amine (NH ₂) | δ 1.5-2.5 ppm (s, broad, 2H) | A broad singlet that can exchange with D₂O. Its position is highly variable. | |
| Methyl Ester (OCH ₃) | δ 3.6-3.7 ppm (s, 3H) | A characteristic singlet for a methyl ester.[7] | |
| ¹³C NMR | Ester Carbonyl (C =O) | δ ~175 ppm | Typical chemical shift for an ester carbonyl carbon. |
| Aromatic (C -I) | δ ~92 ppm | The carbon directly attached to iodine is significantly shielded. | |
| Aromatic (C -H) | δ 138 ppm, 132 ppm | Expected shifts for aromatic carbons. | |
| Alpha-Carbon (α-C H) | δ ~55 ppm | Aliphatic carbon attached to the nitrogen atom. | |
| Methyl Ester (OC H₃) | δ ~52 ppm | Characteristic shift for a methyl ester carbon. | |
| Beta-Carbon (β-C H₂) | δ ~38 ppm | Aliphatic carbon adjacent to the aromatic ring. | |
| IR Spec. | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic for a primary amine. |
| C=O Stretch | ~1740 cm⁻¹ (strong) | Strong, sharp absorption for the ester carbonyl. | |
| Aromatic C=C | 1450-1600 cm⁻¹ | Medium intensity peaks for the benzene ring. | |
| C-I Stretch | 500-600 cm⁻¹ | Found in the fingerprint region. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 305 | Expected molecular ion peak for C₁₀H₁₂INO₂. |
| Key Fragment | m/z = 246 | Loss of the carbomethoxy group (-COOCH₃, 59 Da). |
Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from the orthogonal reactivity of its functional groups. The aryl iodide is particularly valuable as a handle for introducing molecular complexity through modern cross-coupling chemistry.
Core Reactivity
-
Amine Group: Can be readily acylated, alkylated, or used in reductive amination to build peptide bonds or attach other side chains.
-
Ester Group: Can be hydrolyzed to the free carboxylic acid or converted to an amide.
-
Aryl Iodide: Serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions.
Application in Palladium-Catalyzed Cross-Coupling
This compound is an ideal substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the late-stage functionalization of a core amino acid scaffold, which is a powerful strategy in medicinal chemistry for rapidly generating a library of analogues to explore the structure-activity relationship (SAR).
Caption: Versatility of the aryl iodide in palladium-catalyzed cross-coupling reactions.
This approach is central to modern drug discovery, enabling chemists to modify a lead compound to enhance potency, improve pharmacokinetic properties (like solubility or metabolic stability), or reduce off-target effects.[8] For instance, replacing the iodine with a different aromatic or heteroaromatic ring (Suzuki coupling) can probe new binding pockets in a target protein.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following guidelines are based on typical Safety Data Sheet (SDS) information.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10] After handling, wash hands thoroughly.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Ensure disposal is carried out by a licensed waste management company.[9]
Conclusion
This compound is more than a simple amino acid derivative; it is a powerful and versatile tool for chemical innovation. Its predictable synthesis and the robust reactivity of the aryl iodide handle make it an invaluable starting material for creating diverse molecular libraries. For researchers in drug discovery, mastering the use of this building block opens a direct path to the synthesis of novel compounds with therapeutic potential.
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Methyl 2-(3-amino-4-iodo-phenyl)-2-methyl-propanoate . PubChem, National Center for Biotechnology Information. [Link]
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- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
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This compound hydrochloride . Scifinder. [Link]
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Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate . PubChem, National Center for Biotechnology Information. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 . YouTube. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . National Institutes of Health. [Link]
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Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 . YouTube. [Link]
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NMR spectrum of methyl propanoate . YouTube. [Link]
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An In-depth Technical Guide to (S)-methyl 2-amino-3-(4-iodophenyl)propanoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate
This compound, also known as 4-iodo-L-phenylalanine methyl ester, is a non-proteinogenic α-amino acid derivative that has emerged as a critical building block in medicinal chemistry and drug development. As the methyl ester of 4-iodo-L-phenylalanine, this compound combines the structural motif of a natural amino acid with a strategically placed iodine atom on the phenyl ring. This unique feature imparts valuable properties, making it a versatile intermediate for the synthesis of complex peptides, radiolabeled tracers for diagnostic imaging, and novel therapeutic agents.
The presence of the iodine atom serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, and more importantly, allows for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I). This has positioned this compound as a key precursor in the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as targeted radionuclide therapy. Furthermore, its structural similarity to phenylalanine allows for its incorporation into peptides, enabling the study of protein structure and function, and the development of peptide-based drugs with enhanced properties.[1][2]
This technical guide provides a comprehensive overview of the molecular structure, synthesis, analytical characterization, and applications of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Physicochemical and Structural Properties
This compound is typically handled as its hydrochloride salt, which enhances its stability and solubility in polar solvents. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂INO₂ (Free Base) / C₁₀H₁₃ClINO₂ (HCl salt) | [3] |
| Molecular Weight | 305.11 g/mol (Free Base) / 341.57 g/mol (HCl salt) | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | ~192-194 °C (decomposes) (HCl salt) | |
| Chirality | (S)-enantiomer | |
| CAS Number | 101718-73-6 (HCl salt) | [5] |
The molecular structure consists of a central chiral carbon atom bonded to an amino group, a methyl ester group, a hydrogen atom, and a 4-iodobenzyl group. The (S)-configuration at the α-carbon is analogous to that of the naturally occurring L-phenylalanine.
Synthesis of this compound Hydrochloride
The most common and efficient method for the synthesis of this compound hydrochloride is the direct esterification of the parent amino acid, 4-iodo-L-phenylalanine, using thionyl chloride in methanol. This method is well-established for the esterification of amino acids and offers high yields.
Causality Behind Experimental Choices:
-
Starting Material: 4-Iodo-L-phenylalanine is the logical precursor, providing the necessary carbon skeleton and stereochemistry.
-
Reagent System (Thionyl Chloride and Methanol): Thionyl chloride (SOCl₂) reacts with methanol (MeOH) in situ to generate hydrogen chloride (HCl) and methyl sulfite. The HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. This one-pot procedure is highly efficient for converting amino acids into their corresponding methyl ester hydrochlorides. The formation of the hydrochloride salt of the amino group also serves to protect it during the reaction.
-
Temperature Control: The initial reaction is carried out at 0°C to control the exothermic reaction between thionyl chloride and methanol. The subsequent heating to 50°C drives the esterification reaction to completion.
Experimental Protocol:
Materials:
-
4-Iodo-L-phenylalanine
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-iodo-L-phenylalanine (e.g., 7.00 mmol) in anhydrous methanol (10 mL).
-
Reagent Addition: Cool the stirring suspension to 0°C in an ice bath. Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (e.g., 1.35 mL, 18.56 mmol) to the mixture.
-
Reaction Progression: Stir the mixture at 0°C for 10 minutes.
-
Heating: Gradually warm the reaction mixture to 50°C and continue stirring for an additional 2 hours.
-
Work-up: After the reaction is complete, remove the solvent in vacuo using a rotary evaporator at 50°C. The resulting solid is the crude 4-iodo-L-phenylalanine methyl ester hydrochloride.
-
Purification (Optional): The product can be further purified by recrystallization if necessary.
This procedure typically yields the desired product in high purity and yield (around 85%).
Synthetic Workflow Diagram:
Caption: Synthetic route to the target compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure and the number of different types of protons in the molecule.
-
¹H NMR (500 MHz, DMSO-d₆, 25 °C) δ: 3.08 (1H, dd, J=14.0, 7.2 Hz, β-CH₂), 3.19 (1H, dd, J=14.0, 5.2 Hz, β-CH₂), 3.67 (3H, s, OCH₃), 4.29 (1H, t, J=6.4 Hz, α-CH), 7.14 (2H, d, J=8.3 Hz, Ar-H), 7.69 (2H, d, J=8.3 Hz, Ar-H), 8.65 (3H, br s, NH₃⁺).
-
Interpretation: The two doublets of doublets (dd) around 3.08 and 3.19 ppm correspond to the diastereotopic protons of the β-methylene group. The singlet at 3.67 ppm is characteristic of the methyl ester protons. The triplet at 4.29 ppm represents the α-proton. The two doublets at 7.14 and 7.69 ppm are indicative of the para-substituted aromatic ring protons. The broad singlet at 8.65 ppm corresponds to the protons of the ammonium group.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~171 | Typical range for an ester carbonyl carbon. |
| Ar-C (C-I) | ~92 | The carbon directly attached to iodine is significantly shielded. |
| Ar-CH | ~132, 138 | Aromatic carbons. |
| Ar-C (ipso to CH₂) | ~137 | The aromatic carbon attached to the side chain. |
| α-CH | ~54 | The chiral alpha-carbon. |
| O-CH₃ | ~53 | The methyl group of the ester. |
| β-CH₂ | ~36 | The methylene group of the side chain. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, the free base would have a molecular ion peak [M]⁺ at m/z 305.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation patterns for amino acid esters.
-
Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 246 ([M - 59]⁺). This is often a prominent peak in the mass spectra of methyl esters of amino acids.
-
Cleavage of the Cα-Cβ bond: This would lead to the formation of the 4-iodobenzyl cation at m/z 217.
-
Loss of the entire amino ester portion: This could result in a fragment corresponding to the 4-iodobenzyl radical, with the charge retained on the amino ester fragment.
The presence of iodine would also be evident from its characteristic isotopic pattern, although ¹²⁷I is the only stable isotope.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical research.
Radiopharmaceutical Development
The most significant application of this compound is as a precursor for radiolabeled molecules for medical imaging and therapy.[6] The iodine atom provides a site for the introduction of radioisotopes such as ¹²³I for SPECT, ¹²⁴I for PET, and ¹³¹I for theranostic applications (combined therapy and diagnosis).
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to targeting vectors like peptides or small molecules. Alternatively, the N-protected derivative of this compound can be used in solid-phase peptide synthesis to incorporate the 4-iodophenylalanine residue at a specific position in a peptide sequence.[7][8] The resulting iodinated peptide can then be radiolabeled.
An example is the synthesis of radioiodinated phenylalanine derivatives for imaging amino acid transport in tumors.[6] Increased amino acid metabolism is a hallmark of many cancers, and radiolabeled amino acids can serve as effective probes for tumor detection and monitoring treatment response.
Peptide Synthesis and Medicinal Chemistry
Beyond radiolabeling, the incorporation of 4-iodophenylalanine into peptides can modulate their biological activity, stability, and pharmacokinetic properties.[1][2] The bulky, lipophilic iodine atom can influence peptide conformation and binding to biological targets. Furthermore, the iodo-aromatic moiety can be used as a handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of complex peptide-drug conjugates and other novel therapeutics.
This compound and its derivatives have been used in the synthesis of factor XI modulators for the treatment of thrombotic and thromboembolic diseases, as well as in the preparation of compounds for research into amyloid-related diseases like Alzheimer's.[5]
Application Workflow: From Building Block to Radiotracer
Caption: Workflow for radiolabeled peptide synthesis.
Conclusion
This compound is a strategically important and versatile building block in modern drug discovery. Its straightforward synthesis, coupled with the unique reactivity of the iodine substituent, provides a powerful platform for the development of innovative radiopharmaceuticals and peptide-based therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its value to researchers and scientists dedicated to advancing the frontiers of medicine. The continued exploration of this and similar non-proteinogenic amino acids will undoubtedly lead to the discovery of new diagnostic and therapeutic agents with improved efficacy and specificity.
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Wilbur, D. S., Hamlin, D. K., Srivastava, R. R., & Burns, H. D. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate chemistry, 4(6), 574–580. [Link]
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Vaidyanathan, G., & Zalutsky, M. R. (2011). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. Applied radiation and isotopes, 69(10), 1454–1460. [Link]
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Sparrow, J. T., & Gotto, A. M. (1982). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International journal of peptide and protein research, 20(4), 353–358. [Link]
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4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. (n.d.). Retrieved January 14, 2026, from [Link]
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Methyl (S)-2-amino-3-(4-iodophenyl)propanoate - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]
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Pérès, B., et al. (2017). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 53(80), 11028-11031. [Link]
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Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein science : a publication of the Protein Society, 14(7), 1989–1993. [Link]
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Interpretation of mass spectra. (n.d.). Retrieved January 14, 2026, from [Link]
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Aitken, R. A., et al. (2014). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository. [Link]
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1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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(S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride - MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]
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Site-specific incorporation of 4-Iodo-L-phenylalanine through opal suppression | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]
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MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. (2025). Journal of Instrumental Analysis, 46(1), 11-25. Retrieved from [Link]
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PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 17). YouTube. Retrieved January 14, 2026, from [Link]
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Introductory note on the 13C NMR spectrum of methyl propanoate - Doc Brown's Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved January 14, 2026, from [Link]
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- 8. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate CAS number and identifiers
An In-depth Technical Guide to (S)-Methyl 2-amino-3-(4-iodophenyl)propanoate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated, non-proteinogenic amino acid ester of significant interest in pharmaceutical and biochemical research. We delve into its core identifiers, physicochemical properties, a detailed and validated synthetic protocol, analytical characterization, and key applications. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize unique chemical building blocks for peptide synthesis, radiolabeling, and the development of novel therapeutic and diagnostic agents.
Introduction: The Strategic Value of 4-Iodo-L-phenylalanine Derivatives
This compound, also known as 4-Iodo-L-phenylalanine methyl ester, is a derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom at the para-position of the phenyl ring imparts unique chemical properties that make it a highly versatile tool in modern drug discovery.
The primary strategic advantages of this molecule are twofold:
-
A Precursor for Radiolabeling: The carbon-iodine bond serves as a key site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). Given the high metabolic rate and increased amino acid uptake in many tumor types, particularly gliomas, via transporters like the L-type amino acid transporter 1 (LAT1), radiolabeled 4-iodophenylalanine derivatives are powerful agents for diagnostic imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for targeted systemic endoradiotherapy.[1][2]
-
A Building Block for Modified Peptides: As an unnatural amino acid, it can be incorporated into peptide sequences using techniques like solid-phase peptide synthesis (SPPS).[3] The presence of the bulky, lipophilic iodine atom can alter the peptide's conformation, stability, and binding affinity to biological targets.[3] Furthermore, the iodine atom provides a reactive handle for post-synthetic modifications via cross-coupling reactions, although this is more commonly performed on the N-protected analogue.[4]
This guide will focus on the free-amine methyl ester, a crucial intermediate that is often generated from the parent amino acid for subsequent reactions or N-protection steps.
Compound Identification
Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for the hydrochloride salt of the target compound and its parent amino acid are summarized below.
| Identifier | This compound Hydrochloride | 4-Iodo-L-phenylalanine (Parent Compound) |
| CAS Number | 158686-46-5[5] | 24250-85-9[6] |
| Molecular Formula | C₁₀H₁₃ClINO₂[7] | C₉H₁₀INO₂[6] |
| Molecular Weight | 341.57 g/mol [7] | 291.09 g/mol [6] |
| IUPAC Name | methyl (2S)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride | (2S)-2-amino-3-(4-iodophenyl)propanoic acid |
| Synonyms | 4-Iodo-L-phenylalanine methyl ester HCl, p-Iodo-L-phenylalanine methyl ester hydrochloride[7] | L-Phe(4-I)-OH, p-Iodo-L-phenylalanine[1] |
| InChI Key | - | PZNQZSRPDOEBMS-QMMMGPOBSA-N[6] |
| SMILES | COC(=O)Cc1ccc(I)cc1.Cl | NC(O)=O[6] |
Physicochemical Properties
The physical properties of the parent amino acid are well-documented. The methyl ester is typically generated and used in situ or stored as the more stable hydrochloride salt.
| Property | 4-Iodo-L-phenylalanine (Parent Compound) |
| Appearance | White to off-white powder[6] |
| Melting Point | ~240 °C (decomposes)[1] |
| Assay/Purity | ≥98.0%[6] |
| Optical Rotation | [α]D = -6.5 ± 2º (c=2 in 80% AcOH)[1] |
| Storage Temperature | −20°C[6] |
Synthesis and Purification
The most direct and widely used method for preparing amino acid methyl esters is the Fischer-Speier esterification, where the parent amino acid is treated with an alcohol (in this case, methanol) under acidic conditions. The use of thionyl chloride (SOCl₂) is particularly effective as it serves as both the acid catalyst and a dehydrating agent, driving the reaction to completion.
Synthetic Workflow: Fischer-Speier Esterification
The workflow involves the reaction of the carboxylic acid with methanol to form the methyl ester hydrochloride in a single, efficient step.
Caption: Workflow for the synthesis of 4-Iodo-L-phenylalanine methyl ester HCl.
Detailed Experimental Protocol
This protocol is adapted from a standard, well-established procedure for the esterification of similar amino acids.[8]
-
1. Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Iodo-L-phenylalanine (e.g., 10.0 g, 34.3 mmol) in anhydrous methanol (e.g., 100 mL).
-
Scientist's Insight: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and the ester product, maximizing yield.
-
-
2. Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (e.g., 1.2 equivalents, 41.2 mmol, 3.0 mL) dropwise via a dropping funnel over 15-20 minutes.
-
Scientist's Insight: The slow, dropwise addition at 0°C is a critical safety measure to control the exothermic reaction between thionyl chloride and methanol, which generates HCl gas and heat. Maintaining a low temperature prevents potential side reactions.
-
-
3. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65°C) for 3-5 hours. The suspension should gradually become a clear solution.
-
Scientist's Insight: Heating to reflux ensures the reaction goes to completion. The dissolution of the starting material is a good visual indicator of product formation, as the hydrochloride salt of the ester is more soluble in methanol than the zwitterionic parent amino acid.
-
-
4. Work-up: Cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
5. Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot methanol and precipitate by slowly adding a non-polar solvent like diethyl ether until turbidity is observed. Cool to 0°C to allow for complete crystallization.
-
Scientist's Insight: Recrystallization is an effective method for removing any unreacted starting material or inorganic impurities. The choice of a polar solvent (methanol) to dissolve and a non-polar anti-solvent (diethyl ether) to precipitate is standard for purifying polar, salt-like organic compounds.
-
-
6. Isolation: Filter the white crystalline solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound hydrochloride.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation & Purity | Expected signals would include aromatic protons (two doublets in the ~7.0-7.8 ppm region), the alpha-proton (a multiplet around 4.4 ppm), the beta-protons (two multiplets around 3.3 ppm), and the methyl ester singlet (around 3.8 ppm). The integration of these signals should correspond to the number of protons.[7][9] |
| ¹³C NMR | Structural Confirmation | Expect signals for the ester carbonyl (~170 ppm), four distinct aromatic carbons (~128-138 ppm, with the iodine-bearing carbon being distinct), the alpha-carbon (~54 ppm), the methyl ester carbon (~53 ppm), and the beta-carbon (~36 ppm).[7][9] |
| Mass Spectrometry | Molecular Weight Verification | ESI-MS in positive mode should show the molecular ion [M+H]⁺ for the free base at m/z corresponding to C₁₀H₁₂INO₂ (approx. 306.0). |
| FT-IR | Functional Group Identification | Key stretches include N-H (from -NH₃⁺), C=O (ester, ~1740 cm⁻¹), and C-I bands. |
| Chiral HPLC | Enantiomeric Purity | Analysis on a chiral stationary phase is required to confirm that no racemization occurred during the synthesis, ensuring the product is the desired (S)-enantiomer. |
| Melting Point | Purity Assessment | A sharp melting point consistent with literature values indicates high purity. |
Applications in Research and Development
Precursor for Radiopharmaceuticals
The most prominent application is in nuclear medicine. The stable ¹²⁷I atom can be exchanged for a radioactive isotope.
-
PET/SPECT Imaging: 4-[¹²³I]Iodo-L-phenylalanine (¹²³I-IPA) and its ¹²⁴I-labeled analogue are used for imaging gliomas.[1][2] These tracers are actively transported into tumor cells, allowing for non-invasive visualization and assessment of tumor extent and metabolic activity.[2]
-
Endoradiotherapy: 4-[¹³¹I]Iodo-L-phenylalanine (¹³¹I-IPA) is being investigated as a therapeutic agent.[2] The beta-emitting ¹³¹I isotope delivers a cytotoxic radiation dose directly to the tumor cells that have taken up the amino acid, offering a targeted treatment for refractory cancers like glioma.[2]
Unnatural Amino Acid in Peptide Synthesis
After N-protection (commonly with Fmoc or Boc groups), the iodinated phenylalanine derivative is used as a building block in SPPS. Its incorporation can:
-
Enhance Biological Activity: The bulky and hydrophobic iodo group can improve binding to target receptors or enzymes.[10]
-
Improve Stability: It can increase the peptide's resistance to enzymatic degradation.[3]
-
Serve as a Structural Probe: The heavy iodine atom is useful in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of peptides and proteins.
Intermediate in Medicinal Chemistry
The compound is a valuable starting material for creating more complex molecules. It can be used in the synthesis of compounds for research into amyloid-related diseases, such as Alzheimer's, and for the preparation of factor XI modulators for thrombotic and thromboembolic disorders.[5]
Safety, Handling, and Storage
-
Safety: The compound is classified as harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, especially of the parent amino acid, storage at -20°C is recommended.[6]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. Retrieved from [Link]
-
Reddy, G. K., et al. (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. NIH Public Access. Retrieved from [Link]
-
Goodman, M. M., et al. (1995). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
-
Samnick, S., et al. (2012). Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma. NIH Public Access. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]
- Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
Sources
- 1. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-iodo--L- phenylalanine methyl ester,hydrochloride | 158686-46-5 [chemicalbook.com]
- 6. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectroscopic Characterization of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate
Introduction: The Significance of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research and development, the strategic incorporation of unnatural amino acids into peptide-based therapeutics has emerged as a powerful tool for modulating pharmacological properties. This compound, the methyl ester of 4-iodo-L-phenylalanine, is a pivotal building block in this field. Its unique structure, featuring an iodine atom on the phenyl ring, offers a versatile handle for a variety of chemical modifications, making it a valuable asset in the design of novel therapeutics.
The presence of the iodo-substituent allows for the introduction of radiolabels for imaging and diagnostic applications, as well as providing a reactive site for cross-coupling reactions to create peptides with enhanced stability, novel functionalities, or specific binding affinities.[1][2] The strategic placement of this halogen can significantly influence a peptide's conformation and its interaction with biological targets.[1] Consequently, this compound is frequently utilized in the synthesis of peptide-based drugs targeting a range of diseases, including cancer, metabolic disorders, and infectious diseases.[1]
A thorough understanding of the spectroscopic properties of this compound is paramount for researchers to ensure its purity, confirm its identity, and track its incorporation into more complex molecules. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in field-proven methodologies and authoritative references. The protocols and data interpretation presented herein are designed to serve as a self-validating system for scientists engaged in peptide synthesis and drug development.
Molecular Structure and Spectroscopic Overview
The structure of this compound is characterized by a chiral center at the alpha-carbon, an amino group, a methyl ester, and a para-iodinated phenyl ring. Each of these functional groups gives rise to distinct signals in various spectroscopic analyses, providing a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework. The data presented here is based on the analysis of the closely related hydrochloride salt, 4-iodo-L-phenylalanine methyl ester hydrochloride. The spectral features of the free base are readily inferred from this data, with predictable shifts occurring upon deprotonation of the amino group.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum of 4-iodo-L-phenylalanine methyl ester hydrochloride reveals distinct signals for each proton environment in the molecule.
Table 1: ¹H NMR Spectral Data for 4-iodo-L-phenylalanine methyl ester hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.08 | dd | 1H | β-CH |
| 3.17 | dd | 1H | β-CH |
| 3.66 | s | 3H | O-CH₃ |
| 4.19 | t | 1H | α-CH |
| 7.08 | d | 2H | Ar-H |
| 7.66 | d | 2H | Ar-H |
| 8.65 | br s | 3H | NH₃⁺ |
Source: Richardson, M. B., et al. (2016).[3]
Interpretation and Causality:
-
Aromatic Protons (7.08 and 7.66 ppm): The para-substituted aromatic ring gives rise to two distinct doublets, a characteristic AA'BB' system. The protons ortho to the iodine atom are shifted downfield (7.66 ppm) due to the deshielding effect of the electron-withdrawing iodine. The protons meta to the iodine are found further upfield (7.08 ppm).
-
Alpha-Proton (4.19 ppm): The proton attached to the chiral center (α-CH) appears as a triplet, resulting from coupling to the two diastereotopic protons of the adjacent methylene group (β-CH₂).
-
Methyl Ester Protons (3.66 ppm): The three protons of the methyl ester group appear as a sharp singlet, as they have no adjacent protons to couple with.
-
Beta-Protons (3.08 and 3.17 ppm): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They appear as a pair of doublets of doublets (dd), coupling with each other and with the α-proton.
-
Amine Protons (8.65 ppm): In the hydrochloride salt, the amino group is protonated (NH₃⁺) and appears as a broad singlet. For the free base, this signal would shift significantly upfield and likely broaden further due to proton exchange.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for 4-iodo-L-phenylalanine methyl ester hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| 35.9 | β-C |
| 52.7 | O-CH₃ |
| 53.6 | α-C |
| 92.5 | Ar-C (C-I) |
| 131.9 | Ar-CH |
| 137.6 | Ar-CH |
| 169.7 | C=O (Ester) |
Source: Richardson, M. B., et al. (2016).[3]
Interpretation and Causality:
-
Carbonyl Carbon (169.7 ppm): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, which is characteristic for this functional group.
-
Aromatic Carbons (92.5, 131.9, 137.6 ppm): The aromatic region shows the expected signals for a para-substituted benzene ring. The carbon directly attached to the iodine atom (C-I) is observed at a relatively upfield position (92.5 ppm) due to the "heavy atom effect" of iodine.
-
Alpha-Carbon (53.6 ppm): The chiral α-carbon, attached to the nitrogen atom, is found in the typical range for amino acid α-carbons.
-
Methyl Ester Carbon (52.7 ppm): The carbon of the methyl ester group appears in a characteristic region for sp³ carbons bonded to an oxygen atom.
-
Beta-Carbon (35.9 ppm): The methylene carbon of the side chain is observed at the most upfield position among the sp³ carbons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable technique for identifying the key functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for 4-iodo-L-phenylalanine methyl ester hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2600 | Broad, Strong | N-H stretch (from NH₃⁺), O-H stretch (from trace H₂O) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1590, 1490 | Medium | C=C stretch (aromatic) |
| ~1220 | Strong | C-O stretch (ester) |
| ~820 | Strong | C-H bend (para-substituted aromatic) |
Source: Richardson, M. B., et al. (2016).[3]
Interpretation and Causality:
-
N-H and O-H Stretching Region (~3400-2600 cm⁻¹): A broad and strong absorption in this region is characteristic of the N-H stretching vibrations of the ammonium group (NH₃⁺) in the hydrochloride salt, often overlapping with any O-H stretching from residual water. For the free base (NH₂), this would typically resolve into two sharper peaks.
-
C=O Stretching (~1740 cm⁻¹): A strong, sharp peak around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
Aromatic C=C Stretching (~1590, 1490 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-O Stretching (~1220 cm⁻¹): The C-O single bond stretching of the ester group typically gives rise to a strong absorption in this region.
-
Aromatic C-H Bending (~820 cm⁻¹): A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound, the expected molecular ion peak ([M]⁺) would be at an m/z corresponding to its monoisotopic mass.
Expected Mass Spectrometric Data:
-
Molecular Formula: C₁₀H₁₂INO₂
-
Molecular Weight: 305.11 g/mol
-
Monoisotopic Mass: 304.9913 g/mol
-
Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) and the benzylic cleavage to form the tropylium-like iodobenzyl cation.
Experimental Protocols: A Guide to Data Acquisition
The following protocols are representative of standard, field-proven methods for the acquisition of spectroscopic data for amino acid esters.
Synthesis of this compound hydrochloride
A reliable method for the synthesis of the hydrochloride salt involves the Fischer esterification of 4-iodo-L-phenylalanine.
Protocol:
-
Suspend 4-iodo-L-phenylalanine in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., methanol/ether) to yield the pure hydrochloride salt.
This protocol is adapted from the synthesis of related amino acid esters and should be optimized for this specific compound.
NMR Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Protocol:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
-
Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra, grounded in established chemical principles, offers researchers in drug discovery and peptide synthesis the necessary tools to confidently work with this important unnatural amino acid. By understanding the causal relationships between the molecular structure and its spectroscopic signatures, scientists can ensure the quality of their starting materials and intermediates, ultimately contributing to the successful development of novel and effective therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. Pharma Focus Asia. [Link]
-
Feng, R.-R., Wang, M., Zhang, W., & Gai, F. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Chemical Reviews, 124(10), 6501–6542. [Link]
-
Feng, R.-R., Wang, M., Zhang, W., & Gai, F. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. PubMed. [Link]
-
Richardson, M. B., Brown, D. B., Vasquez, C. A., Ziller, J. W., Johnston, K. M., & Weiss, G. A. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PeerJ, 4, e2586. [Link]
Sources
An In-Depth Technical Guide to the Physical Characteristics of Iodinated Phenylalanine Methyl Esters
Introduction: Beyond the Canonical Amino Acid
Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in medicinal chemistry and biochemical research. Its modification through halogenation—specifically iodination—and esterification of its carboxylic acid moiety dramatically alters its physicochemical profile, unlocking novel applications. The introduction of an iodine atom onto the phenyl ring creates a powerful tool for radio-imaging, enhances biological activity through halogen bonding, and modulates hydrophobicity.[1][2][3] The conversion to a methyl ester, meanwhile, serves as a crucial protective group in peptide synthesis and can improve membrane permeability.[4]
This guide provides a comprehensive exploration of the physical characteristics of iodinated phenylalanine methyl esters. Moving beyond a simple data repository, we will delve into the structural rationale for these properties, present standardized protocols for their empirical determination, and contextualize their significance for researchers in drug discovery and chemical biology.
Chapter 1: The Structural Basis of Physicochemical Properties
The physical characteristics of these molecules are not arbitrary; they are a direct consequence of their underlying atomic and molecular architecture. Key modifications to the parent phenylalanine structure—iodination, esterification, and the use of protecting groups—each impart distinct and predictable effects.
The Impact of Iodination
The substitution of a hydrogen atom with iodine on the phenyl ring is the most functionally significant modification. Iodine's large atomic radius and high polarizability introduce several key changes:
-
Increased Molecular Weight and Density: The addition of a heavy iodine atom (atomic weight ~126.9 amu) substantially increases the overall molecular weight.
-
Modulated Hydrophobicity: Iodination generally increases the hydrophobicity of the molecule, a factor that can influence protein-ligand interactions and membrane transport.[1]
-
Intermolecular Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and binding affinity to biological targets.[2][3] The position of the iodine (ortho, meta, or para) has a profound effect on the molecule's electronic properties and steric profile, which in turn influences its affinity for targets like amino acid transporters.[5]
The Role of the Methyl Ester and Protecting Groups
-
Methyl Esterification: The conversion of the carboxylic acid to a methyl ester neutralizes the negative charge of the carboxylate, increasing the molecule's overall lipophilicity. This is a common strategy in peptide synthesis to prevent unwanted side reactions.[4]
-
N-Terminal Protection: Protecting groups like tert-butyloxycarbonyl (Boc) are frequently employed on the amino terminus.[6] These bulky, non-polar groups further increase molecular weight and lipophilicity and have a significant impact on properties such as melting point and solubility.
The interplay of these structural features is visualized in the diagram below.
Caption: Key molecular modifications and their resulting impact on physical properties.
Chapter 2: Comparative Analysis of Physical Characteristics
The precise measurement of physical properties is essential for compound identification, purity assessment, and quality control. The following table summarizes key quantitative data for L-phenylalanine methyl ester and several of its iodinated derivatives, providing a clear comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Appearance |
| L-Phenylalanine Methyl Ester HCl | C₁₀H₁₄ClNO₂ | 215.68[7] | 156 - 162[8] | +37.0° ± 2° (c=2 in EtOH)[8] | White powder or crystals[7][8] |
| 4-Iodo-L-phenylalanine | C₉H₁₀INO₂ | 291.10[9] | ~240 (Lit.)[9] | -6.5° ± 2° (c=2 in 80% AcOH)[9] | White powder[9] |
| 4-Iodo-D-phenylalanine | C₉H₁₀INO₂ | 291.09[10] | 251 (dec.) (Lit.)[10] | Not specified | Not specified |
| N-Boc-4-iodo-L-phenylalanine Methyl Ester | C₁₅H₂₀INO₄ | 405.23[6] | Not specified | Not specified | Not specified |
Analysis of Trends:
-
Impact of Iodination on Melting Point: The addition of iodine to the phenyl ring dramatically increases the melting point (compare L-Phenylalanine Methyl Ester HCl at ~160°C to 4-Iodo-L-phenylalanine at ~240°C). This is attributable to the increased molecular weight and potentially stronger intermolecular forces, such as halogen bonding and van der Waals interactions, leading to a more stable crystal lattice.
-
Influence of Protecting Groups: The addition of the N-Boc group in N-Boc-4-iodo-L-phenylalanine Methyl Ester adds significant mass, increasing the molecular weight to 405.23 g/mol .[6] This modification is expected to significantly alter the melting point and solubility profile compared to its unprotected counterpart.
Chapter 3: Standardized Protocols for Property Determination
The trustworthiness of any physical data relies on rigorous and reproducible experimental methodology. The following protocols describe self-validating systems for determining the core physical characteristics of iodinated phenylalanine methyl esters.
Experimental Workflow Overview
The characterization of a synthesized or procured sample follows a logical progression from structural confirmation to the measurement of bulk physical properties.
Sources
- 1. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Boc-4-iodo-L-phenylalanine methyl ester 95% | CAS: 113850-76-3 | AChemBlock [achemblock.com]
- 7. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
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- 10. 4-IODO-D-PHENYLALANINE | 62561-75-5 [m.chemicalbook.com]
Introduction to non-proteinogenic amino acids in peptide chemistry
An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modular nature of peptides makes them an attractive class of therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-proteinogenic amino acids (npAAs) represents a paradigm shift in peptide chemistry, offering a powerful strategy to overcome these limitations. This guide delves into the core principles of npAAs, from their fundamental properties and synthesis to their strategic application in designing next-generation peptide therapeutics with enhanced efficacy, stability, and target specificity.
Table of Contents
-
Introduction: Beyond the Canonical 20
-
The Limitations of Proteinogenic Amino Acids
-
Defining the Landscape of Non-Proteinogenic Amino Acids
-
-
The Chemist's Toolbox: Synthesis of Non-Proteinogenic Amino Acids
-
Core Synthetic Strategies
-
Protecting Group Strategies: A Critical Consideration
-
Purification and Characterization
-
-
Incorporating npAAs into Peptides: Solid-Phase Peptide Synthesis (SPPS)
-
The SPPS Workflow: An Overview
-
Coupling Chemistries for npAAs
-
Challenges and Mitigation Strategies in SPPS
-
-
Structural and Functional Consequences of npAA Incorporation
-
Modulating Peptide Conformation and Rigidity
-
Enhancing Proteolytic Stability
-
Fine-Tuning Pharmacokinetic and Pharmacodynamic Properties
-
-
Applications in Drug Discovery and Beyond
-
Case Study 1: Stapled Peptides for Intracellular Targets
-
Case Study 2: Peptidomimetics in Enzyme Inhibition
-
npAAs as Molecular Probes
-
-
References
Introduction: Beyond the Canonical 20
The 20 proteinogenic amino acids, dictated by the genetic code, form the fundamental building blocks of proteins and peptides in virtually all living organisms. While this limited set provides a remarkable diversity of structures and functions, it also imposes inherent constraints on the properties of natural peptides.
The Limitations of Proteinogenic Amino acids
Peptides composed solely of proteinogenic amino acids often suffer from several drawbacks that limit their therapeutic potential:
-
Rapid Proteolytic Degradation: Peptidases and proteases in the body readily recognize and cleave peptide bonds between natural L-amino acids, leading to short in vivo half-lives.
-
Limited Conformational Diversity: The inherent flexibility of linear peptides often results in a multitude of conformations in solution, only a fraction of which may be biologically active. This can lead to reduced receptor affinity and selectivity.
-
Poor Membrane Permeability: The generally polar and charged nature of peptides hinders their ability to cross cell membranes and access intracellular targets.
Defining the Landscape of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids are, simply put, any amino acids that are not among the 20 standard proteinogenic ones. This broad definition encompasses a vast and diverse collection of molecules, which can be broadly categorized:
-
Naturally Occurring npAAs: Over 500 such amino acids have been identified in various organisms, where they play roles in processes like signaling and defense. Examples include L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine, and ornithine, an intermediate in the urea cycle.
-
Synthetic npAAs: The true power of npAAs in peptide chemistry lies in the virtually limitless possibilities offered by chemical synthesis. These can be designed with specific functionalities to precisely modulate the properties of a peptide.
This guide will focus on the strategic use of synthetic npAAs to engineer peptides with superior therapeutic properties.
The Chemist's Toolbox: Synthesis of Non-Proteinogenic Amino Acids
The ability to create novel npAAs is central to their application. The synthetic chemist has a wide array of methodologies at their disposal to generate these crucial building blocks.
Core Synthetic Strategies
The choice of synthetic route depends heavily on the target npAA's structure, stereochemistry, and desired scale. Common approaches include:
-
Asymmetric Strecker Synthesis: A classic method for the synthesis of α-amino acids, this reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source, followed by hydrolysis. The use of a chiral auxiliary or catalyst renders the reaction asymmetric, yielding enantiomerically enriched amino acids.
-
Alkylation of Glycine Enolates: Chiral glycine enolate equivalents can be alkylated with various electrophiles to introduce diverse side chains. The chiral auxiliary is subsequently cleaved to afford the desired npAA.
-
Nucleophilic Addition to Imines: Chiral imines or iminium ions can undergo nucleophilic addition with a variety of carbon nucleophiles. This is a versatile method for creating quaternary α-amino acids.
Protecting Group Strategies: A Critical Consideration
Given the bifunctional nature of amino acids (containing both an amine and a carboxylic acid), appropriate protection of these groups is essential during synthesis and subsequent incorporation into peptides.
| Protecting Group | Target Functional Group | Common Deprotection Conditions | Key Considerations |
| Boc (tert-butoxycarbonyl) | α-Amino | Strong acid (e.g., TFA) | Acid-labile; orthogonal to Fmoc |
| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino | Base (e.g., piperidine) | Base-labile; standard for SPPS |
| Cbz (Carboxybenzyl) | α-Amino | Catalytic hydrogenation | Can be sensitive to other functional groups |
| t-Bu (tert-butyl) | Carboxylic acid (side chain) | Strong acid (e.g., TFA) | Acid-labile |
| Bn (Benzyl) | Carboxylic acid (side chain) | Catalytic hydrogenation | Can be sensitive to other functional groups |
The choice of protecting groups is dictated by the overall synthetic strategy, particularly the conditions that will be used in downstream applications like Solid-Phase Peptide Synthesis (SPPS). Orthogonality—the ability to remove one protecting group without affecting another—is a cornerstone of modern peptide chemistry.
Caption: Orthogonal protection scheme in Fmoc-based SPPS.
Purification and Characterization
Once synthesized, npAAs must be rigorously purified and characterized to ensure their identity and purity before use in peptide synthesis.
-
Purification: Common techniques include flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).
-
Characterization: A suite of analytical methods is employed to confirm the structure and purity of the synthesized npAA:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Chiral Chromatography: Determines the enantiomeric purity of the npAA, which is critical for its biological activity.
-
Incorporating npAAs into Peptides: Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid support (resin) and elongating the peptide chain in a stepwise manner. This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each step.
The SPPS Workflow: An Overview
The incorporation of both proteinogenic and non-proteinogenic amino acids via Fmoc-based SPPS follows a cyclical process.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Coupling Chemistries for npAAs
The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain is the critical step in SPPS. The choice of coupling reagent is crucial, especially when dealing with sterically hindered npAAs.
| Coupling Reagent | Acronym | Key Features |
| Hexafluorophosphate Benzotriazole Tetramethyl Uronium | HBTU | Efficient and widely used, but can cause racemization. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly efficient, especially for hindered couplings. Lower racemization potential than HBTU. |
| Dicyclohexylcarbodiimide / N-hydroxysuccinimide | DCC/NHS | A classic and cost-effective method. The byproduct, DCU, can be difficult to remove. |
Challenges and Mitigation Strategies in SPPS
The incorporation of npAAs can introduce specific challenges not typically encountered with proteinogenic amino acids.
-
Steric Hindrance: Bulky side chains on npAAs can slow down the coupling reaction.
-
Mitigation: Use more potent coupling reagents like HATU, increase reaction times, and perform double couplings.
-
-
Aggregation: The growing peptide chain, particularly if it contains hydrophobic npAAs, can aggregate on the resin, leading to incomplete reactions.
-
Mitigation: Incorporate chain-disrupting ("magic") mixtures in the solvent, use specialized resins, and perform synthesis at elevated temperatures.
-
-
Side Reactions: The unique functionalities of some npAA side chains may require additional orthogonal protecting groups to prevent unwanted side reactions during synthesis or cleavage.
-
Mitigation: Careful planning of the protecting group strategy is paramount.
-
Structural and Functional Consequences of npAA Incorporation
The true value of npAAs lies in their ability to confer novel structural and functional properties to peptides.
Modulating Peptide Conformation and Rigidity
By introducing specific steric constraints, npAAs can force a peptide to adopt a particular secondary structure (e.g., an α-helix or β-turn). This pre-organization can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty of binding.
-
α,α-disubstituted amino acids: Promote helical conformations.
-
N-alkylated amino acids: Can disrupt hydrogen bonding patterns and favor specific turn structures.
-
Stapled peptides: The introduction of two npAAs with reactive side chains allows for the creation of a covalent bridge, "stapling" the peptide into a stable α-helical conformation.
Enhancing Proteolytic Stability
The introduction of npAAs can render peptides resistant to degradation by proteases.
-
D-amino acids: Proteases are highly stereospecific and generally do not recognize peptides containing D-amino acids.
-
N-methylated amino acids: The methylation of the backbone amide nitrogen prevents protease binding and cleavage.
-
β-amino acids: The additional carbon in the backbone shifts the peptide bond, making it unrecognizable to most proteases.
Fine-Tuning Pharmacokinetic and Pharmacodynamic Properties
npAAs can be used to optimize the drug-like properties of a peptide.
-
Increased Lipophilicity: Introduction of hydrophobic npAAs can enhance membrane permeability.
-
Pegylation: The incorporation of an npAA with a side chain suitable for conjugation to polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its in vivo half-life.
-
Introduction of Functional Groups: npAAs can introduce novel functional groups for bio-conjugation, such as azides or alkynes for "click" chemistry.
Applications in Drug Discovery and Beyond
The theoretical advantages of npAAs have been translated into numerous practical successes in drug discovery and chemical biology.
Case Study 1: Stapled Peptides for Intracellular Targets
Many potent protein-protein interactions (PPIs) that drive disease are located inside the cell, making them inaccessible to traditional peptide and antibody therapeutics. Stapled peptides, which utilize npAAs to create a hydrocarbon staple, lock the peptide into a stable α-helical conformation. This not only enhances target binding but also increases proteolytic resistance and, crucially, facilitates cell penetration. A notable example is the development of stapled peptides that mimic the BH3 domain of pro-apoptotic proteins to inhibit anti-apoptotic Bcl-2 family proteins, a key target in cancer therapy.
Case Study 2: Peptidomimetics in Enzyme Inhibition
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties. npAAs are central to the design of peptidomimetic enzyme inhibitors. For instance, replacing a scissile peptide bond with a non-hydrolyzable isostere can create a potent and stable inhibitor. The HIV protease inhibitors, a cornerstone of antiretroviral therapy, are a classic example of peptidomimetics designed using principles derived from npAA chemistry.
npAAs as Molecular Probes
The unique properties of npAAs make them invaluable tools for studying biological systems.
-
Fluorescent Amino Acids: Incorporation of npAAs with intrinsic fluorescence allows for the tracking of peptides in real-time within cells.
-
Photo-crosslinkable Amino Acids: These npAAs can be used to covalently trap and identify the binding partners of a peptide upon photoactivation.
-
Isotopically Labeled npAAs: Used in NMR studies to probe the structure and dynamics of peptide-protein complexes.
Conclusion and Future Outlook
Non-proteinogenic amino acids have fundamentally expanded the scope of peptide chemistry, transforming peptides from niche research tools into a major class of therapeutics. The ability to precisely tailor the structure, stability, and function of peptides opens up a vast design space for addressing biological targets previously considered "undruggable."
Future innovations will likely focus on:
-
New Synthetic Methodologies: The development of even more efficient and versatile methods for synthesizing novel npAAs.
-
Computational Design: The increasing use of computational tools to predict the impact of npAA incorporation on peptide structure and function, accelerating the design-build-test cycle.
-
Expanded Genetic Code: The in vivo incorporation of npAAs into proteins using engineered ribosomes and tRNAs, blurring the lines between synthetic chemistry and molecular biology.
The continued exploration of the chemical space occupied by non-proteinogenic amino acids promises to yield a new generation of peptide-based drugs, diagnostics, and research tools with unprecedented capabilities.
References
-
Title: A Diverse Toolbox for the Synthesis of α-Amino Acids Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Use of Non-Proteinogenic Amino Acids (npAAs) in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: Stapled Peptides: A Useful Improvement for Peptide-Based Therapeutics Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Peptidomimetics in Drug Design Source: Chemical Reviews URL: [Link]
The Strategic Incorporation of Halogenated Amino Acids in Modern Drug Discovery: A Technical Guide
Preamble: Beyond Simple Substitution
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Among the myriad strategies employed to achieve these goals, the incorporation of halogenated amino acids into peptide and small molecule drug candidates has emerged as a particularly powerful and versatile tool. This is not a mere act of atomic substitution; it is a deliberate, strategic decision that can profoundly influence a molecule's biological activity by modulating its physicochemical and structural properties.[1][2][3][4][5][6] This guide provides an in-depth exploration of the multifaceted roles of halogenated amino acids in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their effects, explore their diverse applications, and present practical methodologies for their synthesis and integration into drug discovery workflows.
The Fundamental Impact of Halogenation on Amino Acid Properties
The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto an amino acid scaffold initiates a cascade of changes in its intrinsic properties. Understanding these shifts is paramount to rationally designing drug candidates with desired characteristics.
Modulating Electronic Effects and Acidity (pKa)
The high electronegativity of halogen atoms, particularly fluorine, exerts a strong electron-withdrawing inductive effect. This can significantly alter the acidity of nearby functional groups. For instance, the fluorination of a proline ring can influence the pKa of the carboxylic acid and the basicity of the amine, thereby affecting the overall charge state of the molecule at physiological pH.[1] This modulation of pKa can have profound implications for drug-receptor interactions and membrane permeability.
Tuning Lipophilicity and Membrane Permeability
Halogenation is a well-established strategy for increasing the lipophilicity of a molecule.[2][7] This enhanced "greasiness" can improve a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[8] The choice of halogen is crucial, as lipophilicity generally increases with the size of the halogen atom (F < Cl < Br < I). This allows for a fine-tuning of the hydrophobic character of an amino acid side chain to optimize its interaction with hydrophobic pockets in a target protein or to enhance its pharmacokinetic properties.[9]
Imposing Conformational Constraints
The steric bulk of halogen atoms can introduce conformational rigidity into a peptide backbone or an amino acid side chain.[1][5] For example, the incorporation of fluorinated proline derivatives can bias the puckering of the pyrrolidine ring, pre-organizing the peptide backbone into a specific conformation that may be more favorable for binding to its target.[1][5] This conformational control can lead to increased binding affinity and selectivity. The use of halogenated amino acids can stabilize specific secondary structures like β-hairpins through the formation of intramolecular halogen bonds.[10][11]
Caption: Overview of how halogenation impacts key amino acid properties.
The Power of Halogen Bonding in Protein-Ligand Interactions
A pivotal and increasingly appreciated aspect of halogenated compounds in medicinal chemistry is their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a protein.[12][13]
Characteristics of Halogen Bonds
The strength and directionality of halogen bonds are key to their utility in drug design. The strength of the interaction generally increases with the polarizability of the halogen atom (F < Cl < Br < I). These interactions are highly directional, with the optimal geometry being a near-linear arrangement between the carbon-halogen bond and the Lewis base.[14]
Engineering Halogen Bonds for Enhanced Affinity and Selectivity
The ability to engineer specific halogen bonding interactions between a drug candidate and its target protein offers a powerful strategy for enhancing binding affinity and selectivity.[12][15] By strategically placing a halogenated amino acid in a ligand, a specific and stabilizing interaction can be formed with a backbone carbonyl or a side chain heteroatom of the target protein.[13][15] This has been successfully employed to improve the potency of various enzyme inhibitors and receptor antagonists.
Caption: Schematic of a halogen bond between a ligand and a protein.
Diverse Applications of Halogenated Amino Acids in Drug Discovery
The unique properties of halogenated amino acids have led to their widespread application across various stages of the drug discovery and development pipeline.
Metabolic Blocking and Enhancing Stability
Halogenation can be used to block sites of metabolic degradation in a drug molecule. By replacing a hydrogen atom with a halogen, particularly fluorine, at a metabolically labile position, the molecule can be rendered more resistant to enzymatic degradation, thereby increasing its in vivo half-life.[2] Furthermore, the introduction of halogenated amino acids can enhance the proteolytic stability of peptides.[1][2][5]
| Property | Effect of Halogenation | Rationale |
| Metabolic Stability | Increased | Blocking of P450 oxidation sites.[9] |
| Proteolytic Resistance | Increased | Steric hindrance at the cleavage site.[1][2][5] |
| Lipophilicity | Increased | Enhanced membrane permeability.[2][7] |
| Binding Affinity | Can be Increased | Formation of halogen bonds.[12][15] |
| Conformational Rigidity | Increased | Pre-organization for optimal binding.[1][5] |
Probes for Mechanistic Studies and In Vivo Imaging
The unique spectroscopic properties of certain halogens make them valuable probes for studying drug-target interactions. For instance, 19F NMR is a powerful tool for investigating the binding of fluorinated ligands to proteins. Furthermore, the incorporation of positron-emitting halogen isotopes, such as 18F, into amino acids has revolutionized medical imaging. 18F-labeled amino acids are now widely used as tracers in Positron Emission Tomography (PET) for the diagnosis and monitoring of various cancers.[16][17][18][19] These tracers are taken up by metabolically active tumor cells, allowing for their non-invasive visualization.[17][20]
Case Study: Halogenated Amino Acids in Antimicrobial Peptides
The development of new antimicrobial agents is a critical area of research. Halogenation has been shown to be an effective strategy for enhancing the activity of antimicrobial peptides (AMPs).[21][22] The introduction of halogenated hydrophobic amino acids can increase the peptide's ability to disrupt bacterial membranes, a key mechanism of action for many AMPs.[22]
Methodologies: Synthesis and Incorporation of Halogenated Amino Acids
The successful application of halogenated amino acids in drug discovery relies on robust and efficient synthetic methodologies.
Chemical Synthesis of Halogenated Amino Acids
A variety of chemical methods have been developed for the synthesis of halogenated amino acids.[1][23] These methods often involve the halogenation of amino acid precursors or the construction of the halogenated amino acid from smaller building blocks. For aromatic amino acids, electrophilic halogenation is a common strategy. The synthesis of aliphatic halogenated amino acids can be more challenging due to the potential for side reactions.[23]
Experimental Protocol: Synthesis of a Generic Halogenated Phenylalanine Derivative
-
Starting Material: Commercially available Boc-protected phenylalanine.
-
Halogenation: React the protected phenylalanine with a suitable halogenating agent (e.g., N-bromosuccinimide for bromination) in an appropriate solvent.
-
Purification: Purify the halogenated product using column chromatography.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Caption: A generalized workflow for the chemical synthesis of a halogenated amino acid.
Enzymatic Halogenation: A Greener Approach
Nature has evolved a diverse array of halogenase enzymes that can selectively install halogen atoms onto various organic molecules, including amino acids.[24][25][26] These enzymes offer a green and highly selective alternative to chemical synthesis.[26] Tryptophan halogenases, for example, can regiospecifically halogenate tryptophan at different positions on the indole ring.[27] The ongoing discovery and engineering of new halogenases are expanding the toolbox for the biocatalytic production of halogenated amino acids.[24][28]
Future Perspectives and Conclusion
The strategic incorporation of halogenated amino acids will undoubtedly continue to be a cornerstone of modern medicinal chemistry. Future research will likely focus on the discovery and development of novel halogenase enzymes with expanded substrate scope and regioselectivity. Furthermore, a deeper understanding of the interplay between halogenation, protein dynamics, and drug resistance will pave the way for the design of next-generation therapeutics with improved efficacy and durability.
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Introduction: The Enduring Significance of Phenylalanine Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Discovery and Synthesis of Novel Phenylalanine Derivatives
Phenylalanine, a fundamental aromatic amino acid, represents far more than a simple building block of proteins. Its unique combination of a chiral center, an aromatic ring amenable to substitution, and peptidic linkage capability makes it a privileged scaffold in medicinal chemistry. The strategic modification of the phenylalanine framework allows for the fine-tuning of molecular properties, leading to enhanced potency, selectivity, metabolic stability, and bioavailability of therapeutic agents.[1][2][3] Consequently, the discovery and synthesis of novel phenylalanine derivatives remain a cornerstone of modern drug development, impacting fields from antiviral and anticancer research to neuroprotective and metabolic disease therapies.[4][5][6]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core principles and advanced methodologies underpinning the creation of novel phenylalanine derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental design, offers field-proven insights into synthetic strategies, and grounds its claims in authoritative, verifiable references.
PART 1: Rational Design and Discovery Strategies
The journey to a novel therapeutic agent begins not in the flask, but with a rational design strategy. The modification of the phenylalanine scaffold is a deliberate process aimed at optimizing interactions with biological targets and improving drug-like properties.
Bioisosteric Replacement: Modulating Properties Beyond the Phenyl Ring
Bioisosterism, the replacement of a functional group with another that retains similar spatial and electronic characteristics, is a powerful tool for lead optimization.[7] In the context of phenylalanine, this can involve modifications to the phenyl ring itself or its replacement with other cyclic systems.
-
Aromatic Ring Modification: Introducing substituents onto the phenyl ring can dramatically alter a molecule's properties. Halogenation, for instance, with bromine or fluorine, can modulate lipophilicity, influence binding interactions through halogen bonding, and block sites of metabolism, thereby enhancing pharmacokinetic profiles.[1][8][9] Acetylated and fluorinated phenylalanine derivatives are widely used for these purposes.[8][9]
-
Heterocyclic Bioisosteres: Replacing the phenyl ring with heterocycles like thiophene or pyridine can introduce new hydrogen bonding capabilities, alter electronic distribution, and improve solubility. For example, replacing a phenylalanine residue with 3-(2-thienyl)-alanine has been explored in structure-activity relationship (SAR) studies of neuropeptides.[10]
-
Non-Aromatic Bioisosteres: In some cases, replacing the aromatic ring with a non-aromatic carbocycle or a silicon-based analogue can improve metabolic stability.[11][12][13] For instance, β-(trimethylsilyl)alanine has been successfully used as a metabolically stable bioisostere for phenylalanine in renin inhibitory peptides, proving resistant to proteolytic digestion.[11][12]
Conformational Constraint: Locking in the Bioactive Conformation
Peptides and small molecules often possess significant conformational flexibility. While this allows them to adapt to various biological targets, it can also lead to off-target effects and entropic penalties upon binding. Introducing conformational constraints can lock the molecule into its bioactive conformation, enhancing potency and selectivity.[14][15]
Strategies for constraining phenylalanine derivatives include:
-
Cyclization: Incorporating the phenylalanine backbone into a cyclic structure, such as a tetrahydroisoquinoline or an indane framework, restricts torsional angles.[14][16]
-
α,α-Disubstitution: Introducing a second substituent at the α-carbon sterically hinders rotation, forcing the peptide backbone into a more defined conformation. However, the synthesis of these sterically congested molecules presents significant challenges.[17]
-
β-Substitution: Adding substituents at the β-position, as in β-methylphenylalanine, also restricts side-chain and backbone flexibility.[18]
The logical workflow for applying these design principles in a drug discovery context is illustrated below.
Caption: Drug discovery workflow utilizing phenylalanine derivative design.
PART 2: Modern Synthetic Methodologies
The successful implementation of rational design strategies hinges on the availability of robust and versatile synthetic methods. The field has evolved from classical approaches to sophisticated catalytic and biocatalytic systems that offer high efficiency and stereocontrol.
Biocatalytic Synthesis: Green and Enantioselective Routes
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them ideal catalysts for synthesizing chiral amino acids.[2]
-
Phenylalanine Ammonia Lyases (PALs): PALs catalyze the reversible hydroamination of cinnamic acids to form L-phenylalanine derivatives.[19][20] This method is atom-economical and avoids the need for expensive cofactors.[19] Recent research has focused on engineering PALs to improve their substrate scope and stability for industrial applications, including continuous flow processes.[20][21] By coupling PAL amination with a chemoenzymatic deracemization process, both D- and L-phenylalanine derivatives can be synthesized with high yield and excellent optical purity.[19]
-
Dehydrogenases and Transaminases: Phenylalanine dehydrogenases (PheDHs) and transaminases catalyze the reductive amination of phenylpyruvic acid precursors.[22][23] Protein engineering and directed evolution have been instrumental in creating mutant enzymes with enhanced activity towards non-natural substrates, allowing for the synthesis of derivatives like p-fluoro- and p-methoxy-phenylalanine.[22][23][24]
-
Phenylalanine Aminomutases (PAMs): PAMs are used in the synthesis of β-phenylalanine derivatives (β-PADs) by catalyzing the isomerization of α-phenylalanine analogues.[2][9] β-amino acids are of great interest as they can form peptides (peptidomimetics) with increased resistance to proteolytic degradation.[2][3]
Caption: Comparison of PAL and PheDH biocatalytic pathways.
Transition Metal-Catalyzed Synthesis: Powering C-H Functionalization and Cross-Coupling
Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecules with high precision.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Negishi couplings are highly effective for creating biphenylalanine derivatives or introducing aryl groups.[9][25][26] These methods involve the coupling of an organoboron or organozinc compound with an aryl halide, offering a modular approach to a wide range of derivatives.[9]
-
Direct C-H Functionalization: A more recent and step-economical approach is the direct functionalization of C-H bonds on the phenylalanine aromatic ring.[27][28][29][30][31] Palladium and rhodium catalysts can direct the arylation, olefination, or alkynylation of the phenyl ring, often using the amino acid's own functional groups as directing groups.[29][31] This strategy is particularly valuable for the late-stage modification of peptides, allowing for diversification without the need for de novo synthesis.[28][31]
Multicomponent Reactions (MCRs): Rapid Assembly of Molecular Diversity
MCRs, such as the Ugi and Passerini reactions, are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials.[32][33] These reactions are cornerstones of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. The Ugi reaction, for example, can combine an aldehyde, an amine, a carboxylic acid, and an isocyanide to quickly generate complex peptide-like structures, including novel phenylalanine derivatives.[2][33][34] The synthesis of tetrazole-containing β-phenylalanine derivatives, where the tetrazole acts as a carboxylic acid bioisostere, has been achieved via an azido-Ugi reaction.[2]
PART 3: Experimental Protocols & Characterization
To translate synthetic strategy into practice, robust and reproducible experimental protocols are essential. This section provides detailed methodologies for two distinct and powerful approaches to synthesizing novel phenylalanine derivatives.
Protocol 1: Biocatalytic Synthesis of an L-Phenylalanine Derivative using Phenylalanine Ammonia Lyase (PAL)
This protocol is based on the general principles of PAL-catalyzed hydroamination, a green and highly enantioselective method.[19][20][21]
Objective: To synthesize L-4-chlorophenylalanine from 4-chlorocinnamic acid.
Materials:
-
4-chlorocinnamic acid
-
Ammonium carbamate
-
Engineered Phenylalanine Ammonia Lyase (e.g., AvPAL or PbPAL variants)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 4-chlorocinnamic acid in 50 mL of 50 mM Tris-HCl buffer (pH 8.5).
-
Ammonia Source: Add 10 g of ammonium carbamate to the solution. The high concentration of the ammonia source is crucial to push the reaction equilibrium towards the product.[20]
-
Enzyme Addition: Add 50 mg of lyophilized PAL enzyme powder to the reaction mixture.
-
Incubation: Seal the flask and place it in an orbital shaker set to 37°C and 150 rpm. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 4, 12, 24 hours).
-
Reaction Monitoring (HPLC): Analyze the aliquots using reverse-phase HPLC with a C18 column. Monitor the depletion of the 4-chlorocinnamic acid peak and the appearance of the L-4-chlorophenylalanine product peak. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Work-up and Purification: Once the reaction has reached maximum conversion (typically 70-85%), stop the reaction by acidifying the mixture to pH 2 with 1 M HCl to precipitate the unreacted cinnamic acid.[20][21]
-
Extraction: Filter the mixture to remove the precipitate. Extract the aqueous filtrate three times with ethyl acetate to remove any remaining starting material.
-
Isolation: The aqueous layer containing the protonated amino acid product can be concentrated under reduced pressure. The resulting solid can be recrystallized from a water/ethanol mixture to yield pure L-4-chlorophenylalanine.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the product.
-
Mass Spectrometry (ESI-MS): Determine the molecular weight.
-
Chiral HPLC: Determine the enantiomeric excess (ee) of the product, which should be >99%.
-
Protocol 2: Synthesis of a Biphenylalanine Derivative via Suzuki-Miyaura Cross-Coupling
This protocol outlines a modular approach to C-C bond formation, a staple in medicinal chemistry for creating derivatives with extended aromatic systems.[25][26]
Objective: To synthesize N-Boc-4'-methoxy-L-biphenylalanine methyl ester from N-Boc-4-iodo-L-phenylalanine methyl ester.
Materials:
-
N-Boc-4-iodo-L-phenylalanine methyl ester
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in a small amount of dioxane under an inert atmosphere (N₂ or Ar) for 15 minutes to pre-form the active Pd(0) catalyst.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N-Boc-4-iodo-L-phenylalanine methyl ester (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and K₂CO₃ (3 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and a minimal amount of water (e.g., 10:1 dioxane:water) to the flask. Add the pre-formed palladium catalyst solution (typically 2-5 mol %).
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Reaction Monitoring (TLC/LC-MS): Monitor the consumption of the starting aryl iodide by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biphenylalanine derivative.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure, observing the disappearance of the C-I signals and the appearance of new aromatic signals corresponding to the methoxyphenyl group.
-
Mass Spectrometry (ESI-MS): Confirm the correct molecular weight of the coupled product.
-
Optical Rotation: Measure the specific rotation to confirm retention of stereochemistry.
-
PART 4: Applications and Case Studies
The true measure of a synthetic methodology is its application in solving real-world challenges in drug discovery. Novel phenylalanine derivatives have been integral to the development of numerous therapeutic candidates.
Case Study: Phenylalanine Derivatives as HIV-1 Capsid Inhibitors
The HIV-1 capsid (CA) protein is a clinically unexploited therapeutic target. Researchers have designed and synthesized libraries of phenylalanine derivatives to target an attractive pocket on this protein.[4]
-
Design & Synthesis: Starting from a lead compound (PF-74), a series of 1,2,3-triazole-containing phenylalanine derivatives were synthesized using a highly efficient Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" reaction.[4] This approach allowed for the rapid generation of a diverse library of compounds for screening.[4]
-
Biological Activity: Several synthesized compounds showed potent anti-HIV-1 activity, with some exhibiting efficacy similar to the lead compound.[4] Surface plasmon resonance (SPR) studies confirmed that these derivatives directly bind to the HIV-1 CA protein.[4] This work highlights how modern synthetic methods can be used to rapidly explore the SAR of a lead compound and identify novel, potent inhibitors.[6]
Data Summary: Biological Activity of Novel Phenylalanine Derivatives
The following table summarizes representative data on the biological activities of various phenylalanine derivatives discussed in the literature.
| Derivative Class | Specific Example | Target/Application | Key Finding | Reference |
| Halogenated Derivatives | 3,5-Dibromotyrosine (DBrT) | Glutamate Receptors / Neuroprotection | Reduces brain infarct volume in in vivo models of ischemia. | [5] |
| Carbamate Analogues | Benzylcarbamate-Phe-NH₂ | Substance P 1-7 Analogues / Neuropathic Pain | Improved pharmacokinetic profile (permeability, efflux) compared to the dipeptide lead. | [35][36] |
| Triazole-Containing | Phenylalanine-Triazole-Benzyl Ether | HIV-1 Capsid Protein | Potent anti-HIV-1 activity (EC₅₀ = 4.33 µM), similar to the lead compound PF-74. | [4] |
| β-Amino Acids | (S)-β-Phenylalanine | Peptidomimetics / eEF2K Inhibition | Component of novel anticancer agents; provides increased stability to proteolysis. | [2] |
Conclusion & Future Perspectives
The synthesis and discovery of novel phenylalanine derivatives continue to be a vibrant and impactful area of research. The convergence of rational design, powerful catalytic methods, and a deeper understanding of biological systems has enabled the creation of sophisticated molecules with precisely tailored properties.
The future of this field will likely be driven by several key trends:
-
Late-Stage Functionalization: The development of even more selective and robust C-H functionalization methods will allow for the rapid diversification of complex peptides and drug candidates in the final stages of synthesis, accelerating the drug discovery process.[27][28]
-
Biocatalysis and Directed Evolution: The continued engineering of enzymes will provide access to a broader range of non-natural amino acids with perfect stereocontrol, under increasingly sustainable and scalable conditions.[21][24]
-
Flow Chemistry: The integration of synthetic methods, particularly biocatalytic and photocatalytic reactions, into continuous flow systems will facilitate safer, more efficient, and scalable production of these valuable building blocks.[20][37]
By leveraging these advancing technologies, researchers and drug development professionals will continue to unlock the vast potential of the phenylalanine scaffold, paving the way for the next generation of innovative therapeutics.
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Correa, A. (2020). Metal‐Catalyzed C(sp2)−H Functionalization Processes of Phenylalanine‐ and Tyrosine‐Containing Peptides. Advanced Synthesis & Catalysis. Available at: [Link]
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Dell'aria, D., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron. Available at: [Link]
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Taranukhin, A. G., et al. (2009). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]
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Lefranc, B., et al. (2021). Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study. Molecules. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Peptide Synthesis Utilizing (S)-methyl 2-amino-3-(4-iodophenyl)propanoate
Introduction: The Strategic Advantage of Incorporating 4-Iodophenylalanine into Peptides
In the landscape of modern peptide science and drug discovery, the ability to move beyond the canonical 20 amino acids is a cornerstone of innovation. Unnatural amino acids provide a powerful toolkit to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Among these, 4-iodo-L-phenylalanine, and by extension its methyl ester precursor, (S)-methyl 2-amino-3-(4-iodophenyl)propanoate, has emerged as a particularly valuable building block.[1][2]
The strategic incorporation of a 4-iodophenylalanine residue into a peptide sequence introduces a unique and versatile reactive handle: the iodine atom on the phenyl ring.[1] This seemingly subtle modification opens a gateway to a vast array of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions.[3][4][5][6][7] These reactions allow for the precise, site-specific introduction of diverse chemical moieties, including alkynes, aryl groups, and other complex organic structures, onto the peptide scaffold under mild conditions.[5][6] This "two-step" labeling approach offers a significant advantage over direct synthesis with highly functionalized and potentially unstable amino acid derivatives.[3][4][5]
Furthermore, the iodine atom itself can be leveraged in diagnostic applications, serving as a precursor for radiolabeling, which is invaluable for developing peptide-based imaging agents for molecular diagnostics.[1][2][8] The ability to site-specifically incorporate an anomalously scattering atom like iodine can also facilitate protein structure determination through X-ray crystallography.[9]
This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in peptide synthesis and subsequent modifications, tailored for researchers, scientists, and drug development professionals.
From Precursor to Building Block: Preparing 4-Iodophenylalanine for Solid-Phase Peptide Synthesis (SPPS)
This compound is the methyl ester of 4-iodo-L-phenylalanine. For its use in standard solid-phase peptide synthesis (SPPS), which relies on the formation of amide bonds, the carboxylic acid functionality must be free.[10][11] Additionally, the α-amino group needs to be protected to prevent unwanted polymerization during the coupling steps.[12][13] The two most common protecting group strategies in SPPS are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[]
The following diagram and protocol outline the necessary steps to convert the methyl ester into a ready-to-use Fmoc-protected amino acid building block.
Figure 1: Workflow for the preparation of Fmoc-L-4-iodophenylalanine.
Protocol 1: Synthesis of Fmoc-L-4-iodophenylalanine-OH
A. Step 1: Saponification of the Methyl Ester
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol/water.
-
Base Addition: Add a stoichiometric equivalent of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture to a pH of approximately 7 with a dilute acid (e.g., 1 M HCl).
-
Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution containing the free amino acid can be used directly in the next step or the product can be isolated by crystallization or lyophilization.
B. Step 2: Nα-Fmoc Protection
-
Dissolution: Dissolve the 4-iodo-L-phenylalanine from the previous step in a 10% aqueous sodium carbonate solution or a mixture of acetone and water.
-
Fmoc-OSu Addition: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in acetone or dioxane dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold 1 M HCl. The Fmoc-protected amino acid will precipitate. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification and Characterization: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization. Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
Incorporation of Fmoc-L-4-iodophenylalanine into Peptides via SPPS
Once prepared, Fmoc-L-4-iodophenylalanine-OH can be incorporated into a peptide sequence using standard automated or manual solid-phase peptide synthesis protocols.[10][11][15]
Figure 2: Standard Fmoc-SPPS cycle for incorporating 4-iodophenylalanine.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) and swell it in N,N-dimethylformamide (DMF).[11][16]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain.[17]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[11]
-
Coupling:
-
Pre-activate Fmoc-L-4-iodophenylalanine-OH by dissolving it in DMF with a suitable coupling reagent and a base.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude product.
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminal functionality (amide or acid).[11] |
| Protecting Group | Fmoc (Nα), tBu, Trt, Pbf (Side Chains) | Fmoc/tBu strategy is common due to its mild deprotection conditions.[13][] |
| Coupling Reagents | HBTU, HATU, PyBOP, DIC/Oxyma | These reagents efficiently mediate amide bond formation with low racemization.[18][19] HATU is particularly effective for sterically hindered couplings.[19] |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Used to activate the carboxyl group and maintain basic conditions for coupling. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | A standard cocktail for cleaving the peptide from the resin and removing most common side-chain protecting groups. |
Table 1: Recommended Reagents and Conditions for SPPS of Iodophenylalanine-Containing Peptides.
Post-Synthetic Modification: Unleashing the Potential of the Iodo Handle
The true power of incorporating 4-iodophenylalanine lies in its ability to serve as a substrate for post-synthetic modifications. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.[5][6]
A. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodophenylalanine residue and a terminal alkyne.[3][4][5] This is a robust method for introducing bioorthogonal handles for click chemistry, fluorescent probes, or other functional groups.[5]
Figure 3: General scheme of the Sonogashira coupling on an iodophenylalanine-containing peptide.
Protocol 3: On-Resin Sonogashira Coupling
-
Resin Preparation: Swell the peptide-resin containing the 4-iodophenylalanine residue in a suitable solvent like DMF or a DMF/NEt₃ mixture.[20]
-
Reagent Addition: Add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) to the resin suspension.
-
Reaction: Gently agitate the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by LC-MS analysis of a small cleaved sample.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove the catalyst and excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail and purify by preparative HPLC.
B. Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Moieties
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the iodophenylalanine residue and an organoboron compound, typically a boronic acid or ester.[6][7] This reaction is highly valuable for creating biaryl linkages, which are important structural motifs in many bioactive molecules, or for introducing other aromatic functionalities.[21]
Figure 4: General scheme of the Suzuki-Miyaura coupling on an iodophenylalanine-containing peptide.
Protocol 4: On-Resin Suzuki-Miyaura Coupling
-
Resin Preparation: Swell the peptide-resin containing the 4-iodophenylalanine residue in a suitable solvent system, which can include aqueous buffers to maintain peptide stability.[6]
-
Reagent Addition: Add the arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂ or Na₂PdCl₄), a suitable phosphine ligand (e.g., P(o-tolyl)₃), and an aqueous base (e.g., K₂CO₃ or Na₂CO₃) to the resin.
-
Reaction: Heat the reaction mixture (e.g., to 40-60 °C) and agitate until completion. Microwave irradiation can significantly accelerate the reaction.[21][22]
-
Washing: Wash the resin extensively with water, DMF, and DCM to remove all traces of the catalyst and reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify by preparative HPLC.
Purification and Analysis
Regardless of whether post-synthetic modification is performed, the final step is the purification of the crude peptide to achieve the desired level of purity for the intended application.
| Stage | Method | Key Parameters |
| Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Stationary Phase: C18-modified silica is the standard.[23] Mobile Phase: A gradient of acetonitrile in water, with 0.1% TFA as an ion-pairing agent, is commonly used.[23][24] |
| Analysis | Analytical RP-HPLC | Used to assess the purity of the final product.[25] |
| Characterization | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the molecular weight of the synthesized peptide and its modified derivatives. |
Table 2: Standard Methods for Peptide Purification and Analysis.
Conclusion and Future Perspectives
This compound, once converted to its Nα-protected form, is a powerful and versatile building block for peptide synthesis. Its incorporation into peptide chains provides a strategic platform for a wide range of post-synthetic modifications through robust and high-yielding palladium-catalyzed cross-coupling reactions. This enables the creation of complex and highly functionalized peptides for applications in drug discovery, diagnostics, and materials science. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this unique unnatural amino acid.
References
-
Metzler-Nolte, N. (2005). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. PubMed. Available at: [Link][3]
-
Metzler-Nolte, N. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry. Available at: [Link][4]
-
Metzler-Nolte, N. (2005). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometalli. Bioconjugate Chemistry. Available at: [Link][5]
-
Sparr, C. et al. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. Available at: [Link][26]
-
Martins, P. et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at: [Link][6]
-
Metzler-Nolte, N. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. ResearchGate. Available at: [Link][20]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. inno-pharmchem.com. Available at: [Link][1]
-
Metzler-Nolte, N. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Semantic Scholar. Available at: [Link][27]
-
Gour, N. et al. (2018). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanopar-. ResearchGate. Available at: [Link][7]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of L-2-Iodophenylalanine in Modern Drug Discovery. inno-pharmchem.com. Available at: [Link][2]
-
Afonso, C. et al. (2009). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. ResearchGate. Available at: [Link][21]
-
Raines, R. T. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters. Available at: [Link][28]
-
Afonso, C. et al. (2009). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. Digital.CSIC. Available at: [Link][22]
-
Lee, Y. & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. MDPI. Available at: [Link][29]
-
Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. Available at: [Link][10]
-
AAPPTec. (n.d.). Coupling Reagents. aapptec.com. Available at: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. aapptec.com. Available at: [Link][16]
-
Cudic, M. & Fields, G. B. (2009). Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link][12]
-
Han, S.-Y. & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link][30]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. dl-peptide.com. Available at: [Link][19]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. aapptec.com. Available at: [Link][31]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. aapptec.com. Available at: [Link][32]
-
Stawikowski, M. & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link][33]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. agilent.com. Available at: [Link][24]
-
Schultz, P. G. et al. (2003). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. Available at: [Link][9]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. waters.com. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. inno-pharmchem.com. Available at: [Link][8]
-
Nair, S. K. et al. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. ACS Central Science. Available at: [Link][34]
-
Jamison, T. F. et al. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications. Available at: [Link][35]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.com. Available at: [Link][15]
-
Peptide Synthesis and Analysis Core. (2022). Peptide Hand Synthesis Part 3: Deprotection. YouTube. Available at: [Link][17]
-
Kyoto U OCW. (2021). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. Available at: [Link][36]
-
Pentelute, B. L. (2014). Rapid Flow-Based Peptide Synthesis. Chembiochem. Available at: [Link][37]
Sources
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- 3. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 9. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 11. bachem.com [bachem.com]
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- 21. researchgate.net [researchgate.net]
- 22. Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling | Publicación [silice.csic.es]
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- 25. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
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- 27. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. | Semantic Scholar [semanticscholar.org]
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Application Note: A Protocol for Solid-Phase Synthesis of Peptides Containing Iodophenylalanine
Abstract
The incorporation of non-canonical amino acids is a key strategy in modern peptide science for modulating the pharmacological properties of therapeutic peptides and creating novel biochemical probes. 4-Iodophenylalanine (p-I-Phe) is a particularly valuable building block, serving as a heavy atom for X-ray crystallography, a precursor for radiolabeling, and a versatile synthetic handle for post-synthetic modifications via cross-coupling chemistry. This application note provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-L-4-iodophenylalanine into peptide sequences using automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind reagent choices, critical steps, and potential challenges, offering a robust methodology for researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of Iodophenylalanine
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1][2] The now-dominant Fmoc/tBu strategy offers an orthogonal protection scheme with milder reaction conditions compared to older Boc/Bzl methods, making it compatible with a wider range of sensitive and modified amino acids.[3][4]
Among the vast arsenal of non-natural amino acids, 4-iodophenylalanine stands out for several strategic reasons:
-
Structural Biology: The heavy iodine atom is an excellent anomalous scatterer, facilitating phase determination in X-ray crystallography to resolve complex peptide and protein structures.
-
Medical Imaging: The stable iodine atom can be exchanged with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), creating potent radiotracers for diagnostic imaging (PET, SPECT) and targeted radiotherapy.[5]
-
Synthetic Versatility: The carbon-iodine bond is a key functional group for post-synthetic modification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse functionalities onto the peptide scaffold.
This guide provides a detailed protocol grounded in established chemical principles to ensure high yield and purity when incorporating this versatile amino acid.
Materials and Reagents
Successful synthesis requires high-purity reagents and appropriate equipment. All solvents should be of peptide synthesis grade or HPLC grade.
| Category | Item | Recommended Grade/Specification | Supplier Example |
| Resins | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading | Sigma-Aldrich, CEM |
| 2-Chlorotrityl Chloride Resin | 100-200 mesh, ~1.0-1.6 mmol/g loading | Aapptec, ChemPep | |
| Amino Acids | Standard Fmoc-L-Amino Acids | SPPS Grade, >99% purity | CEM, Bachem |
| Fmoc-L-4-iodophenylalanine | SPPS Grade, >99% purity | Sigma-Aldrich, Bachem | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade, <0.005% amines | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR | |
| Piperidine | Reagent Grade, redistilled | Sigma-Aldrich | |
| Diethyl Ether | Anhydrous, ACS Grade | VWR | |
| Coupling Reagents | HBTU, HCTU, or HATU | >99.5% purity | Chem-Impex, Aapptec |
| Bases | N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade, >99.5% | Sigma-Aldrich |
| 4-Methylpiperidine | Reagent Grade | Alfa Aesar | |
| Cleavage Reagents | Trifluoroacetic Acid (TFA) | Reagent Grade, >99.5% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Acros Organics | |
| Water | HPLC Grade or Milli-Q | - |
The Synthesis Workflow: A Step-by-Step Protocol
This protocol is based on a standard 0.1 mmol synthesis scale. Reagent volumes and equivalents should be adjusted accordingly for different scales.
Diagram of the Core Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.
Step 1: Resin Preparation and Swelling
-
Place the desired resin (e.g., 0.1 mmol of Rink Amide resin) into a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation. This step is critical for ensuring that reactive sites within the polymer matrix are accessible.[6]
-
Drain the DMF from the vessel.
Step 2: The Iterative SPPS Cycle
This cycle is repeated for each amino acid in the sequence, including Fmoc-L-4-iodophenylalanine.
A. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[2]
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
B. Amino Acid Coupling (Incorporating Fmoc-L-4-iodophenylalanine):
Scientist's Note: While 4-iodophenylalanine is not excessively bulky, its coupling can be slightly slower than that of a standard phenylalanine due to its increased mass and altered electronics. For ensuring high efficiency, especially in long or aggregation-prone sequences, using a potent uronium/aminium salt activator is recommended.[3]
-
Activation Solution: In a separate vessel, dissolve Fmoc-L-4-iodophenylalanine (4 eq., 0.4 mmol), an activator like HCTU (3.9 eq., 0.39 mmol), in DMF (approx. 3 mL).
-
Add DIEA (8 eq., 0.8 mmol) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
C. Monitoring the Coupling Reaction (Kaiser Test):
The Kaiser test is a crucial quality control step to verify the absence of free primary amines, indicating a complete coupling reaction.[6]
-
Remove a small sample of resin beads (10-15) and place them in a small test tube.
-
Add 2-3 drops each of:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[6]
-
-
Heat the tube at 110°C for 5 minutes.
-
Interpret Results:
-
Negative (Colorless/Yellow Beads): Coupling is complete. Proceed to the next cycle.
-
Positive (Intense Blue Beads): Coupling is incomplete. The presence of free amines is indicated. In this case, perform a "double coupling" by repeating the coupling step (Step 2B) with a fresh solution of activated amino acid.
-
Step 3: Final Cleavage and Deprotection
Scientist's Note: A key concern when working with halogenated amino acids is the potential for dehalogenation during the final acidic cleavage. The carbon-iodine bond on the phenyl ring is robust and generally stable to TFA treatment. The use of a carbocation scavenger like Triisopropylsilane (TIS) is essential, not primarily to protect the C-I bond, but to quench reactive species generated from other side-chain protecting groups (e.g., t-Butyl, Trityl), which could otherwise lead to side reactions.[8] A standard, effective cleavage cocktail for iodophenylalanine-containing peptides is TFA/TIS/H₂O.[5]
Diagram of the Cleavage and Purification Workflow
Caption: Workflow from final resin-bound peptide to purified product.
Cleavage Protocol:
-
After the final amino acid coupling and deprotection, wash the peptide-resin thoroughly with DCM (3 times) and dry it under vacuum for at least 30 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS .
-
Safety Precaution: TFA is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).[8]
-
-
Add the cleavage cocktail to the dried resin (approx. 5-10 mL for a 0.1 mmol scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate (which contains the dissolved peptide) into a pre-chilled centrifuge tube containing cold diethyl ether (approx. 40-50 mL).
-
A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the tube (e.g., 4000 rpm, 10 min, 4°C), carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decanting process two more times to remove residual TFA and scavengers.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Verification
A. Purification by RP-HPLC
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Columns: A C18 stationary phase is standard for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
-
Gradient: A typical gradient for analytical and preparative runs is a linear increase of Solvent B (e.g., 5% to 65% B over 30 minutes), but this must be optimized for each specific peptide. The presence of the hydrophobic iodophenylalanine may increase the peptide's retention time compared to its non-iodinated analogue.
B. Verification by Mass Spectrometry
Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is essential to confirm the identity of the final product.
-
Key Consideration - Isotopic Pattern: Natural iodine is 100% monoisotopic, consisting of a single stable isotope, ¹²⁷I, with a mass of approximately 126.9044 amu.[9][10] Unlike peptides containing chlorine or bromine, which show characteristic M+2 peaks, an iodinated peptide will not have a complex halogen-derived isotopic pattern.
-
Expected Result: The entire isotopic cluster of the peptide will be shifted to a higher mass corresponding to the addition of the iodophenylalanine residue (C₉H₈INO). The observed isotopic distribution will arise from the natural abundance of ¹³C, ¹⁵N, etc., from the rest of the peptide backbone and side chains.[11] The monoisotopic mass of the final peptide should match the calculated mass, confirming the successful incorporation of 4-iodophenylalanine.
Troubleshooting and Special Considerations
-
Positional Isomers: While 4-iodophenylalanine (para) is the most common and commercially available isomer, 2-iodo- (ortho) and 3-iodo- (meta) phenylalanine also exist. The ortho isomer, in particular, is significantly more sterically hindered. Its incorporation may require more potent coupling reagents (e.g., HATU), extended coupling times, or double coupling as a standard procedure.[7]
-
Incomplete Coupling: If the Kaiser test is repeatedly positive for the iodophenylalanine coupling, consider switching to a more potent activator like HATU or performing the coupling at a slightly elevated temperature (e.g., 40°C), though this should be done with caution to avoid potential racemization.[7]
-
De-iodination: While unlikely with the recommended cleavage cocktail, if mass spectrometry suggests loss of iodine (a mass difference of ~126 Da), consider reducing the cleavage time or ensuring the TIS scavenger is fresh and used in sufficient excess.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the synthesis of peptides containing 4-iodophenylalanine using standard Fmoc-SPPS chemistry. The stability of the carbon-iodine bond throughout the synthesis and during TFA/TIS cleavage makes its incorporation straightforward. By understanding the function of each reagent and adhering to critical monitoring steps like the Kaiser test, researchers can confidently produce high-purity iodinated peptides, unlocking their potential for advanced applications in structural biology, radiopharmacology, and synthetic peptide chemistry.
References
- Fields, G. B.; Noble, R. L. Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. Int. J. Pept. Protein Res.1990, 35 (3), 161–214.
-
Pawlas, J.; Svensson, T.; Rasmussen, J. H. Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. Available online: [Link]
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Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available online: [Link]
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ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available online: [Link]
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The Royal Society of Chemistry. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Available online: [Link]
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Aapptec Peptides. Cleavage Cocktails; Reagent B. Available online: [Link]
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Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available online: [Link]
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Peptide Workshop (YouTube Channel). Peptide Hand Synthesis Part 8: Cleaving. Available online: [Link]
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PubMed. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Available online: [Link]
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ResearchGate. A calculated isotope distribution. The mass spectrum of a peptide or... Available online: [Link]
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Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Available online: [Link]
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National Institutes of Health. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Available online: [Link]
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Application Notes & Protocols: The Strategic Use of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate, a readily accessible derivative of L-phenylalanine, serves as a cornerstone building block for the synthesis of non-canonical amino acids (ncAAs). Its aryl iodide moiety provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse functionalities onto the amino acid scaffold. This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of this versatile substrate in key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions. We delve into the mechanistic rationale behind experimental choices and provide validated, step-by-step protocols to empower the synthesis of novel molecular entities for pharmaceutical and biological research.
Introduction: A Versatile Scaffold for Chemical Innovation
The incorporation of ncAAs into peptides and proteins is a transformative strategy in drug discovery and chemical biology, offering enhanced metabolic stability, novel binding interactions, and tailored pharmacological profiles.[1] this compound is a particularly valuable starting material due to the strategic placement of the iodo group on the phenyl ring. The carbon-iodine bond is sufficiently reactive to participate in the oxidative addition step of palladium catalytic cycles under relatively mild conditions, making it an ideal electrophilic partner.[2]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4][5][6] By leveraging these reactions, the 4-iodophenyl side chain can be systematically modified to generate extensive libraries of phenylalanine analogues, each with unique steric and electronic properties.
A critical, and often implicit, first step in these protocols is the protection of the amino group (typically as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate). This is essential to prevent the free amine from acting as a ligand and poisoning the palladium catalyst or participating in unwanted side reactions.[7][8][9] All subsequent protocols assume the use of an N-protected starting material, such as Boc-(S)-methyl 2-amino-3-(4-iodophenyl)propanoate.
The Engine of Synthesis: The General Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway, which is crucial to understand for troubleshooting and optimization.[3][4][5] The cycle involves the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a square planar Pd(II) complex.[2][3][5] This is typically the rate-determining step.
-
Transmetalation / Insertion: In reactions like Suzuki or Sonogashira, a nucleophilic organometallic partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the iodide.[2][3][10] In the Heck reaction, an alkene coordinates to the palladium and undergoes migratory insertion into the Pd-C bond.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: General Palladium Catalytic Cycle.
Application Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[3][11] This reaction is ideal for synthesizing phenylalanine analogues bearing diverse aryl or heteroaryl side chains.
Mechanistic Rationale
The key step following oxidative addition is transmetalation. A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate complex ([RB(OH)₃]⁻), which readily transfers its organic group to the palladium(II) center.[11][12]
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Experimental Protocol
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-(S)-methyl 2-amino-3-(4-iodophenyl)propanoate (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent in vacuo and purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Representative Data
| Entry | Arylboronic Acid Partner | Pd Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 100 | 95 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | 100 | 88 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 85 |
Application Protocol: Heck-Mizoroki Reaction for Alkene Arylation
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing access to unsaturated phenylalanine derivatives.[3][13][14] These products are valuable as conformationally constrained amino acids or as intermediates for further transformations like hydrogenation or epoxidation.
Mechanistic Rationale
The Heck reaction does not involve transmetalation. Instead, after oxidative addition, the alkene coordinates to the Pd(II) center and undergoes syn-migratory insertion into the aryl-palladium bond. A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium complex. The base regenerates the Pd(0) catalyst by reacting with this complex.[5] The trans isomer is typically the major product.[15]
Detailed Experimental Protocol
-
Vessel Preparation: In a sealable pressure tube with a magnetic stir bar, combine N-Boc-(S)-methyl 2-amino-3-(4-iodophenyl)propanoate (1.0 eq), Palladium(II) acetate [Pd(OAc)₂] (0.05 eq), and a phosphine ligand such as tri(o-tolyl)phosphine (0.10 eq).
-
Reagent Addition: Add the alkene (e.g., methyl acrylate, 1.5 eq) and a base, typically a hindered amine like triethylamine (2.0 eq).
-
Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the tube and heat to 100-120 °C. The reaction may require several hours to reach completion.
-
Workup: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Representative Data
| Entry | Alkene Partner | Pd Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | 100 | 85 |
| 2 | Styrene | Pd(OAc)₂ (5) | K₂CO₃ | 120 | 78 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | 100 | 89 |
| 4 | Acrylonitrile | Pd(OAc)₂ (5) | NaOAc | 110 | 75 |
Application Protocol: Sonogashira Coupling for Alkynylation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the aryl iodide) and an sp carbon (of a terminal alkyne).[16][17] This reaction introduces a rigid alkyne linker into the amino acid side chain, which is useful for creating probes for click chemistry, synthesizing extended π-systems, or as a precursor for other functional groups.
Mechanistic Rationale
This reaction uniquely employs a dual catalytic system.[16][18] The palladium catalyst follows the standard cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide. This species is the active nucleophile that undergoes transmetalation with the Ar-Pd(II)-I complex.[10][18]
Caption: Sonogashira Dual Catalytic Cycle.
Detailed Experimental Protocol
-
Vessel Preparation: To a Schlenk flask containing N-Boc-(S)-methyl 2-amino-3-(4-iodophenyl)propanoate (1.0 eq), add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq) and Copper(I) iodide [CuI] (0.04 eq).
-
Inerting: Evacuate and backfill the flask with Argon or Nitrogen.
-
Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.
-
Workup: Once complete, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by silica gel chromatography.
Representative Data
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | 25 | 96 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | 25 | 98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) / CuI (5) | i-Pr₂NH | 40 | 91 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | 25 | 89 |
Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a transformation that is otherwise challenging.[19][20][21] This allows for the introduction of primary or secondary amines directly onto the phenylalanine ring, creating novel derivatives with altered polarity, basicity, and hydrogen-bonding capabilities.
Mechanistic Rationale
This reaction is highly dependent on the choice of ligand. Sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are critical.[19][22] They facilitate the rate-limiting reductive elimination step and prevent β-hydride elimination from the amide intermediate. A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is required to deprotonate the amine or the intermediate palladium-amido complex to drive the catalytic cycle forward.[19][20]
Detailed Experimental Protocol
-
Glovebox Setup: Due to the air-sensitivity of the catalysts and reagents, this reaction is best performed in an inert atmosphere glovebox.
-
Reagent Loading: In a vial, combine N-Boc-(S)-methyl 2-amino-3-(4-iodophenyl)propanoate (1.0 eq), the amine coupling partner (1.2 eq), and the strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Catalyst Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the specialized ligand (e.g., XPhos, 0.025 eq) in anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Assembly: Add the catalyst solution to the vial containing the substrate and reagents. Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat to 80-110 °C with stirring for the prescribed time (often 12-24 hours).
-
Workup: Cool to room temperature, quench carefully with water, and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify via column chromatography.
Representative Data
| Entry | Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 87 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2.5) | LiHMDS | 85 |
| 4 | Indole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 79 |
Conclusion
This compound is a powerful and versatile platform for synthetic innovation. The protocols and mechanistic insights provided herein demonstrate how four cornerstone palladium-catalyzed cross-coupling reactions can be reliably employed to transform this single building block into a vast chemical space of novel, high-value non-canonical amino acids. The rational selection of catalyst, ligand, base, and reaction conditions, grounded in an understanding of the underlying catalytic cycles, enables researchers to precisely engineer molecular architecture for applications ranging from fundamental biological studies to the development of next-generation therapeutics.
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. [Link]
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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PubMed Central (PMC). (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. [Link]
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Royal Society of Chemistry. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Chemical Science. [Link]
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Royal Society of Chemistry. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. [Link]
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University of Lynchburg Digital Showcase. (2025). Synthesizing Palladium-Unnatural Amino Acid Complexes: Structural Analysis and Potential for Anti-Cancer Biological Activity. [Link]
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Royal Society of Chemistry. (2017). Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chemical Science. [Link]
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University of Lynchburg Digital Showcase. (2025). Synthesizing Non-Natural Palladium-Amino Acid Complexes: Structural Analysis and Potential for Anticancer Biological Activity. [Link]
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PubMed Central (PMC). (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ResearchGate. (2011). Synthesis of Unnatural Amino Acid Derivatives via Palladium-Catalyzed 1,4-Addition of Boronic Acids. [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
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PubMed Central (PMC). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
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ResearchGate. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
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National Institutes of Health (NIH). (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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LibreTexts Chemistry. (2023). Heck Reaction. [Link]
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National Institutes of Health (NIH). (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
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PubMed Central (PMC). (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
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Graz University of Technology. (2018). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
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Application Notes and Protocols for the Sonogashira Coupling with Aryl Iodides
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Power of the C(sp²)–C(sp) Bond
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Since its development in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, this methodology has become an indispensable tool for the formation of C(sp²)–C(sp) carbon-carbon bonds.[3][4] Its value is particularly pronounced in the fields of drug discovery, natural product synthesis, and materials science, where the resulting arylalkyne and conjugated enyne moieties are crucial structural motifs.[1][5][6][7]
This guide provides an in-depth experimental framework for conducting the Sonogashira coupling, with a specific focus on aryl iodides as the electrophilic partner. Due to the high reactivity of the carbon-iodine bond, aryl iodides are often the substrates of choice, enabling the reaction to proceed under mild conditions, frequently at room temperature, with high efficiency.[3][8][9] We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide a comprehensive troubleshooting guide to empower researchers to achieve optimal results.
The Catalytic Machinery: A Tale of Two Cycles
The efficacy of the Sonogashira reaction lies in a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][9] While copper-free variants exist, the classical Pd/Cu co-catalyzed system remains widely employed for its efficiency and mild reaction conditions.[10][11][12]
The generally accepted mechanism proceeds as follows:
-
Palladium Cycle Activation: The cycle initiates with an active 14-electron Pd(0) complex. If a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to Pd(0), often by an amine base or a phosphine ligand.[3][4]
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl iodide (Ar-I), the rate-determining step, forming a square planar Pd(II) intermediate.[3][4] The high reactivity of aryl iodides compared to bromides or chlorides makes this step particularly facile.[3][8]
-
Copper Cycle and Acetylide Formation: Simultaneously, the copper(I) cocatalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[4][10] This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The crucial link between the two cycles occurs during transmetalation. The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming an arylpalladium(II) acetylide complex.[4]
-
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex. This step forms the desired C(sp²)–C(sp) bond, yielding the arylalkyne product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]
An undesirable side reaction, particularly when using a copper co-catalyst, is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne, known as Glaser coupling.[8][11][13] Careful control of reaction conditions, particularly minimizing exposure to oxygen, can help suppress this pathway.[8]
Catalytic Cycle Diagram
Caption: Fig. 1: Simplified dual catalytic cycle for the Sonogashira coupling.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the Sonogashira coupling of an aryl iodide with a terminal alkyne. Researchers should consider these as robust starting points, with optimization potentially required based on the specific substrates used.
Safety First: Reagent Handling and Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Copper(I) Iodide: CuI is a potential irritant. Handle with gloves and safety glasses.
-
Solvents: Many solvents used (e.g., THF, Toluene, DMF) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
Bases: Amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are corrosive and have strong odors. Always handle them in a fume hood.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling.[8] The use of an inert atmosphere (Nitrogen or Argon) and degassed solvents is critical for success.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl iodides and terminal alkynes and is typically performed at room temperature.
Materials & Reagents:
-
Aryl Iodide (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) Iodide (CuI, 2-10 mol%)
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as solvent or co-solvent)
-
Anhydrous Solvent (e.g., THF, Toluene, or DMF, if base is not the solvent)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an anaerobic environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., anhydrous THF) and the degassed amine base (e.g., TEA, ~3 equiv if not used as the solvent).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[8]
-
Workup: Once the reaction is complete (typically 2-24 hours), dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filtration: Filter the mixture through a pad of celite or silica gel to remove the palladium and copper salts. Wash the pad with additional solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the alkyne is particularly prone to Glaser homocoupling or when copper contamination of the final product is a concern.[8][11]
Materials & Reagents:
-
Aryl Iodide (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like piperidine or DIPA)
-
Anhydrous Solvent (e.g., DMF, NMP, or Toluene)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent and Alkyne Addition: Add the degassed anhydrous solvent (e.g., DMF), followed by the terminal alkyne (1.2 equiv).
-
Reaction Conditions: Stir the mixture at room temperature or heat as necessary (typically 50-80 °C). The absence of copper often necessitates slightly higher temperatures or longer reaction times.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Data Summary and Reagent Guide
For successful and reproducible Sonogashira couplings, the choice of reagents is critical. The following table summarizes common choices for each component.
| Component | Common Examples | Molar % or Equiv. | Key Considerations & Rationale |
| Aryl Halide | Aryl Iodides | 1.0 equiv | Most reactive halide, allowing for mild conditions (often room temp).[3][8] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | 0.5 - 5 mol% | Pd(II) precatalysts are more air-stable; Pd(0) sources are directly active. Ligand choice can influence reactivity.[4][8] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1 - 10 mol% | Accelerates the reaction by forming a copper acetylide intermediate.[3][4] Omit for copper-free protocols. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, Cs₂CO₃, K₂CO₃ | 2-3 equiv or as solvent | An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[8] Inorganic bases are used in copper-free systems. |
| Solvent | THF, Toluene, DMF, Acetonitrile, or neat amine base | N/A | Must be anhydrous and degassed. The choice can influence catalyst stability and solubility. |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues and provides systematic solutions.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Inactive catalyst; poor quality reagents; insufficient degassing (oxygen present). | Use a fresh batch of palladium catalyst and CuI.[8] Ensure all reagents are pure. Thoroughly degas solvents and the reaction vessel.[8] |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the palladium catalyst. | This can be caused by impurities, high temperature, or an inappropriate solvent.[8] Anecdotal evidence suggests THF may sometimes promote its formation.[14] Ensure high-purity reagents. If heating, do so gradually. Consider a different solvent. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen; high concentration of copper catalyst. | Ensure the reaction is strictly anaerobic. Reduce the loading of the CuI co-catalyst or switch to a copper-free protocol.[8][11] Slow addition of the alkyne can sometimes help.[15] |
| Starting Material Unchanged | Reaction temperature too low; catalyst loading insufficient. | For less reactive substrates, particularly aryl bromides, heating is often necessary.[8] Increase the catalyst loading (e.g., from 1% to 5%). Consider a more active ligand system. |
| Complex Mixture of Products | Side reactions; substrate decomposition. | Re-evaluate functional group compatibility. Ensure the base is not reacting with your starting materials. Lowering the reaction temperature may improve selectivity. |
Conclusion
The Sonogashira coupling of aryl iodides is a powerful and versatile transformation for the synthesis of valuable arylalkynes. By understanding the underlying catalytic mechanism, employing rigorously anaerobic techniques, and selecting the appropriate conditions, researchers can reliably execute this reaction. The protocols and troubleshooting guide presented here offer a comprehensive framework for both novice and experienced chemists to successfully apply this reaction in their synthetic endeavors, accelerating progress in drug development and chemical sciences.
References
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
- Sonogashira Coupling. Chemistry LibreTexts.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Copper-free Sonogashira coupling.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Sonogashira coupling. Golden.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Sonogashira coupling in natural product synthesis.
- What is the best procedure for Sonogashira coupling?.
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Application of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate in radiolabeled peptide synthesis
An In-Depth Technical Guide to the Application of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate in Radiolabeled Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of high-purity, site-specifically radiolabeled peptides is a cornerstone of nuclear medicine and molecular imaging. Peptides labeled with radioisotopes of iodine serve as invaluable tools for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy.[1][2][3] This guide provides a detailed exploration of this compound, a critical precursor for the synthesis of radioiodinated peptides, offering in-depth protocols and expert insights into its application.
The use of an unnatural amino acid like 4-iodophenylalanine provides a distinct advantage over traditional methods that target natural residues like tyrosine. Direct iodination of tyrosine, while straightforward, can potentially alter the peptide's conformation and biological activity, especially if the tyrosine residue is located within a receptor-binding domain.[1] By incorporating (S)-2-amino-3-(4-iodophenyl)propanoic acid directly into the peptide backbone during synthesis, a specific and stable site is created for subsequent radioiodination via isotopic exchange, preserving the integrity of the parent molecule.
Section 1: The Precursor Molecule: Properties and Principles
This compound is a derivative of the amino acid phenylalanine, featuring a stable iodine atom on the phenyl ring. This non-radioactive iodine serves as a target for isotopic exchange reactions, where it is swapped with a radioactive iodine isotope.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₂INO₂ |
| Molecular Weight | 305.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Chirality | (S)-enantiomer |
| Function | Precursor for radioiodination |
The primary principle behind its use is the isotopic exchange reaction . In this process, the peptide containing the stable ¹²⁷I-phenylalanine residue is reacted with a radioactive iodide salt (e.g., Na[¹²³I]I, Na[¹²⁴I]I, or Na[¹³¹I]I) in the presence of a suitable catalyst or reaction mediator. This allows for the efficient and site-specific replacement of the stable iodine with a radioisotope, yielding a radiolabeled peptide with high specific activity. More advanced copper-mediated methods using boronic ester precursors have also been developed to facilitate this labeling under mild conditions.[1][4][5]
Section 2: Synthesis and Radiolabeling Protocols
The overall process involves three critical stages: the synthesis of the peptide containing the 4-iodophenylalanine residue, the radioiodination reaction, and the subsequent purification and quality control of the final radiolabeled product.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Precursor Peptide
The foundation of this methodology is the synthesis of a peptide chain incorporating the non-radioactive iodinated amino acid. The Fmoc/tBu strategy is the most common approach in modern SPPS.[6][7][8]
Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support. This simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps after each reaction cycle.[8]
Step-by-Step Methodology:
-
Resin Preparation:
-
Place an appropriate amount of Rink Amide resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. The choice of resin dictates whether the final peptide will have a C-terminal amide or carboxylic acid.[9]
-
-
Fmoc-Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the first Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity), a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.), and HOBt (Hydroxybenzotriazole) (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to activate the amino acid. The basic environment created by DIEA is crucial for the activation and coupling reaction to proceed efficiently.[9]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For incorporating the key precursor, use Fmoc-(S)-2-amino-3-(4-iodophenyl)propanoic acid at the desired position in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TFA cleaves the peptide from the resin and removes the side-chain protecting groups, while water and TIS act as scavengers to prevent side reactions.[6]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet two more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Caption: Radioiodination reaction workflow.
Protocol 3: Purification by Reversed-Phase HPLC
Purification is essential to isolate the desired radiolabeled peptide from unreacted iodide, unlabeled peptide, and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose. [10][11][12] Rationale: RP-HPLC separates molecules based on their hydrophobicity. The radiolabeled peptide, unlabeled peptide, and impurities will have different retention times on the hydrophobic stationary phase (e.g., a C18 column), allowing for their separation. [11] Step-by-Step Methodology:
-
System Preparation:
-
Equilibrate a semi-preparative C18 RP-HPLC column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. TFA is used as an ion-pairing agent to improve peak shape. [13]
-
-
Sample Injection:
-
Inject the quenched reaction mixture directly onto the HPLC column.
-
-
Elution and Fraction Collection:
-
Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.
-
Monitor the eluate with a UV detector (at 220 nm or 280 nm) and a radioactivity detector connected in series.
-
Collect fractions (e.g., 1-minute intervals) as the peaks elute. The unlabeled precursor peptide will elute slightly earlier than the radioiodinated peptide.
-
-
Product Pooling and Formulation:
-
Analyze the collected fractions for radioactivity.
-
Pool the fractions containing the pure radiolabeled peptide.
-
Remove the acetonitrile by rotary evaporation or nitrogen stream.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a powder, which can then be reconstituted in a biocompatible buffer (e.g., saline) for in-vitro or in-vivo use. [13]
-
Caption: HPLC purification workflow for radiolabeled peptides.
Section 3: Quality Control
Rigorous quality control (QC) is mandatory to ensure the radiolabeled peptide is safe and effective for its intended application. [1][14]
| QC Parameter | Method | Acceptance Criteria | Rationale |
|---|---|---|---|
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures product is free from visible contaminants. |
| Radiochemical Purity (RCP) | Analytical radio-HPLC or radio-TLC | >95% | Confirms that the radioactivity is associated with the desired peptide and not impurities. [15][16] |
| Specific Activity | Calculation (Radioactivity/Mass) | High (e.g., >40 GBq/µmol) | Ensures a high signal-to-noise ratio for imaging or a potent therapeutic dose. |
| In-vitro Stability | Incubation in saline & serum followed by radio-HPLC | >90% RCP after 24h | Demonstrates that the radioiodine remains attached to the peptide under physiological conditions. [1] |
| Sterility & Endotoxins | Standard Pharmacopeia Methods | Sterile, Low Endotoxin Levels | Mandatory for any product intended for in-vivo use to prevent infection and pyrogenic reactions. |
Section 4: Application Notes
Peptides radiolabeled with iodine isotopes using this compound have broad applications in oncology, cardiology, and neurology. [1] Primary Applications:
-
Diagnostic Imaging (SPECT/PET): Radiolabeled peptides that bind to receptors overexpressed on cancer cells allow for non-invasive tumor localization, staging, and monitoring of therapy response. [2][3]* Targeted Radionuclide Therapy: When labeled with a beta-emitting isotope like ¹³¹I, the peptide can deliver a cytotoxic radiation dose directly to tumor cells, minimizing damage to healthy tissue. [17]* Pharmacokinetic Studies: Labeled peptides are essential tools for studying drug metabolism and distribution in preclinical research. [18] Example Application: The F3 peptide, a tumor-homing peptide, has been successfully conjugated and radiolabeled with ¹²⁵I. Studies using an F3 analog demonstrated high tumor-specific uptake in animal models of melanoma and lung cancer, enabling clear tumor visualization with SPECT imaging. [19][20][21] Commonly Used Iodine Radioisotopes:
| Isotope | Half-Life | Principal Emission(s) | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | SPECT Imaging [1] |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β⁺), Gamma | PET Imaging [1] |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV), Auger e⁻ | Radioimmunoassays, Preclinical Research [1][3][22] |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β⁻), Gamma (364 keV) | Radionuclide Therapy, SPECT Imaging [23] |
References
-
D'Ambrosio, F., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences. Available at: [Link]
-
Kopka, K., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. Available at: [Link]
-
Okarvi, S. M. (2008). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The four isotopes of iodine currently in use in radiochemistry and their applications. ResearchGate. Available at: [Link]
-
Thakur, M. L., et al. (2012). Synthesis and Investigation of a Radioiodinated F3 Peptide Analog as a SPECT Tumor Imaging Radioligand. PMC - NIH. Available at: [Link]
-
Moravek, Inc. (n.d.). What Are Radiolabeled Peptides Used For? Moravek, Inc. Available at: [Link]
-
Thakur, M. L., et al. (2012). Synthesis and investigation of a radioiodinated F3 peptide analog as a SPECT tumor imaging radioligand. PubMed. Available at: [Link]
-
Thakur, M. L., et al. (2012). Synthesis and Investigation of a Radioiodinated F3 Peptide Analog as a SPECT Tumor Imaging Radioligand. PLOS ONE. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Investigation of a Radioiodinated F3 Peptide Analog as a SPECT Tumor Imaging Radioligand. ResearchGate. Available at: [Link]
-
ACS Omega. (2022). Rapid and Efficient Radiolabeling of Short Peptides. PMC - NIH. Available at: [Link]
-
Verhoog, S., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine. ResearchGate. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(3-amino-4-iodo-phenyl)-2-methyl-propanoate. PubChem. Available at: [Link]
-
Molecules. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. Available at: [Link]
-
RSC Advances. (2024). Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. NIH. Available at: [Link]
-
Chemical Science. (2023). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. RSC Publishing. Available at: [Link]
-
ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Sparrow, J. T., et al. (1985). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Goodman, M. M., et al. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. NIH. Available at: [Link]
-
Materials and Protocols. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. Available at: [Link]
-
International Journal of Molecular Sciences. (2022). Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester. PubChem. Available at: [Link]
-
Koch, T. R., et al. (1983). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. PubMed. Available at: [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Available at: [Link]
-
Hichrom. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. Available at: [Link]
-
Goodman, M. M., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid.... PubMed. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-(4-iodophenyl)propionic acid. PubChem. Available at: [Link]
-
ResearchGate. (2012). Radiolabeled Amino Acids for Tumor Imaging with PET.... ResearchGate. Available at: [Link]
-
Goodman, M. M., et al. (2002). Radiolabeled amino acids for tumor imaging with PET.... PubMed. Available at: [Link]
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Application Notes & Protocols: (S)-Methyl 2-Amino-3-(4-iodophenyl)propanoate as a Versatile Precursor for PET Imaging Agent Synthesis
Introduction: The Strategic Role of Amino Acid Analogues in PET Imaging
Positron Emission Tomography (PET) has revolutionized clinical diagnostics and biomedical research by enabling the non-invasive visualization of physiological and pathological processes at the molecular level. The specificity and efficacy of PET imaging are fundamentally dependent on the design of the radiotracer. While [¹⁸F]FDG is a cornerstone of clinical PET, its utility can be limited in certain oncological applications, particularly in neuro-oncology, due to high background glucose metabolism in the brain.[1][2][3]
This has driven the development of alternative tracers, with radiolabeled amino acids emerging as a highly effective class.[4] Cancer cells exhibit a heightened metabolic state, characterized by an increased demand for amino acids to fuel rapid proliferation and protein synthesis.[5][6] This demand is met by the significant upregulation of amino acid transporters on the cell surface, such as the L-type Amino Acid Transporter 1 (LAT1).[7][8] Radiolabeled amino acid analogues exploit this biological feature, acting as "Trojan horses" to be actively transported into tumor cells, thereby providing a high-contrast signal relative to surrounding healthy tissue.[1][9]
(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate, the methyl ester of 4-iodo-L-phenylalanine, serves as a critical building block for this class of PET tracers. Its structure is strategically designed for radiopharmaceutical synthesis. The amino acid scaffold provides the biological vector for targeting transporters like LAT1, while the 4-iodophenyl group offers a readily accessible site for radioiodination with positron-emitting isotopes, most notably Iodine-124 (¹²⁴I, t½ = 4.2 days).[1][10] This document provides a detailed guide for researchers, covering the synthesis of the necessary precursor, its subsequent radiolabeling to produce a PET imaging agent, and the underlying biological rationale for its application.
Principle of the Method: From Stannyl Precursor to Radioiodinated Tracer
The most robust and widely adopted method for producing no-carrier-added (n.c.a.) radioiodinated aryl compounds for PET is the iododestannylation of an organotin precursor.[1][11] This approach offers high radiochemical yields and specific activity under mild reaction conditions.
The overall workflow involves two main stages:
-
Precursor Synthesis: The commercially available this compound is first protected at the amine group (e.g., with a Boc group) and then converted into its corresponding trialkylstannyl derivative. The N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester is the immediate precursor for the radiolabeling step.
-
Radioiodination and Deprotection: The stannyl precursor undergoes an electrophilic substitution reaction where the tributyltin group is replaced by a radioiodine isotope (e.g., ¹²⁴I). This is typically achieved using an oxidizing agent like Chloramine-T to generate an electrophilic iodine species from Na[¹²⁴I]. Following the radioiodination, the protecting groups (Boc and methyl ester) are removed under acidic and/or basic conditions to yield the final radiotracer, p-[¹²⁴I]iodo-L-phenylalanine.
This multi-step process is visualized in the workflow diagram below.
Caption: Overall workflow for PET tracer synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine Methyl Ester (Precursor)
This protocol is adapted from the methodology described by Wilbur et al.[2][12] It involves the palladium-catalyzed stannylation of N-Boc-p-iodo-L-phenylalanine methyl ester.
Materials:
-
N-Boc-p-iodo-L-phenylalanine methyl ester
-
Bis(tributyltin), (Bu₃Sn)₂
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-p-iodo-L-phenylalanine methyl ester (1 equivalent) in anhydrous toluene.
-
Reagent Addition: Add bis(tributyltin) (approx. 1.1 equivalents) to the solution via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (approx. 0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product, N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester.
Causality Note: The use of a palladium(0) catalyst is crucial for facilitating the oxidative addition/reductive elimination cycle of the Stille coupling reaction, which forms the carbon-tin bond.[2] Performing the reaction under an inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.
Protocol 2: Radiosynthesis of no-carrier-added (n.c.a.) [¹²⁴I]4-iodo-L-phenylalanine
This protocol is based on the work of Samnick et al. for producing the final radiotracer for clinical applications.[1][13]
Materials:
-
N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester (precursor from Protocol 1)
-
Sodium Iodide [¹²⁴I] in 0.1 M NaOH
-
Chloramine-T solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Trifluoroacetic acid (TFA)
-
Sterile water for injection
-
Phosphate buffered saline (PBS)
-
Automated synthesis module or shielded hot cell
-
Reversed-phase HPLC system with a radioactivity detector
-
C18 semi-preparative HPLC column
-
Sterile filters (0.22 µm)
Procedure:
-
Precursor Preparation: Dissolve the stannyl precursor (typically 0.5-1.0 mg) in a suitable solvent like ethanol in a reaction vial.
-
Radioiodination:
-
Add the Na[¹²⁴I] solution to the reaction vial.
-
Add a fresh solution of Chloramine-T as the oxidizing agent.
-
Allow the reaction to proceed at room temperature for 5 minutes.[1]
-
-
Quenching: Quench the reaction by adding a reducing agent like sodium metabisulfite.
-
Deprotection:
-
Neutralization & Purification:
-
Neutralize the reaction mixture.
-
Inject the crude product onto a semi-preparative C18 HPLC column.
-
Elute using a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the desired product from unreacted iodide and byproducts.
-
-
Formulation:
-
Collect the radioactive peak corresponding to [¹²⁴I]4-iodo-L-phenylalanine.
-
Remove the HPLC solvent under reduced pressure (e.g., using a rotary evaporator in a shielded environment).
-
Reconstitute the final product in a sterile, injectable solution (e.g., phosphate-buffered saline).
-
Perform sterile filtration using a 0.22 µm filter into a sterile vial.
-
Causality Note: The iododestannylation reaction is an electrophilic substitution. Chloramine-T oxidizes the [¹²⁴I]iodide anion to a more electrophilic species (e.g., I⁺), which then attacks the electron-rich carbon atom bearing the tributyltin group, displacing it to form the new carbon-iodine bond.[1] The subsequent deprotection steps are essential to unmask the native amino acid structure, which is required for recognition and transport by cellular amino acid transporters.
Data Presentation & Quality Control
The final radiopharmaceutical product must undergo rigorous quality control (QC) testing prior to patient administration to ensure its safety, purity, and identity.[14][15]
Table 1: Typical Synthesis & Quality Control Parameters for n.c.a. [¹²⁴I]4-iodo-L-phenylalanine
| Parameter | Specification | Typical Result | Method |
| Radiochemical Yield | > 80% | 90 ± 6%[1] | Radio-TLC / HPLC |
| Radiochemical Purity | ≥ 95% | > 99%[1] | Radio-HPLC |
| Radionuclidic Purity | > 99.5% ¹²⁴I | Confirmed | Gamma Spectroscopy |
| pH of Final Product | 4.5 - 7.5 | 5.0 - 6.5[14] | pH meter / strips |
| Residual Solvents | Per USP/Ph. Eur. | Within limits | Gas Chromatography |
| Bacterial Endotoxins | Per USP/Ph. Eur. | Pass | LAL Test |
| Sterility | Sterile | Pass | Direct Inoculation |
Biological Targeting Mechanism: The LAT1 Transporter Pathway
The efficacy of [¹²⁴I]4-iodo-L-phenylalanine as a tumor imaging agent is predicated on its interaction with specific cellular machinery. As a large neutral amino acid, its uptake is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), a protein frequently overexpressed in a wide array of human cancers.[16][17][18]
LAT1 functions as an obligatory exchanger, transporting large neutral amino acids (like phenylalanine, leucine, and tryptophan) into the cell in exchange for an intracellular amino acid, often glutamine.[6][19] Once inside the cancer cell, the tracer accumulates due to the high metabolic demand and protein synthesis rates, providing a stable and robust signal for PET imaging. This mechanism provides a high tumor-to-background ratio, as LAT1 expression is relatively low in most healthy tissues, including the brain.[7][8]
Caption: Targeting the LAT1 transporter in cancer cells.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of radioiodinated amino acid PET tracers. The well-established iododestannylation methodology provides a reliable route to produce high-purity, no-carrier-added radiopharmaceuticals like [¹²⁴I]4-iodo-L-phenylalanine. By targeting the upregulated LAT1 amino acid transporter in malignant cells, these tracers offer superior diagnostic capabilities for certain cancers compared to traditional methods. The protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to successfully synthesize and apply these powerful molecular imaging agents in both preclinical and clinical settings. Future work may focus on adapting these precursors for labeling with other radiohalogens or modifying the amino acid scaffold to target other transporter systems, further expanding the diagnostic toolkit of nuclear medicine.
References
-
Amino Acid Transporter-Targeted Radiotracers for Molecular Imaging in Oncology. PubMed. Available from: [Link]
-
Fluorine-18 labeled amino acids for tumor PET/CT imaging. National Institutes of Health. Available from: [Link]
-
An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. National Institutes of Health. Available from: [Link]
-
Amino Acid Transporters for Uptake of Amino Acid PET/SPECT Tracers. ResearchGate. Available from: [Link]
-
Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas. PubMed. Available from: [Link]
-
Amino acid transporters. TPC. Available from: [Link]
-
An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers Media. Available from: [Link]
-
Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. PubMed. Available from: [Link]
-
Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... ResearchGate. Available from: [Link]
-
Bifunctional aryliodonium salts for highly efficient radioiodination and astatination of antibodies. National Institutes of Health. Available from: [Link]
-
Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. American Chemical Society. Available from: [Link]
-
Role of l-type amino acid transporter (LAT1) in different tumor types. ResearchGate. Available from: [Link]
-
LAT1 - Transporters. Solvo Biotechnology. Available from: [Link]
-
The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. MDPI. Available from: [Link]
-
The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers Media. Available from: [Link]
-
Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. Merck Millipore. Available from: [Link]
-
Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway. PubMed Central. Available from: [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available from: [Link]
-
A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. National Institutes of Health. Available from: [Link]
-
Synthesis of N-BOC-N-methyl-d,l-phenylalanine. PrepChem.com. Available from: [Link]
-
Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. Available from: [Link]
-
Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. National Institutes of Health. Available from: [Link]
-
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses. Available from: [Link]
-
Synthesis and explosion hazards of 4-Azido-L-phenylalanine. National Institutes of Health. Available from: [Link]
-
Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. National Institutes of Health. Available from: [Link]
-
PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. National Institutes of Health. Available from: [Link]
-
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. National Institutes of Health. Available from: [Link]
-
L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Available from: [Link]
-
A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science. Available from: [Link]
-
Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. Available from: [Link]
-
Radiohalogenated nonnatural amino acids as PET and SPECT tumor imaging agents. PubMed. Available from: [Link]
-
PET imaging with p-[I-124]iodo-l-phenylalanine as a new tool for diagnosis and postoperative control in patients with glioma. PubMed. Available from: [Link]
-
In vivo characterization of 123/125I-2-iodo-L-phenylalanine in an R1M rhabdomyosarcoma athymic mouse model as a potential tumor tracer for SPECT. PubMed. Available from: [Link]
-
In vivo evaluation and dosimetry of 123I-2-iodo-D-phenylalanine, a new potential tumor-specific tracer for SPECT, in an R1M rhabdomyosarcoma athymic mouse model. PubMed. Available from: [Link]
-
HPLC Purification of Peptides. Protocols.io. Available from: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Phenomenex. Available from: [Link]
-
HPLC purification of peptides and miniature proteins. ResearchGate. Available from: [Link]
Sources
- 1. Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
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- 5. Amino Acid transporter-targeted radiotracers for molecular imaging in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. PET imaging with p-[I-124]iodo-l-phenylalanine as a new tool for diagnosis and postoperative control in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]
Application Notes and Protocols: Strategic Derivatization of the Amino Group on (S)-methyl 2-amino-3-(4-iodophenyl)propanoate
Introduction: Unlocking the Potential of a Versatile Phenylalanine Analog
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate, a non-canonical amino acid ester, serves as a pivotal building block in contemporary drug discovery and chemical biology. The presence of an iodine atom on the phenyl ring offers a versatile handle for a myriad of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. However, the reactivity of the primary amino group often necessitates strategic derivatization to enable selective modifications at other sites, modulate physicochemical properties, or to facilitate peptide synthesis. This guide provides a comprehensive overview of key derivatization strategies for the amino group of this compound, complete with detailed protocols, mechanistic insights, and characterization guidelines. The methodologies presented herein are designed to be robust and adaptable for researchers engaged in the synthesis of complex molecules and novel therapeutics.
Core Derivatization Strategies: A Chemist's Guide to Amine Modification
The primary amino group of this compound can be readily derivatized through several reliable methods. The choice of derivatization strategy is contingent upon the desired downstream application, whether it be for temporary protection, alteration of biological activity, or the introduction of a new functional moiety. This section will delve into three of the most common and impactful derivatization techniques: N-Acylation, N-Sulfonylation, and the installation of carbamate protecting groups (Boc and Fmoc).
N-Acylation: The Formation of Amides
N-acylation is a fundamental transformation that converts the primary amine into a chemically stable amide. This modification is often employed to protect the amine during subsequent synthetic steps or to introduce specific acyl groups that may confer desired biological properties.[1][2][3] The reaction typically proceeds via the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.
This protocol details the straightforward N-acetylation of this compound to yield (S)-methyl 2-acetamido-3-(4-iodophenyl)propanoate.
Materials:
-
This compound hydrochloride
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt and provide a basic environment for the reaction.
-
In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Workflow for N-Acetylation:
Caption: N-Acetylation Workflow Diagram.
Expected Data:
| Derivative | Reagents | Solvent | Yield (%) | 1H NMR (CDCl3, δ ppm) |
| N-acetyl | Acetyl chloride, Et3N | DCM | >90 | ~7.6 (d, 2H), ~7.0 (d, 2H), ~4.8 (m, 1H), ~3.7 (s, 3H), ~3.1 (m, 2H), ~2.0 (s, 3H) |
N-Sulfonylation: Crafting Sulfonamides
N-sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.[4][5][6] The reaction is typically performed using a sulfonyl chloride in the presence of a base.
This protocol describes the synthesis of (S)-methyl 2-((4-methylphenyl)sulfonamido)-3-(4-iodophenyl)propanoate.
Materials:
-
This compound hydrochloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridine (3.0 eq) dropwise to the stirred suspension.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Workflow for N-Tosylation:
Caption: N-Tosylation Workflow Diagram.
Expected Data:
| Derivative | Reagents | Solvent | Yield (%) | 1H NMR (CDCl3, δ ppm) |
| N-tosyl | p-Toluenesulfonyl chloride, Pyridine | DCM | >85 | ~7.7 (d, 2H), ~7.6 (d, 2H), ~7.3 (d, 2H), ~6.9 (d, 2H), ~5.1 (d, 1H), ~4.3 (m, 1H), ~3.6 (s, 3H), ~3.0 (m, 2H), ~2.4 (s, 3H) |
Carbamate Protection: Boc and Fmoc Strategies
In peptide synthesis and other multi-step synthetic sequences, the amino group must be reversibly protected. Tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are the two most common amine protecting groups.[][8] The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection strategies.[9]
This protocol outlines the synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate.[10]
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of DCM and water.
-
Add triethylamine (2.5 eq) and stir until the starting material dissolves completely.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the crude product.
-
The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
Workflow for N-Boc Protection:
Caption: N-Boc Protection Workflow Diagram.
This protocol details the synthesis of (S)-methyl 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoate.
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane and Water
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, separatory funnel.
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (3.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Data for Carbamate Derivatives:
| Derivative | Reagents | Solvent | Yield (%) | 1H NMR (CDCl3, δ ppm) |
| N-Boc | Boc2O, Et3N | DCM/H2O | >95 | ~7.6 (d, 2H), ~6.9 (d, 2H), ~5.0 (d, 1H), ~4.5 (m, 1H), ~3.7 (s, 3H), ~3.0 (m, 2H), ~1.4 (s, 9H) |
| N-Fmoc | Fmoc-Cl, NaHCO3 | Dioxane/H2O | >90 | ~7.7 (d, 2H), ~7.6 (d, 2H), ~7.4 (t, 2H), ~7.3 (t, 2H), ~7.0 (d, 2H), ~5.2 (d, 1H), ~4.6 (m, 1H), ~4.4 (d, 2H), ~4.2 (t, 1H), ~3.7 (s, 3H), ~3.1 (m, 2H) |
Characterization of Derivatized Products
The successful derivatization of this compound can be confirmed by a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the addition of the new functional group. Characteristic shifts in the proton signals adjacent to the nitrogen atom (the α-proton) and the appearance of new signals corresponding to the acyl, sulfonyl, or protecting group are indicative of a successful reaction. 13C NMR can also be used to observe the appearance of new carbonyl or aromatic carbons.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the derivatized product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of the N-H stretching bands of the primary amine and the appearance of new characteristic bands, such as the amide C=O stretch or the S=O stretches of the sulfonamide.
Conclusion
The derivatization of the amino group of this compound is a critical step in the synthesis of a wide range of complex molecules. The protocols detailed in this application note for N-acylation, N-sulfonylation, and carbamate protection provide robust and reliable methods for achieving these transformations. The choice of derivatization strategy will ultimately be guided by the overall synthetic plan, with each method offering distinct advantages in terms of stability and reactivity. By following these guidelines, researchers can effectively manipulate this versatile building block to advance their research in drug discovery and chemical biology.
References
- Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.
- Devi, N., & Sarma, B. (2009). Mild and Useful Method for N-Acylation of Amines.
- Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles.
- Sigma-Aldrich.
- Wikipedia.
- ResearchGate. Sulfonylation of amino acid esters hydrochloride.
- Organic Chemistry Portal.
- European Journal of Chemistry. (2024).
- PubChem. (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester.
- ResearchGate.
- ResearchGate. 15 N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides.
- BOC Sciences. BOC-Amino Acids.
- Ningbo Inno Pharmchem Co., Ltd.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
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- 4. researchgate.net [researchgate.net]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. eurjchem.com [eurjchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chempep.com [chempep.com]
- 10. (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester | C15H20INO4 | CID 13875796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Hindered Amino Acids in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting strategies for improving yields in peptide synthesis, with a specific focus on the complexities introduced by sterically hindered amino acids. The incorporation of residues such as N-methylated amino acids, α,α-disubstituted amino acids (e.g., Aib), and those with bulky side chains (e.g., Val, Ile, Arg) is a common bottleneck in solid-phase peptide synthesis (SPPS), often leading to low yields and impure products. This guide provides field-proven insights and actionable protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with hindered amino acids.
Q1: Why is my peptide yield significantly lower when incorporating a hindered amino acid like Valine or Aib?
A: Low yields are primarily due to steric hindrance, which slows down the kinetics of the coupling reaction. The bulky nature of the hindered amino acid's side chain, and in some cases the N-terminus (e.g., N-methylated amino acids), physically obstructs the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support.[1][2] This can lead to incomplete coupling reactions, resulting in truncated or deletion sequences and, consequently, a lower yield of the desired full-length peptide.[3]
Q2: What is the first and most critical adjustment I should consider when a coupling reaction is inefficient?
A: The choice of coupling reagent is paramount.[1] Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[4] Switching to a more potent in-situ activating reagent is the most effective first step. Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4] HATU, in particular, is often recommended for difficult couplings due to its high reactivity and ability to minimize racemization.[5][6][7]
Q3: Can I simply increase the reaction time to improve the yield?
A: Yes, extending the reaction time is a valid and common strategy. Since steric hindrance slows the reaction rate, increasing the coupling time from a standard 1-2 hours to several hours, or even overnight, can help drive the reaction to completion.[4] This allows more time for the sterically hindered molecules to orient correctly and react.
Q4: What is "double coupling" and when should I use it?
A: Double coupling is the practice of performing the same coupling step twice. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling period.[3] This technique is particularly useful for incorporating sterically hindered amino acids, residues known to be difficult (like Arginine), or when coupling an amino acid after a proline residue.[8] It helps to ensure that any unreacted free amines from the first coupling are driven to react, thereby minimizing deletion sequences.[8]
Q5: How does peptide aggregation affect my synthesis and how can I prevent it?
A: As a peptide chain elongates on the resin, it can fold into secondary structures (like beta-sheets) which then aggregate through intermolecular hydrogen bonds.[9] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions.[9] This is a common issue with hydrophobic sequences. To mitigate this, consider switching your primary solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[4] For particularly problematic sequences, incorporating "structure-breaking" pseudoproline dipeptides at specific Ser or Thr residues can effectively disrupt the formation of these secondary structures.[9][10]
Troubleshooting Guides: From Symptoms to Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of peptides containing hindered amino acids.
Problem 1: Low Coupling Efficiency Detected by Positive Kaiser Test
-
Symptom: After a coupling step, the Kaiser (ninhydrin) test on the resin beads results in a strong blue color, indicating a significant number of unreacted primary amines.[3]
-
Potential Causes & Solutions:
-
Insufficient Reagent Potency: The activating power of your coupling reagent may be too low to overcome the steric barrier.
-
Causality: Standard carbodiimides form less reactive intermediates compared to uronium or phosphonium reagents. For hindered systems, a higher activation energy is required to facilitate the nucleophilic attack of the amine.
-
Solution: Upgrade your coupling reagent. The hierarchy of reactivity is generally: Carbodiimides (DCC, DIC) < Phosphonium (PyBOP) < Uronium/Aminium (HBTU, HCTU, HATU).[11] For extremely challenging couplings, such as with α,α-disubstituted amino acids, converting the amino acid to a highly reactive acyl fluoride using a reagent like TFFH can be a very effective strategy.[4][12]
-
-
Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for the slow kinetics of the coupling.
-
Causality: Sterically hindered reactions require more time and/or energy to reach completion.
-
Solution:
-
Extend Reaction Time: Increase the coupling duration to 4 hours, 8 hours, or even overnight.[4]
-
Increase Temperature: Gentle heating (e.g., to 40-50°C) can increase the reaction rate, but must be used cautiously as it can also increase the risk of racemization.[13]
-
Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method to drive difficult couplings to completion rapidly by using microwave energy to heat the reaction mixture efficiently and uniformly.[4][6]
-
-
-
Poor Solvation & Peptide Aggregation: The growing peptide chain may be aggregating on the resin, physically blocking the N-terminal amine.
-
Causality: Inadequate solvation of the peptide-resin complex allows for the formation of intermolecular hydrogen bonds, leading to aggregation and making the reactive sites inaccessible.[9]
-
Solution:
-
Change Solvent: Replace DMF with NMP, which is a better solvent for aggregated peptides.[4] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[4]
-
Incorporate Chaotropic Salts: Adding chaotropic salts can help disrupt secondary structures, though this is a less common approach.
-
Use Pseudoproline Dipeptides: Proactively insert pseudoproline dipeptides into your sequence at Ser or Thr residues to disrupt secondary structure formation.[9][10]
-
-
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Problem 2: Appearance of Deletion Sequences in Final Mass Spectrometry Analysis
-
Symptom: The mass spectrum of the crude peptide shows the expected full-length product, but also significant peaks corresponding to the mass of the target peptide minus one or more amino acids (M - AA). This is particularly noticeable at the position of a hindered residue.
-
Potential Causes & Solutions:
-
Chronically Inefficient Coupling: This is the most direct cause, where a fraction of the peptide chains fail to couple at the hindered position in every cycle.
-
Causality: As explained in Problem 1, steric hindrance leads to incomplete reactions. If this is not addressed, the unreacted amines will couple with the next amino acid in the sequence, creating a deletion.
-
Solution: Implement the strategies from Problem 1: use a more potent coupling reagent (HATU, HCTU), extend the reaction time, and systematically employ a double coupling protocol for the hindered residue.[3][4] Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can also improve reaction kinetics.[8]
-
-
Failure to Cap Unreacted Amines: If you know a coupling is difficult, failing to cap the unreacted amines will guarantee deletion sequences.
-
Causality: Uncapped free amines will react in the subsequent coupling cycle.
-
Solution: After a difficult coupling step (especially if the Kaiser test is still slightly positive), perform a capping step. This involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride in the presence of a base (e.g., DIPEA).[13] This terminates the unreacted chains, preventing them from becoming deletion impurities. The resulting truncated (and capped) peptides are often easier to separate during purification than deletion sequences, which have very similar properties to the target peptide.[14]
-
-
-
Experimental Protocol: Capping Unreacted Amines
-
Following the coupling of the hindered amino acid, wash the resin thoroughly with DMF (3x).
-
Prepare the capping solution: a mixture of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the resin and agitate for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3x) and then DCM (3x) before proceeding to the next deprotection step.[13]
-
Data Summary: Coupling Reagent Effectiveness
The choice of coupling reagent is critical. The table below summarizes the relative effectiveness and key characteristics of common coupling reagents used in SPPS, particularly for hindered systems.
| Coupling Reagent Class | Examples | Active Ester Formed | Relative Reactivity for Hindered AA | Key Considerations |
| Carbodiimides | DCC, DIC | O-acylisourea | Low | Often insufficient for hindered couplings; can cause racemization.[11] Requires an additive like HOBt or OxymaPure.[7] |
| Phosphonium Salts | PyBOP, PyAOP | OBt / OAt ester | High | Highly effective with low racemization risk. PyAOP is more reactive than PyBOP. Byproducts are not carcinogenic, unlike with BOP.[5][7] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | OBt / O-6-ClBt / OAt ester | Very High | Extremely efficient and fast. HATU is generally considered superior for hindered couplings.[5] Can cause guanidinylation of the free amine if used in excess.[5] |
| Oxyma-Based Reagents | COMU | Oxyma ester | Very High | Safer alternative to explosive benzotriazole-based reagents (HOBt, HOAt).[15] Shows coupling efficiency comparable or superior to HATU.[6][15] |
| Acyl Fluoride Formers | TFFH | Acyl Fluoride | Extremely High | The "gold standard" for the most difficult couplings (e.g., Aib-Aib).[12][16] The amino acid fluoride is generated in-situ. |
Advanced Strategies: Modifying the Peptide Backbone
For sequences that are exceptionally prone to aggregation, modifying the peptide backbone itself can be a powerful, albeit more complex, strategy.
-
Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue has been reversibly protected as a proline-like oxazolidine.[9] Introducing these into a peptide chain disrupts the normal hydrogen bonding pattern that leads to secondary structure formation. The pseudoproline moiety is easily converted back to the native Ser or Thr residue during the final TFA cleavage.[10]
-
Backbone Protection (Hmb/Dmb): The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group can be attached to the nitrogen of an amino acid residue.[10] This bulky group physically prevents the amide nitrogen from participating in hydrogen bonding, thereby disrupting aggregation. However, coupling onto the hindered secondary amine of an Hmb/Dmb-protected residue can itself be challenging.[9]
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
By understanding the underlying causes of poor yield and systematically applying these troubleshooting strategies, researchers can successfully synthesize complex peptides containing even the most challenging sterically hindered amino acids.
References
-
Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. (2025). Research Communities. Retrieved from [https://research-communities. ms. com/article/immobilized-acyl-transfer-molecular-reactors-enable-the-solid-phase-synthesis-of-sterically-hindered-peptides/36184]([Link]. ms. com/article/immobilized-acyl-transfer-molecular-reactors-enable-the-solid-phase-synthesis-of-sterically-hindered-peptides/36184)
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, 18.1.1–18.1.28. Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2002). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Methods in Enzymology, 343, 105-154. Retrieved from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
Procedures to Improve Difficult Couplings. (2025). ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]
-
Bofill, J. M., et al. (2018). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 3(9), 10815-10822. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
SIDE REACTION IN PEPTIDE SYNTHESIS. (n.d.). Slideshare. Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2020). Molecules, 25(23), 5643. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Retrieved from [Link]
-
Cuevas-Zuviria, B., & Albericio, F. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 4-15. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. file.globalso.com [file.globalso.com]
- 8. biotage.com [biotage.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. jpt.com [jpt.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
Technical Support Center: Side-Product Formation in Cross-Coupling Reactions of Amino Acid Esters
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving amino acid esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful synthetic tools. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve common challenges in your own laboratory work. The protocols and insights provided herein are curated to be self-validating, grounded in established chemical literature.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant homocoupling of my boronic acid derivative in a Suzuki-Miyaura coupling with an amino acid ester. What's the likely cause and the quickest fix?
A: Homocoupling is a frequent side-product, often arising from the presence of oxidants, typically oxygen, in your reaction.[1] This leads to a Pd(II)-mediated pathway that couples two boronic acid molecules.[2] The most immediate fix is to ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Solvents should also be properly degassed prior to use.[1]
Q2: My Buchwald-Hartwig amination is resulting in hydrodehalogenation of my aryl halide instead of coupling with my amino acid ester. What should I investigate first?
A: Hydrodehalogenation, where a hydrogen atom replaces the halide, is a common side reaction often promoted by the formation of a palladium-hydride (Pd-H) species.[3] The choice of base and solvent is critical; strong bases, particularly in protic solvents, can generate these hydride species.[3] Consider switching to a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and ensure you are using an anhydrous, aprotic solvent.
Q3: I'm attempting a Sonogashira coupling, but I'm primarily isolating the Glaser coupling product (alkyne homocoupling). How can I favor the cross-coupling product?
A: The Glaser coupling is a copper-mediated homocoupling of terminal alkynes and is a known side reaction in Sonogashira couplings.[4] This issue is often exacerbated by the presence of oxygen. While ensuring anaerobic conditions is important, you might also consider a "copper-free" Sonogashira protocol. These methods often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[5]
Q4: My amino acid ester seems to be hydrolyzing back to the carboxylic acid under the reaction conditions. How can I prevent this?
A: Ester hydrolysis can be a significant issue, particularly with prolonged reaction times or in the presence of water and a strong base. Small amounts of water can lead to a substantial decrease in yield.[6] Ensure all reagents and solvents are anhydrous.[7] If the problem persists, consider using a less nucleophilic base or lowering the reaction temperature. Protecting the C-terminus as a tert-butyl or methyl ester can also prevent unwanted side reactions at this position.[6]
Q5: I'm concerned about racemization of the chiral center in my amino acid ester during the coupling reaction. What conditions are known to minimize this?
A: Racemization is a valid concern, especially when strong bases are employed.[8][9] The enolizable proton alpha to the ester can be abstracted, leading to a loss of stereochemical integrity. To mitigate this, use the mildest base possible that still effects the desired transformation. Weaker bases like carbonates are often preferred over alkoxides.[1] Additionally, keeping the reaction temperature as low as possible can help preserve the stereochemistry. Chiral HPLC analysis of the product is recommended to confirm the enantiomeric purity.[6]
Troubleshooting Guides
This section provides a more in-depth analysis of common side-product formations and systematic approaches to their resolution.
Guide 1: Homocoupling in Suzuki-Miyaura Couplings
Underlying Cause: Homocoupling of boronic acids is primarily driven by a Pd(II)-mediated pathway, which can be initiated by residual Pd(II) from the precatalyst or by the oxidation of the active Pd(0) catalyst by oxygen.[2] This side reaction consumes your nucleophile and complicates purification.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Protocols & Explanations:
-
Rigorous Degassing: Standard sparging with an inert gas may not be sufficient.[1] For sensitive reactions, employ three "freeze-pump-thaw" cycles for your solvent to ensure complete removal of dissolved oxygen.
-
Choice of Palladium Source: While many Pd(II) precatalysts are effective, they require an in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[2] Using a Pd(0) source like Pd₂(dba)₃ can sometimes circumvent this issue.
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as SPhos, can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[11][12]
-
Base Considerations: While the base is essential for transmetalation, some bases can influence catalyst stability and side reactions. An empirical screen of bases (e.g., K₂CO₃, K₃PO₄, CsF) may be beneficial.
Data Summary: Effect of Conditions on Homocoupling
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Typical Outcome |
| Atmosphere | Air / N₂ Purge | Ar, Freeze-Pump-Thaw | Reduced homocoupling[2] |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ / Precatalyst | Lower Pd(II) concentration[2] |
| Ligand | PPh₃ | SPhos or other bulky phosphines | Faster reductive elimination[11] |
Guide 2: Hydrolysis of Amino Acid Esters
Underlying Cause: The ester functionality of the amino acid derivative is susceptible to nucleophilic attack by hydroxide ions, which can be present if using aqueous bases or if there is residual water in the reaction mixture.[6][13][14] This side reaction is often accelerated at higher temperatures.
Troubleshooting Workflow:
Caption: Decision tree for mitigating ester hydrolysis.
Detailed Protocols & Explanations:
-
Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents.[7] All glassware should be flame-dried under vacuum immediately before use to remove adsorbed water.[7]
-
Base Selection: The use of K₂CO₃ is crucial in some cases, as other common inorganic bases can lead to minimal product formation and increased hydrolysis.[6] Avoid hydroxide bases (e.g., NaOH, KOH).
-
Temperature Control: High temperatures can increase the rate of hydrolysis. If the desired coupling is sluggish at lower temperatures, first optimize the catalyst system (ligand, catalyst loading) before resorting to higher temperatures.
-
Protecting Group Strategy: If hydrolysis remains a persistent issue, consider changing the ester protecting group. Tert-butyl esters are generally more resistant to base-mediated hydrolysis than methyl or ethyl esters.
Guide 3: Racemization of the α-Carbon
Underlying Cause: The α-proton of an amino acid ester is acidic and can be deprotonated by the base used in the coupling reaction. This leads to the formation of a planar enolate intermediate, which upon reprotonation can result in a racemic or epimerized product.[8]
Troubleshooting Workflow:
Caption: Strategy for preventing racemization.
Detailed Protocols & Explanations:
-
Base Optimization: This is the most critical factor. Avoid strong bases like alkoxides (e.g., NaOtBu) if possible. Screen weaker inorganic bases (K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (e.g., N,N-Diisopropylethylamine).[9]
-
Temperature and Time: Racemization is a kinetically controlled process. Lowering the reaction temperature and minimizing the reaction time (by using a more active catalyst system, for instance) can significantly reduce the extent of racemization.
-
Analytical Verification: Do not assume retention of stereochemistry. The most reliable method to confirm the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Column Selection: Choose a chiral stationary phase column appropriate for the class of compound being analyzed (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Method Development: Develop an isocratic or gradient elution method using a mobile phase typically consisting of hexane and an alcohol (e.g., isopropanol), often with a small amount of an additive like trifluoroacetic acid or diethylamine to improve peak shape.
-
Analysis: Inject the sample and compare the resulting chromatogram to that of a racemic standard (if available) or the starting material to determine the enantiomeric excess (% ee).
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
H-TEKNİK. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(8), 2858–2862. Retrieved from [Link]
-
ResearchGate. (2024, January). Proposed mechanisms for the homocoupling and cross‐coupling reactions... [Image]. Retrieved from [Link]
-
Shields, J. D., Ahn, J. M., & Doyle, A. G. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic letters, 21(15), 5988–5992. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 45(6), 825–837. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Gavia, D. J., & Shon, Y. S. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1076–1084. Retrieved from [Link]
-
Vantourout, J. C., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 140(29), 9182–9191. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Chemical Society Reviews, 33(7), 433-442. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid... [Image]. Retrieved from [Link]
-
Chemistry World. (2025, November 6). Suppressing side reactions brings efficiency boosts for Fischer-Tropsch synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Das, S., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(34), 15461-15465. Retrieved from [Link]
-
Patsnap. (2025, June 19). Catalyst deactivation challenges in FCC and how to prevent them. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4528–4549. Retrieved from [Link]
-
Chemical Science. (2024, April 11). Constitutional adaptation to pKa modulation by remote ester hydrolysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. Retrieved from [Link]
-
MacMillan, D. W. C., & Perfetti, M. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Journal of the American Chemical Society, 140(43), 14039–14043. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Constitutional adaptation to pKa modulation by remote ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7, 121-131. Retrieved from [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 38(10), 1045-1055. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Synthetic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Chemical Society Reviews. (2021, July 13). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Retrieved from [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. youtube.com [youtube.com]
- 13. Constitutional adaptation to p K a modulation by remote ester hydrolysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01288G [pubs.rsc.org]
- 14. Constitutional adaptation to pKa modulation by remote ester hydrolysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Peptides Containing (S)-methyl 2-amino-3-(4-iodophenyl)propanoate
Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid (S)-methyl 2-amino-3-(4-iodophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this hydrophobic, iodinated amino acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target peptide.
Introduction: The Challenge of Purifying Iodinated Peptides
The incorporation of this compound into a peptide sequence introduces a significant degree of hydrophobicity due to the iodophenyl group. This characteristic can lead to aggregation, poor solubility, and challenging purification profiles. This guide will equip you with the knowledge to anticipate and overcome these obstacles, ensuring high purity and yield of your final product.
Troubleshooting Guide
Problem 1: Low Peptide Purity After a Single RP-HPLC Purification Step
Question: My analytical HPLC of the crude peptide shows a major peak, but after preparative RP-HPLC, the purity is still below 95%, with several closely eluting peaks. What's going on?
Answer: This is a common issue when purifying peptides containing hydrophobic, unnatural amino acids. The iodophenyl group in your peptide significantly increases its hydrophobicity, leading to strong interactions with the C18 stationary phase. This can cause co-elution with impurities that have similar hydrophobic properties, such as truncated or deletion sequences formed during solid-phase peptide synthesis (SPPS).[1][2]
Causality & Solution Workflow:
-
Optimize the Gradient: A shallow gradient is crucial for separating peptides with subtle differences.[3] Instead of a standard 1% per minute gradient, try a 0.5% or even 0.25% per minute gradient of acetonitrile around the elution point of your target peptide. This can enhance the resolution between your target peptide and closely eluting impurities.[4]
-
Employ Orthogonal Purification: If a single RP-HPLC step is insufficient, an orthogonal purification technique is highly recommended.[5][6] Ion-exchange chromatography (IEX) is an excellent choice as it separates peptides based on charge, a property independent of hydrophobicity.[7][8]
-
Cation-Exchange (CIEX): If your peptide has a net positive charge at acidic pH, CIEX can be used as a preliminary purification step to remove non-basic impurities.
-
Anion-Exchange (AIEX): Conversely, if your peptide has a net negative charge at basic pH, AIEX can be employed.
-
-
Consider a Different Stationary Phase: While C18 is the workhorse for peptide purification, for highly hydrophobic peptides, a C8 or C4 column might provide a different selectivity profile, potentially resolving your target peptide from stubborn impurities.[9]
Problem 2: Poor Solubility of the Crude or Purified Peptide
Question: My peptide containing this compound is difficult to dissolve in aqueous buffers for purification or subsequent assays. How can I improve its solubility?
Answer: The hydrophobicity of the iodophenyl group is the primary reason for poor aqueous solubility.[10] Peptides with a high content of hydrophobic amino acids are prone to aggregation and precipitation in aqueous solutions.[11][12]
Causality & Solution Workflow:
-
Initial Dissolution in Organic Solvents: For initial solubilization, especially for preparative HPLC, it's advisable to dissolve the peptide in a small amount of an organic solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN).[11][13] This stock solution can then be diluted into the aqueous mobile phase for injection.
-
pH Adjustment: The net charge of your peptide can significantly influence its solubility.[10][12]
-
If your peptide contains acidic residues (Asp, Glu), dissolving it in a basic buffer (pH > 7) will result in a net negative charge, which can improve solubility.
-
If your peptide contains basic residues (Lys, Arg, His), an acidic buffer (pH < 7) will lead to a net positive charge, enhancing solubility.
-
-
Use of Chaotropic Agents: In cases of extreme aggregation, the use of a chaotropic agent like guanidinium chloride or urea in the initial solubilization step can be effective. However, be mindful that these will need to be removed in subsequent purification steps.
Problem 3: Low Yield After Purification and Lyophilization
Question: After what seemed like a successful purification, my final lyophilized peptide yield is significantly lower than expected. What could be the cause?
Answer: Low yield can stem from several factors, including losses during purification, incomplete recovery from the column, or degradation of the peptide.[14][15]
Causality & Solution Workflow:
-
Adsorption to Vials and Tubing: Highly hydrophobic peptides can adsorb to plastic and glass surfaces. To mitigate this, consider using low-retention vials and minimizing transfer steps. Rinsing vials with an organic solvent after transfer can help recover adsorbed peptide.
-
Incomplete Elution from the HPLC Column: The strong hydrophobic interactions of your iodinated peptide with the stationary phase can lead to incomplete elution. After your main elution gradient, a high-concentration organic solvent wash (e.g., 95% acetonitrile) is crucial to strip any remaining peptide from the column.
-
Precipitation During Lyophilization: If the peptide solution is not sufficiently acidic (due to the presence of TFA), some peptides can precipitate during the freeze-drying process. Ensure the pooled fractions have a pH of around 2-3 before lyophilization.
-
Optimize Lyophilization: Lyophilization is a critical step for obtaining a stable, dry peptide powder.[16][17][18][19][20] Ensure the complete removal of organic solvents before freezing, as residual acetonitrile can lead to an oily or gummy final product instead of a fluffy powder.
Frequently Asked Questions (FAQs)
Q1: What is the best initial analytical method to assess the purity of my crude peptide?
A1: The gold standard for assessing peptide purity is a combination of analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[21][22][23] RP-HPLC provides a chromatogram showing the number and relative abundance of different species in your sample, while MS confirms the molecular weight of the main peak, verifying that it is your target peptide.[22][24]
Q2: How do I choose the right HPLC column for my peptide?
A2: For most peptides, a C18 column is the standard starting point.[1][2] However, given the hydrophobicity of this compound, if you experience very long retention times or poor peak shape, consider a column with a less hydrophobic stationary phase, such as C8 or C4.[9] The pore size of the stationary phase is also important; for most peptides, a 100-120 Å pore size is suitable.
Q3: What are the ideal mobile phases for RP-HPLC purification of my iodinated peptide?
A3: The most common mobile phase system for peptide purification is:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[3]
TFA acts as an ion-pairing agent, improving peak shape and resolution.[4]
Q4: My mass spectrometry results show a peak corresponding to my peptide +22 Da. What is this?
A4: A mass addition of 22 Da is typically a sodium adduct ([M+Na]+), which is a common observation in electrospray ionization mass spectrometry (ESI-MS). This is generally not a cause for concern regarding the purity of your peptide.
Q5: How should I store my purified, lyophilized peptide?
A5: Lyophilized peptides are generally stable and should be stored at -20°C or lower in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[17][18] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[11]
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Conditions for RP-HPLC
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 5-65% B over 30 min | 5-65% B over 30 min (initial) |
| Detection | 220 nm | 220 nm |
Step-by-Step Protocol: Orthogonal Purification Workflow
-
Initial Purification by Ion-Exchange Chromatography (IEX): a. Dissolve the crude peptide in the IEX loading buffer. b. Load the solution onto the equilibrated IEX column. c. Wash the column with the loading buffer to remove unbound impurities. d. Elute the peptide using a salt or pH gradient. e. Collect fractions and analyze by analytical RP-HPLC and MS to identify those containing the target peptide.
-
Desalting and Further Purification by RP-HPLC: a. Pool the IEX fractions containing the pure peptide. b. Dilute the pooled fractions with Mobile Phase A (0.1% TFA in water) to reduce the salt concentration and organic content. c. Load the diluted solution onto the preparative RP-HPLC column. d. Run a gradient of Mobile Phase B (0.1% TFA in acetonitrile) to elute the peptide. e. Collect the peak corresponding to the target peptide.
-
Final Analysis and Lyophilization: a. Analyze the collected RP-HPLC fractions for purity using analytical RP-HPLC. b. Pool the pure fractions. c. Freeze the pooled fractions at -80°C. d. Lyophilize until a dry, fluffy powder is obtained.[16][19]
Visualizations
Diagram 1: General Peptide Purification Workflow
Caption: A general workflow for the purification of synthetic peptides.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low peptide purity.
References
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
Peptide Purity Guide. (n.d.). 98%, 99% & Research-Grade Explained. Retrieved from [Link]
-
Manufacturing Chemist. (2023, January 10). Freeze-drying: producing stable peptides. Retrieved from [Link]
-
HPLC & Mass Spectrometry Testing for Peptides. (2025, September 16). Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
-
Peptide Lyophilization Protocol. (2025, August 12). A Step-by-Step Lab Guide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Peptide Lyophilized Powder: Benefits and Handling. Retrieved from [Link]
-
Omizzur Ltd. (n.d.). Peptide Lyophilization Protocol. Retrieved from [Link]
- Seitz, O., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, e3479.
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]
-
Orthogonal Peptides. (n.d.). Our Technologies. Retrieved from [Link]
- Desbuquois, B., & Aurbach, G. D. (1972). Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems. The Journal of biological chemistry, 247(22), 7211–7219.
- Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.6.
-
Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Downstream Processing/ Purification/ Isolation of Peptides. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 245–288.
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Bio-Works. (2023, July 17). How to improve process efficiency and economy in peptide production. Retrieved from [Link]
-
Reddit. (2022, December 9). why is this peptide purification so hard?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
- Farkas, E., et al. (2020). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules (Basel, Switzerland), 25(22), 5429.
- Góngora-Vargas, P., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules (Basel, Switzerland), 23(11), 2959.
-
YMC. (n.d.). Strategic peptide purification. Retrieved from [Link]
Sources
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. lcms.cz [lcms.cz]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bio-works.com [bio-works.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. biosynth.com [biosynth.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. jpt.com [jpt.com]
- 13. reddit.com [reddit.com]
- 14. neb.com [neb.com]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 16. Freeze-drying: producing stable peptides [manufacturingchemist.com]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. nbinno.com [nbinno.com]
- 19. omizzur.com [omizzur.com]
- 20. Peptide Drug Aseptic Filling and Freeze-drying Process Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 21. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 22. peptideregenesis.com [peptideregenesis.com]
- 23. apexpeptidesupply.com [apexpeptidesupply.com]
- 24. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Iodophenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodophenylalanine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this powerful C-C bond-forming reaction into their workflows. Here, we address common challenges and frequently asked questions, providing field-proven insights and evidence-based protocols to help you achieve high-yield, reproducible results.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is structured to help you quickly identify and resolve specific problems you may encounter during your experiments.
Q1: My reaction has stalled or shows very low conversion to the desired biaryl product. What are the primary causes and how can I fix this?
Low or no product formation is a common issue that can typically be traced back to one of four areas: the catalyst system, the reaction conditions, reagent quality, or substrate-specific inhibition.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen. Insufficient degassing allows oxygen to enter the catalytic cycle, leading to the formation of inactive palladium oxides and promoting unwanted side reactions like the homocoupling of your boronic acid partner.[1]
-
Solution: Ensure all solvents are rigorously degassed before use. Standard methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1]
-
-
Ineffective Base or Poor Solubility: The base is critical for activating the boronic acid to facilitate the transmetalation step.[2] If the base is not strong enough or is insoluble in the reaction medium, the catalytic cycle will be impeded. This is particularly relevant for the heterogeneous mixtures common in Suzuki couplings.
-
Solution: Screen a variety of bases. For amino acid substrates, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[3][4] K₃PO₄ is often a robust choice for challenging couplings.[5][6] Ensure the base is finely powdered and dry. Using a mixed solvent system, such as Dioxane/water or THF/water, can significantly improve the solubility of the base and other reagents.[3][7]
-
-
Poor Reagent Quality: Boronic acids are susceptible to degradation over time, particularly through protodeboronation (hydrolysis) or trimerization to form boroxines, both of which reduce their reactivity.[1] Similarly, phosphine ligands can oxidize, and the palladium source can degrade.
-
Solution: Use fresh or recently purified boronic acid. If protodeboronation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[8] Always use fresh, high-purity catalysts and ligands from a reliable source.
-
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. A ligand that is not electron-rich or bulky enough may not be effective, especially for sterically demanding substrates.
Q2: I'm observing significant side products, particularly homocoupling of my boronic acid and dehalogenation of the iodophenylalanine. How can I minimize these?
The formation of side products not only reduces the yield of your desired product but also complicates purification. Understanding their formation mechanism is key to suppression.
Potential Causes & Recommended Solutions:
-
Homocoupling (Boronic Acid Dimerization): This side reaction is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) mid-cycle, leading to a pathway that couples two boronic acid molecules.
-
Solution: As with low conversion issues, rigorous degassing of all solvents and reagents is the most critical step to minimize oxygen content.[1] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[3]
-
-
Dehalogenation (Reduction of Aryl Iodide): This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid. The source of the hydride can be solvents or additives.
-
Solution: Ensure you are using high-purity, anhydrous solvents where specified. If dehalogenation persists, consider changing the solvent system or base. In some cases, adjusting the ligand can also influence the selectivity between the desired cross-coupling and the undesired reduction pathway.[3]
-
-
Protodeboronation (Loss of the Boronic Acid Group): This involves the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. It is often promoted by excess water or prolonged reaction times at elevated temperatures, especially with electron-rich or sterically hindered boronic acids.
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing and addressing common issues in Suzuki coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Halogenated Amino Acid Derivatives
A-Level-Of-Expertise: Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of halogenated amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges encountered during the synthesis of these valuable compounds. The introduction of halogen atoms into amino acids can significantly modulate their biological and physicochemical properties, making them crucial building blocks in medicinal chemistry and chemical biology.[1][2] However, their synthesis is often fraught with challenges related to regioselectivity, stereoselectivity, and stability.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: My halogenation reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity is a common challenge, particularly with aromatic amino acids like tyrosine, tryptophan, and histidine. The position of halogenation is influenced by the directing effects of the amino and carboxyl groups, as well as the inherent reactivity of the aromatic ring.
Troubleshooting Strategies:
-
Choice of Halogenating Agent: The reactivity of the halogenating agent plays a crucial role. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common electrophilic halogenating agents. Their reactivity and, consequently, selectivity can be modulated by the reaction conditions.
-
Protecting Groups: Employing appropriate protecting groups on the amine and carboxylic acid functionalities can alter the electronic properties of the substrate and direct the halogenation to a specific position. For example, an electron-withdrawing protecting group on the amino group can deactivate the ring towards electrophilic attack, potentially leading to different regioselectivity compared to an unprotected amino acid.
-
Enzymatic Halogenation: Flavin-dependent halogenases and radical halogenases offer exceptional regioselectivity.[5][6][7][8] These enzymes have evolved to halogenate specific positions on their natural substrates.[7][8] Exploring enzymatic options can be a powerful strategy if chemical methods fail to provide the desired isomer.[5][9][10][11]
-
Catalyst Control: In some cases, the use of a catalyst can direct the halogenation. For example, certain Lewis acids can coordinate with the substrate and direct the incoming electrophile to a specific position.
Q2: I am struggling with poor stereoselectivity in the α-halogenation of my amino acid derivative. What are the key factors to consider?
A2: Controlling the stereochemistry at the α-carbon during halogenation is critical, as the biological activity of the final compound is often dependent on its stereoisomeric form.
Troubleshooting Strategies:
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the amino acid can effectively control the stereochemical outcome of the α-halogenation. The auxiliary creates a chiral environment that directs the halogenating agent to one face of the molecule.
-
Organocatalysis: Proline and its derivatives have been successfully used as organocatalysts to promote enantioselective α-halogenation of aldehydes and ketones.[12] This approach can sometimes be adapted for amino acid derivatives.
-
Substrate Control: The inherent stereochemistry of the starting amino acid can influence the stereoselectivity of subsequent reactions. This is particularly relevant when modifying existing chiral centers.
-
Reaction Conditions: Temperature, solvent, and the nature of the base used can all impact the stereoselectivity. Lowering the reaction temperature often enhances selectivity.
Q3: The C-X bond in my halogenated amino acid is unstable, leading to decomposition or unwanted side reactions. How can I improve its stability?
A3: The stability of the carbon-halogen (C-X) bond is a significant concern, especially for heavier halogens like bromine and iodine, and when the halogen is attached to an aliphatic carbon (Csp3).[1][3][13]
Troubleshooting Strategies:
-
Nature of the Halogen: The C-F bond is the strongest and most stable, while the C-I bond is the weakest. If stability is a major issue, consider if a fluorinated or chlorinated analog would be a suitable alternative.
-
Electronic Effects: The stability of the C-X bond is influenced by the electronic environment. Electron-withdrawing groups near the halogen can destabilize the bond, while electron-donating groups can stabilize it. Halogenation on an aromatic ring (Csp2) generally results in a more stable bond compared to an aliphatic carbon.[1][3][13]
-
Steric Hindrance: Bulky groups near the C-X bond can provide steric protection, hindering nucleophilic attack and subsequent decomposition.
-
Purification and Storage: Halogenated amino acids can be sensitive to light, heat, and certain solvents. Purification methods should be chosen carefully to avoid degradation. Store the purified compounds under an inert atmosphere, protected from light, and at low temperatures.
Q4: My reaction yield is consistently low. What are the common causes and how can I optimize the reaction?
A4: Low yields can stem from a variety of factors, including incomplete reactions, side reactions, and product degradation.
Troubleshooting Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time and prevent over-reaction or decomposition.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and reagents. The stoichiometry of the halogenating agent is critical; an excess can lead to di- or poly-halogenation, while an insufficient amount will result in incomplete conversion.
-
Solvent Choice: The solvent can significantly impact reaction rates and selectivity. A systematic screen of different solvents can help identify the optimal medium for your specific transformation.
-
Temperature Control: Many halogenation reactions are exothermic. Maintaining a stable and controlled temperature is crucial to prevent side reactions and decomposition.
-
Side Reaction Identification: Analyze your crude reaction mixture to identify any major side products. Understanding the nature of these byproducts can provide insights into competing reaction pathways and help you devise strategies to minimize them. For instance, chlorination of amino acids can lead to the formation of organic chloramines, which can then degrade into aldehydes and nitriles.[14][15][16]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of halogenated amino acid derivatives.
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Halogenating Agent | Verify the age and storage conditions of the reagent. Perform a known, reliable reaction to test its activity. | Use a fresh, properly stored batch of the halogenating agent. |
| Inappropriate Reaction Conditions | Review literature for optimal temperature, solvent, and pH for the specific halogenation. | Systematically vary reaction parameters (temperature, solvent, concentration) to find the optimal conditions. |
| Presence of Inhibitors | Analyze starting materials for impurities that could quench the reaction. | Purify starting materials before use. |
| Incorrect Protecting Group Strategy | The protecting group may be sterically hindering the reaction or electronically deactivating the substrate. | Choose a different protecting group that is compatible with the reaction conditions and desired outcome. |
Problem: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-halogenation | Analyze the product mixture by mass spectrometry to identify di- or poly-halogenated species. | Carefully control the stoichiometry of the halogenating agent. Add the reagent slowly to the reaction mixture. |
| Lack of Regiocontrol | Use NMR or other spectroscopic methods to identify the different regioisomers formed. | Refer to FAQ Q1 for strategies to improve regioselectivity (e.g., protecting groups, enzymatic methods). |
| Epimerization/Racemization | Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. | Refer to FAQ Q2 for strategies to improve stereoselectivity (e.g., chiral auxiliaries, lower reaction temperature). |
| Side Reactions | Identify the major byproducts through spectroscopic analysis. | Modify reaction conditions to disfavor the side reactions (e.g., change solvent, add a scavenger for byproducts). |
Problem: Difficult Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Similar Polarity of Product and Byproducts | Analyze the crude mixture by TLC or HPLC to assess the separation difficulty. | Explore different chromatographic techniques (e.g., reverse-phase HPLC, ion-exchange chromatography). Consider derivatization to alter the polarity of the product for easier separation. |
| Product Instability on Silica Gel | Observe for streaking or decomposition of the product spot on the TLC plate. | Use a different stationary phase for chromatography (e.g., alumina, celite) or opt for non-chromatographic purification methods like crystallization or distillation. |
| Product is an Amorphous Solid or Oil | Attempt to induce crystallization by various methods (e.g., slow evaporation, addition of a non-solvent). | If crystallization fails, high-vacuum distillation (for volatile compounds) or preparative HPLC may be necessary. |
III. Experimental Protocols & Methodologies
Protocol 1: Electrophilic Bromination of a Carboxylic Acid (Hell-Volhard-Zelinskii Reaction)
This is a classic method for the α-bromination of carboxylic acids, which can then be converted to α-amino acids.[17][18]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid (1 equivalent) and a catalytic amount of red phosphorus or PBr₃ (0.1 equivalents).
-
Addition of Bromine: Slowly add bromine (1.1 equivalents) to the mixture through the dropping funnel. The reaction is often exothermic, so cooling may be necessary.
-
Reaction: Heat the mixture to reflux until the red-brown color of bromine disappears.
-
Workup: Cool the reaction mixture and carefully quench any remaining bromine with a reducing agent like sodium bisulfite solution.
-
Isolation: The α-bromo acid can be isolated by extraction with a suitable organic solvent.
-
Amination: The resulting α-bromo acid can be treated with an excess of ammonia to yield the α-amino acid via an SN2 reaction.[17][18]
Protocol 2: Enzymatic Halogenation of Tryptophan
This protocol provides a general framework for using a tryptophan halogenase for site-specific halogenation.[19][20]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of the purified halogenase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5). Prepare a stock solution of the tryptophan substrate.
-
Reaction Mixture: In a reaction vessel, combine the enzyme solution, the tryptophan substrate, a source of halide ions (e.g., NaCl or NaBr), and any necessary cofactors (e.g., FADH₂ for flavin-dependent halogenases).
-
Initiation and Incubation: Initiate the reaction (e.g., by adding the substrate or a final component). Incubate the reaction mixture at the optimal temperature for the enzyme (often between 25-37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Quenching and Purification: Once the reaction is complete, quench it by denaturing the enzyme (e.g., by adding acid or a water-miscible organic solvent). Purify the halogenated tryptophan product using appropriate chromatographic techniques.
IV. Visualizations
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Key Synthetic Strategies for Halogenated Amino Acids
Caption: Overview of major synthetic approaches.
V. References
-
Chemistry LibreTexts. (2024, September 30). 26.3: Synthesis of Amino Acids. Retrieved from [Link]
-
DalPozzo, A., et al. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. Journal of Organic Chemistry, 67(18), 6372-5.
-
Gao, Y., et al. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 51(9), 4870-4876.
-
Ie, S., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401.
-
Neugebauer, M. E., et al. (2019). A family of radical halogenases for the engineering of amino-acid-based products. Nature Chemical Biology, 15(10), 1009–1016.
-
OpenStax. (n.d.). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Quora. (2023, November 1). How can you use bromination followed by amination to synthesize glycine, leucine, and glutamic acid? Retrieved from [Link]
-
RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]
-
Schober, M., et al. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Organic & Inorganic Au, 1(1), 37-45.
-
Sosa, M. B. (2022). Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters. eScholarship.org.
-
Varghese, R. J., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15637.
-
Zhang, W., et al. (2017). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. Protein Science, 26(1), 134-142.
Sources
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- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes and Metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. | Semantic Scholar [semanticscholar.org]
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- 18. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes [mdpi.com]
- 20. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Application of Carbon-Iodine Bonds in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols concerning the stability and utilization of the carbon-iodine (C-I) bond during peptide synthesis. The incorporation of iodinated amino acids, such as p-iodo-L-phenylalanine (p-I-Phe), offers a versatile tool for structural biology, pharmacokinetic modulation, and post-synthetic modification. However, ensuring the integrity of the C-I bond throughout the synthetic process is paramount. This resource is designed to help you navigate the potential challenges and unlock the full potential of iodinated peptides.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and handling of peptides containing iodinated residues.
Issue 1: Unexpected Halogen Exchange or Loss of Iodine During Synthesis
Question: I am observing a significant loss of iodine from my peptide, or I am seeing byproducts corresponding to other halogenated species. What could be the cause and how can I prevent it?
Answer:
Loss of iodine or halogen exchange is a potential side reaction, though the C-I bond on an aromatic ring is generally robust under standard Solid-Phase Peptide Synthesis (SPPS) conditions. The primary causes for this issue are typically related to specific reagents or prolonged exposure to harsh conditions.
Potential Causes & Solutions:
-
Radical-Mediated Reactions: Certain scavengers used during trifluoroacetic acid (TFA) cleavage can generate radical species that may lead to de-iodination.
-
Solution: Optimize your cleavage cocktail. While triisopropylsilane (TIS) is a common scavenger, consider using a cocktail with reduced radical-forming potential. A well-established scavenger cocktail for peptides containing sensitive residues is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[1]
-
-
Photolysis: The carbon-iodine bond can be susceptible to cleavage upon exposure to UV light.[2][3]
-
Solution: Protect your reaction vessels from direct light, especially during extended coupling or cleavage steps. Use amber-colored glassware or wrap your vessels in aluminum foil.
-
-
Palladium-Based Deprotections: If your synthesis involves the removal of protecting groups like Allyl (All) or Alloc (allyloxycarbonyl) using palladium catalysts, reductive dehalogenation can occur.
-
Solution: If possible, choose an orthogonal protecting group strategy that avoids the use of palladium catalysts if an iodinated residue is present. If palladium catalysis is unavoidable, careful optimization of the reaction conditions (catalyst, scavenger, and reaction time) is crucial.
-
Issue 2: Side Reactions on Aromatic Residues During On-Resin Manipulations
Question: After performing an on-resin disulfide cyclization using iodine, I've observed the appearance of new, unexpected peaks in my LC-MS analysis, some of which appear to be iodinated versions of other aromatic residues. Why is this happening?
Answer:
This is a known side reaction where iodine (I₂) in solvents like dimethylformamide (DMF) can act as an iodinating agent for electron-rich aromatic side chains, such as those of tryptophan (Trp), tyrosine (Tyr), and even thienylalanine.[4]
Causality and Mitigation Strategy:
The mechanism is thought to be similar to a Vilsmeier-Haack type reaction, where DMF and iodine form a reactive intermediate that facilitates electrophilic aromatic substitution on susceptible residues.[4]
Solutions:
-
Minimize Iodine Exposure: Use the minimum number of equivalents of iodine required for complete disulfide bond formation and keep the reaction time as short as possible.
-
Quench Excess Iodine Promptly: Immediately after the reaction, quench any remaining iodine with a reducing agent like aqueous sodium thiosulfate or ascorbic acid.[5]
-
Solvent Choice: If the reaction allows, consider using a solvent other than DMF or NMP, as the iodination side reaction is highly solvent-dependent.[4]
Frequently Asked Questions (FAQs)
Q1: How stable is the C-I bond to standard TFA cleavage cocktails?
The C-I bond on an aromatic ring, as in p-iodophenylalanine, is generally stable to standard TFA cleavage conditions used in both Boc/Bzl and Fmoc/tBu SPPS strategies.[1][6] Cleavage with strong acids like liquid hydrogen fluoride (HF) has also been successfully performed without significant loss of iodine.[6] However, prolonged exposure or harsh heating during cleavage should be avoided.
Q2: Can I use standard coupling reagents for incorporating iodinated amino acids?
Yes, standard coupling reagents such as HBTU, HATU, and DIC/Oxyma are fully compatible with the incorporation of Fmoc- or Boc-protected iodinated amino acids. The C-I bond does not interfere with the amide bond formation process.
Q3: Is the C-I bond compatible with Fmoc deprotection conditions?
The C-I bond is stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF). You can perform multiple deprotection cycles without risking C-I bond cleavage.
Q4: What are the main applications of incorporating iodinated amino acids into peptides?
The incorporation of iodinated amino acids serves several key purposes:
-
Structural Biology: The heavy iodine atom is excellent for X-ray crystallography, aiding in phase determination through single-wavelength anomalous dispersion (SAD).[7]
-
Radio-labeling: Peptides containing iodinated residues can be readily labeled with radioactive iodine isotopes (e.g., ¹²⁵I or ¹³¹I) for use in radioimmunoassays and in vivo imaging.[6][8]
-
Post-Synthetic Modification: The C-I bond serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura, allowing for the late-stage introduction of diverse functionalities.[9][10]
-
Pharmacokinetic Modulation: The bulky and hydrophobic nature of the iodine can influence peptide conformation and binding to serum proteins, potentially extending the peptide's half-life in vivo.[11]
Q5: Do I need a special protecting group strategy for iodinated amino acids?
For the iodinated aromatic side chain itself, no protecting group is needed. The key is to ensure that the overall protecting group strategy for your peptide is orthogonal, meaning that the removal of one type of protecting group does not affect others.[12][13] This is particularly important if you plan to perform on-resin modifications.
| Protecting Group Class | Nα-Protection | Side-Chain Protection (General) | Orthogonal Side-Chain Protection |
| Removal Condition | Mild Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | Specific Conditions (e.g., Hydrazine, Pd(0)) |
| Example Groups | Fmoc | tBu, Trt, Pbf, Boc | Dde, ivDde, Mtt, Alloc |
Table 1: Orthogonal Protection Schemes in Fmoc-SPPS. This table illustrates the principle of orthogonality, which is crucial when designing syntheses with planned on-resin modifications.[12]
Experimental Protocols & Workflows
Protocol 1: Standard Incorporation of Fmoc-L-p-iodophenylalanine-OH in Fmoc/tBu SPPS
This protocol outlines the standard cycle for coupling p-iodophenylalanine.
Materials:
-
Fmoc-L-p-iodophenylalanine-OH
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
20% Piperidine in DMF (v/v)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-L-p-iodophenylalanine-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Caption: SPPS cycle for incorporating p-iodophenylalanine.
Protocol 2: Global Deprotection and Cleavage from Resin
This protocol describes the final cleavage of the iodinated peptide from the solid support.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. Crucially, protect the reaction from light.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
-
A white precipitate (the crude peptide) should form.
-
-
Isolation:
-
Allow the peptide to precipitate at -20°C for 30 minutes.
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Caption: Workflow for peptide cleavage and purification.
References
-
DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. PMC, NIH. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science, RSC Publishing. Available at: [Link]
-
Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. PubMed. Available at: [Link]
-
Structure of Various Protecting Groups Used In SPPS. ResearchGate. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. PMC, PubMed Central. Available at: [Link]
-
The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science, RSC Publishing. Available at: [Link]
- Chemistry of peptide synthesis.Google Books.
-
Post-translational modification. Wikipedia. Available at: [Link]
-
Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. PubMed. Available at: [Link]
-
Y-selective cleavage of the peptide bond through oxidation using hypervalent iodine. ResearchGate. Available at: [Link]
-
Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. ResearchGate. Available at: [Link]
-
Side Reaction in Peptide Synthesis Presentation. Scribd. Available at: [Link]
-
Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach. PubMed. Available at: [Link]
-
Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journals. Available at: [Link]
-
Lability of N-alkylated peptides towards TFA cleavage. PubMed. Available at: [Link]
-
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
-
Late-stage labeling of diverse peptides and proteins with iodine-125. PMC, NIH. Available at: [Link]
-
Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. Digital.CSIC. Available at: [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. Available at: [Link]
-
Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. Available at: [Link]
-
Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. PMC, NIH. Available at: [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling | Publicación [silice.csic.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-Deprotection Optimization for Peptides with Unnatural Amino Acids
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Fmoc-deprotection, particularly when working with peptides containing unnatural amino acids. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.
Section 1: Understanding the Fundamentals of Fmoc-Deprotection
Q1: What is the chemical mechanism of Fmoc-deprotection?
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids.[1][2] Its removal is a critical step in SPPS and proceeds via a two-step E1cB (Elimination Unimolecular Conjugate Base) mechanism.[3]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon (C9) of the fluorenyl group.[4][5][6]
-
β-Elimination: This abstraction leads to the formation of a carbanion, which then undergoes β-elimination to release the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[4][7]
-
DBF Scavenging: The liberated DBF is a reactive electrophile that can undergo side reactions. The excess secondary amine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct, thus driving the reaction to completion.[4][5][8]
Section 2: Troubleshooting Incomplete Fmoc-Deprotection
Incomplete Fmoc removal is a common issue that leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[9] This can significantly impact the purity and yield of your synthesis.
Q2: How can I diagnose incomplete Fmoc-deprotection?
Several methods can be used to assess the completeness of the Fmoc removal step:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test for the presence of free primary amines on the resin. A positive result (deep blue beads) indicates successful deprotection, while a negative or faint yellow result suggests incomplete removal.[10][11]
-
UV-Vis Spectrophotometry: You can monitor the release of the dibenzofulvene-piperidine adduct in the deprotection solution effluent. This adduct has a characteristic UV absorbance at approximately 301 nm, which can be used to quantify the extent of Fmoc removal.[10]
-
HPLC and Mass Spectrometry: Analysis of a small, cleaved sample of the peptide-resin can definitively identify the presence of any remaining Fmoc-protected peptide.[9][11]
Q3: My Kaiser test is negative after the standard deprotection protocol. What are the common causes and how can I resolve this, especially with unnatural amino acids?
A negative Kaiser test is a clear indication of inefficient Fmoc removal. The introduction of unnatural amino acids can exacerbate common issues due to their unique structural properties.
Common Causes & Solutions
| Cause | Explanation | Troubleshooting Strategies |
| Steric Hindrance | Bulky side chains of unnatural amino acids or adjacent residues can physically block the piperidine from accessing the Fmoc group.[9][11] | 1. Extend Deprotection Time: Increase the deprotection time in increments (e.g., from 10 minutes to 20-30 minutes).[11] 2. Increase Temperature: Elevating the temperature to 35-50°C can enhance reaction kinetics and disrupt secondary structures.[11] 3. Use a Stronger Base: For particularly difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[8][10] |
| Peptide Aggregation | As the peptide chain elongates, it can form secondary structures like β-sheets, which can hinder reagent access. This is a common issue in "difficult sequences".[11][12] | 1. Solvent Choice: Switch from DMF to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), to disrupt aggregation.[8] 2. Chaotropic Agents: The addition of chaotropic agents can sometimes help to break up secondary structures. |
| Suboptimal Reagents | Degraded piperidine or impure solvents can significantly reduce deprotection efficiency.[9][11] | 1. Use Fresh Reagents: Always use fresh, high-quality piperidine and solvents. 2. Correct Concentration: Ensure the deprotection solution is prepared at the correct concentration (typically 20% piperidine in DMF).[10] |
Experimental Protocol: DBU-Assisted Fmoc-Deprotection for Difficult Sequences
This protocol is recommended for sequences with severe steric hindrance or aggregation.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes and then drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the resin for 2-5 minutes at room temperature.[9]
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2-4 one more time.
-
Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection reagents and byproducts.[9]
-
Proceed: Continue with the amino acid coupling step.
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting flowchart for incomplete Fmoc-deprotection.
Section 3: Mitigating Side Reactions with Unnatural Amino Acids
The basic conditions of Fmoc-deprotection can promote several side reactions, which can be exacerbated by the electronic and steric properties of unnatural amino acids.
Q4: I am observing significant aspartimide formation in my peptide containing an Asp residue. How can I prevent this?
Aspartimide formation is a common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser.[13] The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide.[14] This can lead to racemization and the formation of β- and iso-aspartyl peptides.[14]
Strategies to Minimize Aspartimide Formation:
| Strategy | Mechanism of Action | Recommended Protocol |
| Use Milder Bases | Piperidine is known to promote aspartimide formation. Weaker bases can reduce the rate of this side reaction. | Consider using 20% 4-methylpiperidine in DMF, which has shown comparable deprotection efficiency to piperidine with potentially fewer side reactions.[4] |
| DBU/Piperazine Cocktail | A cocktail of a strong, non-nucleophilic base (DBU) and a nucleophilic scavenger (piperazine) can provide rapid deprotection while minimizing aspartimide formation. | Use a deprotection solution of 2% DBU and 5% piperazine in NMP.[8][15] |
| HOBt Addition | Hydroxybenzotriazole (HOBt) can be added to the piperidine deprotection solution to suppress aspartimide formation.[13] | Add 0.1 M HOBt to your standard 20% piperidine in DMF solution. |
Q5: My peptide synthesis is suffering from premature chain termination, especially when Proline is one of the first two residues. What is happening?
This is likely due to diketopiperazine (DKP) formation, an intramolecular cyclization of the N-terminal dipeptide that leads to its cleavage from the resin.[14][15] This is particularly prevalent when Proline is the second amino acid in the sequence.[15]
Strategies to Suppress Diketopiperazine Formation:
-
Resin Selection: Use a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk hinders the back-biting cyclization reaction.[15]
-
Immediate Coupling: Minimize the time the N-terminal amine is free after deprotection by proceeding immediately to the next coupling step.[15]
-
Alternative Deprotection Reagents: Certain deprotection cocktails, such as 2% DBU and 5% piperazine in NMP, have been shown to significantly reduce DKP formation compared to standard piperidine solutions.[15]
Q6: I am observing racemization of a sensitive unnatural amino acid. What are the best practices to avoid this?
Racemization, the conversion of an L-amino acid to a D-amino acid, can occur under the basic conditions of Fmoc-deprotection. Cysteine and Histidine are particularly susceptible.[15] The unique stereoelectronic properties of some unnatural amino acids can also increase their susceptibility to racemization.
Strategies to Minimize Racemization:
-
Choice of Deprotection Reagent: Using a weaker base or a modified deprotection cocktail can reduce the risk of epimerization.
-
Optimized Coupling: Ensure that the coupling reaction following the deprotection of a sensitive residue is highly efficient to minimize the exposure of the free amine to the basic environment of subsequent deprotection steps.
-
Protecting Group Strategy: For certain unnatural amino acids, the choice of side-chain protecting group can influence the acidity of the α-proton and thus the propensity for racemization.
Deprotection Reagent Comparison
| Deprotection Reagent | Common Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Effective and widely used standard. | Can promote aspartimide and DKP formation.[14] |
| 4-Methylpiperidine | 20% in DMF | Equivalent efficiency to piperidine; not a controlled substance.[4] | Similar propensity for side reactions as piperidine. |
| DBU / Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | Very fast deprotection; reduces DKP formation.[8][15] | Can still promote aspartimide formation without additives. |
Fmoc-Deprotection and Coupling Cycle
Caption: Standard Fmoc-SPPS cycle of deprotection, washing, and coupling.
References
-
Al-Warhi, T., Al-Harbi, S., & El-Faham, A. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(16), 4935. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Alternative Reagents for Fmoc Cleavage. BenchChem Technical Support.
- BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. BenchChem Technical Support.
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem Technical Support.
- Adaligil, E., & Norgren, M. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Chen, Y. C., et al. (2017). A mild removal of Fmoc group using sodium azide. Tetrahedron Letters, 58(2), 158-161.
- Amblard, F., et al. (2006). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. Organic Letters, 8(20), 4473-4476.
- Larsen, B. D., et al. (1991). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Peptide Research, 4(2), 84-88.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Liguori, A., et al. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Molecules, 23(11), 2947.
-
ResearchGate. (2017). How to efficiently remove fmoc from solution phase? [Link]
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Technical Support.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Protected Iodophenylalanine
Welcome to the technical support center for protected iodophenylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these valuable unnatural amino acids into their synthetic workflows. Protected iodophenylalanine, while a powerful tool for introducing a heavy atom for crystallographic phasing, as a handle for cross-coupling reactions, or for radiolabeling, can present solubility challenges that may impede the progress of your research.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve these issues effectively.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific, practical problems you might encounter in the lab.
Issue 1: My Protected Iodophenylalanine Won't Dissolve in the Recommended Solvent.
You're preparing for a peptide coupling reaction and your vial of Fmoc-L-4-iodophenylalanine or Boc-L-4-iodophenylalanine shows poor solubility in the primary solvent, such as N,N-Dimethylformamide (DMF).
-
Solvent Quality: The presence of water or other impurities in your solvent can significantly decrease the solubility of hydrophobic protected amino acids.
-
Insufficient Solvent Volume: The concentration of the amino acid may be too high for the chosen solvent.
-
Low Temperature: Room temperature may not be sufficient to dissolve the solute, especially for highly concentrated solutions.
-
Compound Aggregation: Lyophilized powders can sometimes be difficult to wet and disperse.
-
Verify Solvent Quality: Always use a fresh bottle of high-purity, anhydrous solvent. For peptide synthesis, peptide-grade or equivalent is recommended.
-
Increase Solvent Volume: Add a small, measured amount of additional solvent to decrease the concentration.
-
Gentle Warming: Gently warm the solution to 30-40°C.[4] Avoid excessive heat, as it can potentially lead to racemization or degradation.
-
Sonication: Use a bath sonicator to break up any clumps of powder and aid in dissolution.[5] Sonicate in short bursts to prevent overheating.
-
Co-Solvent Addition: If the above steps fail, consider adding a small percentage of a stronger organic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[4][6] Be mindful that the co-solvent must be compatible with your downstream application.
Issue 2: The Solution Becomes Cloudy or a Precipitate Forms After Initial Dissolution.
You've successfully dissolved your protected iodophenylalanine, but upon standing or cooling, the solution turns cloudy or a precipitate crashes out.
-
Supersaturation: The initial conditions (e.g., warming) may have created a supersaturated solution that is not stable at room temperature.
-
Change in Solvent Composition: The addition of another reagent or solvent may have altered the polarity of the solution, reducing the solubility of your compound.
-
Isoelectric Point Precipitation: For protected amino acids with a free carboxylic acid, changes in pH can lead to precipitation if the pH approaches the isoelectric point.
-
Maintain Temperature: If warming was required for dissolution, maintain a slightly elevated temperature during your experiment, if the protocol allows.
-
Solvent Compatibility Check: Before adding other reagents, ensure they are miscible and will not drastically alter the solvent environment.
-
pH Control: For applications involving aqueous environments, maintain a pH that is significantly different from the isoelectric point of the amino acid derivative.[6]
-
Re-dissolution: If a precipitate forms, you may need to repeat the dissolution protocol, possibly with a larger volume of solvent or a co-solvent from the outset.
Frequently Asked Questions (FAQs)
Q1: Why is protected iodophenylalanine so poorly soluble in aqueous solutions?
The poor aqueous solubility is due to the hydrophobic nature of both the iodophenyl group and the amino-protecting group (Boc or Fmoc).[7] The large, nonpolar surface area of these molecules makes them energetically unfavorable to be solvated by water.[8]
Q2: Which protecting group, Boc or Fmoc, offers better solubility for 4-iodophenylalanine?
Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are hydrophobic and significantly reduce aqueous solubility.[7][8] In common organic solvents used for peptide synthesis, such as DMF, DMSO, and Dichloromethane (DCM), both Boc-4-iodophenylalanine and Fmoc-4-iodophenylalanine generally exhibit good solubility.[9][10][11] There is no definitive evidence to suggest one provides a significant solubility advantage over the other in these organic media. The choice between Boc and Fmoc is typically dictated by the overall synthetic strategy (e.g., acid-labile vs. base-labile deprotection) rather than solubility of the monomer.[12][13]
Q3: What are the best starting solvents for dissolving protected iodophenylalanine?
For most applications, especially in peptide synthesis, the following solvents are recommended as a starting point.
| Solvent | Protecting Group | Common Applications | Notes |
| N,N-Dimethylformamide (DMF) | Fmoc & Boc | Solid-Phase Peptide Synthesis (SPPS) | A versatile, polar aprotic solvent. Good first choice. |
| Dimethyl Sulfoxide (DMSO) | Fmoc & Boc | Stock solutions, difficult sequences | Excellent solvating power, but can be difficult to remove and may interfere with some biological assays.[5][6] |
| Dichloromethane (DCM) | Boc | Solution-phase synthesis, SPPS | Good for less polar sequences; often used in Boc-based SPPS. |
| Ethyl Acetate (EtOAc) | Boc | Purification, extraction | Boc-4-iodo-L-phenylalanine is soluble in EtOAc.[9] |
| N-Methyl-2-pyrrolidone (NMP) | Fmoc & Boc | SPPS for aggregated sequences | A strong alternative to DMF for difficult-to-solubilize compounds. |
Q4: Can I use co-solvents to improve solubility during a coupling reaction?
Yes, but with caution. Adding a small amount of DMSO to a DMF solution can be effective. However, it's critical to ensure the co-solvent does not interfere with your coupling reagents or downstream purification. For instance, while DMSO is an excellent solvent, it can complicate purification due to its high boiling point.
Q5: How does the position of the iodine atom (e.g., 2-iodo, 3-iodo, or 4-iodo) affect solubility?
The position of the iodine atom on the phenylalanine ring is not expected to dramatically alter the solubility profile in common organic solvents. The overall hydrophobicity is dominated by the phenyl ring, the iodine atom itself, and the large protecting group. Subtle differences might exist due to changes in the molecule's dipole moment and crystal packing energy, but for practical purposes, solubility issues should be approached similarly for all positional isomers.
References
-
Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved January 14, 2026, from [Link]
- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
-
Baishixing Co.,Ltd. Protecting Amino Acids Supplier. (n.d.). Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2011, August 25). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Retrieved January 14, 2026, from [Link]
-
JPT. Peptide Solubilization. (n.d.). Retrieved January 14, 2026, from [Link]
-
Bio-Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved January 14, 2026, from [Link]
-
ResearchGate. Amino Acid-Protecting Groups. (n.d.). Retrieved January 14, 2026, from [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. (n.d.). Retrieved January 14, 2026, from [Link]
-
bio-active. (n.d.). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. Retrieved January 14, 2026, from [Link]
-
Chemdad Co., Ltd. BOC-4-IODO-L-PHENYLALANINE. (n.d.). Retrieved January 14, 2026, from [Link]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. (2019, November 19). Amino Acid-Protecting Groups. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. Protective Groups. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 14, 2026, from [Link]
-
PubMed. (2003, June 15). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2009, August). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved January 14, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. Protecting Amino Acids Supplier [cds-bsx.com]
- 8. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. FMOC-D-4-IODOPHENYLALANINE CAS#: 205526-29-0 [m.chemicalbook.com]
- 12. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis - 泰和伟业 [cdthchem.com]
- 13. Protective Groups [organic-chemistry.org]
Technical Support Center: Monitoring Reactions with (S)-methyl 2-amino-3-(4-iodophenyl)propanoate
Welcome to the technical support center for analytical methods related to reactions involving (S)-methyl 2-amino-3-(4-iodophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction monitoring. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring robust and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of reactions with this compound and its analogs.
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?
A1: The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion. It's cost-effective and provides a quick visual confirmation of the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion, yield, and purity. It is particularly useful for complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine reaction kinetics and product ratios without the need for authentic reference standards for all components.[1][2]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it confirms the molecular weight of reactants, products, and any intermediates or byproducts, providing a high degree of confidence in product identification.
Q2: How does the 4-iodo-phenyl group influence the choice of analytical method?
A2: The 4-iodo-phenyl group has several implications for analysis:
-
UV Absorbance: The aromatic ring provides a strong chromophore, making UV-based detection in HPLC highly effective.
-
TLC Visualization: The iodinated aromatic ring can be readily visualized on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot.[3][4] Additionally, iodine vapor can be used for visualization, as it has a high affinity for aromatic compounds.[3][5]
-
NMR Spectroscopy: The iodine atom influences the chemical shifts of the aromatic protons, providing distinct signals for monitoring. 13C NMR can also be used to track changes in the aromatic ring's substitution pattern.[6]
-
Mass Spectrometry: The presence of iodine (mass ~127 amu) results in a characteristic isotopic pattern that can aid in the identification of iodine-containing fragments.
Q3: My reaction involves a chiral center. How does this impact the analytical strategy?
A3: The stereochemistry of this compound is a critical factor. If the reaction conditions could lead to racemization or epimerization, a chiral analytical method is necessary. Chiral HPLC is the most common technique for separating and quantifying enantiomers.[7] The choice of the chiral stationary phase (CSP) is crucial and often requires empirical screening.
Section 2: Troubleshooting Guides by Analytical Method
This section provides detailed troubleshooting advice in a question-and-answer format for specific issues you may encounter.
Thin-Layer Chromatography (TLC)
TLC is a fundamental tool for reaction monitoring. However, various issues can arise that may complicate the interpretation of your results.
Q: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A: Streaking is a common issue and can be caused by several factors. A systematic approach to troubleshooting is key.
-
Sample Overloading: This is the most frequent cause. The sample is too concentrated, leading to a continuous band rather than a distinct spot.[8][9]
-
Solution: Dilute your sample significantly and re-spot. A 1% solution is a good starting point.[8]
-
-
Highly Polar Compounds: Acidic or basic functional groups, like the amine in your starting material, can interact strongly with the silica gel, causing streaking.[8]
-
Solution: Add a small amount of a modifier to your eluent. For an acidic compound, add a few drops of acetic acid. For a basic compound, add a few drops of triethylamine or pyridine. This will saturate the active sites on the silica and improve spot shape.
-
-
High Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking.[10]
-
Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the residual solvent before developing the plate.[10]
-
Q: I can't see any spots on my TLC plate after development. What should I do?
A: The absence of spots can be perplexing, but there are several logical explanations.
-
Insufficient Concentration: Your sample may be too dilute to be detected.
-
Ineffective Visualization: Not all compounds are visible under UV light.
-
Solvent Level in Developing Chamber: If the solvent level is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.[8][9]
-
Solution: Ensure the solvent level is below the origin line on your TLC plate.
-
Q: My starting material and product have very similar Rf values. How can I improve the separation?
A: Poor separation can make it difficult to determine if the reaction has gone to completion.
-
Change Solvent System Polarity: The polarity of your eluent is the most critical factor in achieving good separation.
-
Solution: Systematically vary the ratio of your solvents. If your spots are too high on the plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.
-
-
Try a Different Solvent System: Sometimes, a simple change in solvent composition can have a dramatic effect.
-
Solution: Experiment with different solvent mixtures. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
-
-
Use a Cospot: A cospot can help to confirm if two spots are the same compound.
-
Solution: On your TLC plate, spot your starting material, your reaction mixture, and a combination of both in the same lane. If the starting material and a spot in your reaction mixture are the same, you will see a single, elongated spot in the cospot lane. If they are different, you will see two distinct spots.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative tool, but achieving reliable and reproducible results requires careful attention to detail.
Q: I'm seeing poor resolution between my starting material and product peaks in my HPLC chromatogram. What are the likely causes?
A: Inadequate resolution can compromise the accuracy of your quantitative analysis. Here are some common causes and solutions:
-
Suboptimal Mobile Phase Composition: The mobile phase is the primary driver of separation in HPLC.
-
Solution:
-
Adjust Solvent Strength: If the peaks are eluting too quickly, decrease the percentage of the strong solvent (e.g., acetonitrile or methanol). If they are eluting too slowly, increase it.
-
Change the Organic Modifier: Sometimes, switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation.
-
Modify the pH: For ionizable compounds like your amino acid ester, the pH of the mobile phase can significantly impact retention and peak shape. Adjust the pH to ensure your analyte is in a single ionic state (either fully protonated or deprotonated).
-
-
-
Inappropriate Column: The stationary phase may not be suitable for your analytes.
-
Solution: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.
-
Q: My peaks are tailing. How can I improve the peak shape?
A: Peak tailing can lead to inaccurate integration and reduced resolution.[7]
-
Secondary Interactions with the Stationary Phase: The basic amine group in your molecule can interact with residual acidic silanol groups on the silica support of the column, causing tailing.
-
Solution: Add a modifier to your mobile phase to compete for these active sites. For a basic compound, adding a small amount of a basic modifier like 0.1% triethylamine (TEA) or diethylamine (DEA) can significantly improve peak shape.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.
-
Q: I'm concerned about potential racemization during my reaction. How can I analyze the enantiomeric purity of my product?
A: Analyzing enantiomeric purity requires a chiral separation method.
-
Chiral HPLC: This is the gold standard for separating enantiomers.
-
Solution:
-
Select a Chiral Stationary Phase (CSP): The choice of CSP is critical. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Optimize the Mobile Phase: Chiral separations are often sensitive to the mobile phase composition. Normal-phase (e.g., hexane/isopropanol) or polar organic modes are common.
-
Temperature Control: Temperature can have a significant effect on chiral recognition.[7] It's important to use a column oven to maintain a stable and optimized temperature.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides invaluable structural and quantitative information for reaction monitoring.
Q: How can I use ¹H NMR to monitor the progress of my reaction?
A: ¹H NMR is an excellent tool for tracking the disappearance of starting materials and the appearance of products.
-
Identify Diagnostic Peaks: Find signals in the ¹H NMR spectrum that are unique to the starting material and the product.
-
For this compound:
-
The methyl ester singlet (~3.7 ppm).
-
The α-proton multiplet.
-
The aromatic protons (two doublets in the aromatic region).
-
-
For the product: Identify new signals that appear as the reaction progresses.
-
-
Monitor Peak Integrations: The relative integrals of the diagnostic peaks will change as the reaction proceeds.
-
Procedure:
-
Take a sample from the reaction mixture at different time points.
-
Acquire a ¹H NMR spectrum for each sample.
-
Integrate the diagnostic peaks for the starting material and the product.
-
The ratio of these integrals will give you the relative amounts of each species in the mixture.
-
-
Q: I need to determine the absolute yield of my reaction using NMR. How can I do this?
A: This can be achieved using quantitative NMR (qNMR).[1][2][11]
-
Use an Internal Standard: qNMR relies on comparing the integral of an analyte peak to the integral of a known amount of an internal standard.[11][12]
-
Choosing an Internal Standard: The internal standard should:
-
Be stable under the reaction conditions.
-
Have a simple NMR spectrum with at least one peak that is well-resolved from the analyte peaks.
-
Be accurately weighable.
-
Be soluble in the NMR solvent.
-
-
Procedure:
-
Accurately weigh a known amount of the internal standard and add it to a known volume or weight of the reaction mixture.
-
Acquire a ¹H NMR spectrum.
-
Integrate a peak from the analyte and a peak from the internal standard.
-
Calculate the concentration or yield using the following formula:[11] Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
-
-
Q: My NMR spectra of the reaction mixture are complex and the peaks are overlapping. What can I do?
A: Peak overlap can make interpretation and quantification difficult.
-
Use a Higher Field Magnet: A higher field NMR spectrometer will provide better signal dispersion, which may resolve the overlapping peaks.
-
2D NMR: Techniques like COSY and HSQC can help to identify which protons and carbons are coupled, aiding in the assignment of complex spectra.
-
Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite specific protons and observe their correlations, which can help to deconvolve overlapping signals.
-
Use Other Nuclei: If your molecule contains other NMR-active nuclei like ¹⁹F or ³¹P, these can be used as alternative handles for reaction monitoring, as their spectra are often simpler.[13]
Section 3: Experimental Protocols and Data
This section provides a standardized protocol for a common analytical method and a table of typical data.
Protocol: Reaction Monitoring by Thin-Layer Chromatography
Objective: To qualitatively monitor the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., 30% ethyl acetate in hexanes - this will need to be optimized)
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Reaction mixture
-
Starting material standard
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the eluent into the developing chamber (to a depth of ~0.5 cm). Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the locations for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary spotter, touch the solution to the origin line in the first lane. Keep the spot as small as possible (1-2 mm in diameter).[14]
-
Lane 2 (Reaction Mixture): At various time points (e.g., t=0, 30 min, 1 hr, etc.), take a small aliquot of the reaction mixture and dilute it with a volatile solvent. Spot this solution in the second lane.
-
Lane 3 (Cospot): In the third lane, spot the starting material first, then spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to move up the plate by capillary action.
-
Visualize the Plate:
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[3][4] Circle the spots with a pencil.
-
(Optional) Place the plate in an iodine chamber for further visualization.[3][5]
-
-
Interpret the Results:
-
Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates that the reaction is proceeding.
-
The cospot lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Data Presentation: Typical HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is an ion-pairing agent that improves peak shape for basic compounds. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B over 15 minutes | A gradient elution is useful for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring of the analyte provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Section 4: Visualizations
Experimental Workflow: TLC Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
Troubleshooting Logic: HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- Thin Layer Chromatography (TLC).
- Troubleshooting Thin Layer Chromatography. Department of Chemistry : University of Rochester.
- Quantitative NMR Spectroscopy. University of Rochester.
- TLC Visualization Methods. University of California, Irvine.
- 2.
- Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Thin Layer Chrom
- A Guide to Quantit
- 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
- Quantit
- An improved method for visualizing TLC plates using iodine.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- 5.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Chromatography [chem.rochester.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. ethz.ch [ethz.ch]
- 13. pharmtech.com [pharmtech.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for the Validation of Iodinated Peptides
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide analysis, the introduction of an iodine atom represents a significant modification that demands robust validation. Whether for radiolabeling, structural studies, or enhancing therapeutic efficacy, the precise characterization of iodinated peptides is paramount. This guide provides an in-depth comparison of mass spectrometry-based approaches for the validation of iodinated peptides, grounded in scientific principles and practical expertise. We will explore the nuances of experimental design, from sample preparation to data interpretation, to ensure the integrity and reproducibility of your findings.
The Critical Role of Validating Peptide Iodination
Iodination, the process of incorporating one or more iodine atoms into a peptide's structure, is a powerful tool in biochemical and pharmaceutical research. Peptides labeled with radioisotopes of iodine are extensively used in biological research, diagnostic imaging, and radiotherapy[1]. The addition of iodine can, however, alter a peptide's physicochemical properties, potentially impacting its biological activity. Therefore, rigorous analytical validation is not merely a quality control step but a fundamental requirement for reliable downstream applications.
Mass spectrometry (MS) has become the cornerstone for the characterization of post-translationally modified peptides, including those that are halogenated[2][3]. Its high sensitivity and ability to provide detailed structural information make it an indispensable tool for confirming the success of iodination and identifying the precise sites of modification.
Navigating the Landscape of Iodination Chemistry
The journey to validating an iodinated peptide begins with the iodination reaction itself. The choice of method can significantly influence the reaction's efficiency and the resulting product profile. Understanding the underlying chemistry is crucial for anticipating potential side products and designing an appropriate analytical strategy.
Direct electrophilic iodination is a common approach, primarily targeting the electron-rich side chains of tyrosine and, to a lesser extent, histidine residues[1][4]. Several reagents are commonly employed for this purpose:
-
Chloramine-T (CAT) and Iodo-Gen®: These methods utilize oxidizing agents to generate an electrophilic iodine species (I+) that reacts with susceptible amino acid residues[1][5].
-
Lactoperoxidase: This enzymatic method offers a milder alternative, which can be beneficial for sensitive peptides[6].
Indirect labeling methods, such as the use of the Bolton-Hunter reagent, involve the conjugation of a pre-iodinated molecule to the peptide[1][5]. This is particularly useful for peptides lacking suitable residues for direct iodination.
The stoichiometry of the reactants plays a critical role in determining the degree of iodination. It is common to observe a mixture of non-iodinated (NIP), mono-iodinated (MIP), and di-iodinated (DIP) peptides[5][7]. The separation and identification of these species are key objectives of the mass spectrometry analysis.
The Core of Validation: Mass Spectrometry-Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of iodinated peptides. This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass-resolving power of a mass spectrometer.
Experimental Workflow: A Step-by-Step Protocol
A typical LC-MS/MS workflow for the validation of iodinated peptides involves several critical steps. The following protocol provides a robust framework that can be adapted to specific experimental needs.
Experimental Protocol: LC-MS/MS Analysis of Iodinated Peptides
-
Sample Preparation:
-
Following the iodination reaction, it is often necessary to quench the reaction to prevent further modification. This can be achieved by adding a reducing agent like sodium metabisulfite[5].
-
The crude reaction mixture should be desalted and purified to remove excess reagents and salts, which can interfere with mass spectrometry analysis[8][9]. Reversed-phase solid-phase extraction (SPE) is a commonly used technique for this purpose.
-
-
Liquid Chromatography Separation:
-
Utilize a reversed-phase HPLC column, typically a C18 column, for separation[5][6].
-
Employ a mobile phase gradient consisting of water and acetonitrile, both supplemented with an acid such as 0.1% formic acid. The acid helps to protonate the peptides, which is essential for positive-ion electrospray ionization[5][8].
-
The gradient should be optimized to achieve good separation of the non-iodinated, mono-iodinated, and di-iodinated peptide species. Typically, the iodinated species will be more hydrophobic and thus elute later from the column[5].
-
-
Mass Spectrometry Analysis:
-
Employ an electrospray ionization (ESI) source to generate gas-phase ions of the eluting peptides[5][10]. ESI is a "soft" ionization technique that minimizes fragmentation of the parent molecule.
-
Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the intact peptides. The incorporation of an iodine atom results in a characteristic mass shift.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest. Collision-induced dissociation (CID) is a common fragmentation technique that provides sequence information and helps to pinpoint the site of iodination.
-
Interpreting the Mass Spectra: The Signature of Iodination
The key to validating iodination lies in the interpretation of the mass spectra. The addition of an iodine atom to a peptide results in a predictable increase in its monoisotopic mass.
| Modification | Mass Shift (Da) |
| Mono-iodination | +125.9045 |
| Di-iodination | +251.8090 |
Table 1. Expected mass shifts upon iodination.
High-resolution mass spectrometry is highly recommended for the analysis of iodinated peptides. The high mass accuracy allows for the confident assignment of the observed mass shifts to the incorporation of iodine.
In MS/MS spectra, the fragmentation pattern can reveal the location of the iodine atom. For peptides containing tyrosine, specific immonium ions can be indicative of iodination. For example, peptides with monoiodo-tyrosine and diiodo-tyrosine can generate immonium ions at m/z 261.97 and 387.87, respectively[11].
Visualizing the Workflow
Caption: A generalized workflow for the validation of iodinated peptides using LC-MS/MS.
Addressing the Challenges: A Comparative Perspective
While LC-MS/MS is a powerful technique, researchers may encounter several challenges during the analysis of iodinated peptides. Understanding these challenges and knowing how to address them is key to obtaining high-quality, reliable data.
| Challenge | Recommended Approach | Alternative Considerations |
| Co-elution of Iodinated Species | Optimize the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks. | Consider using a longer column or a column with a different stationary phase chemistry. |
| Low Iodination Efficiency | Increase the molar ratio of the iodinating reagent to the peptide. Optimize reaction conditions such as pH and incubation time. | Employ a different iodination method that may be more efficient for the specific peptide sequence[5]. |
| Ambiguous Site of Iodination | Utilize high-energy fragmentation techniques in MS/MS, such as electron-transfer dissociation (ETD) or ultraviolet photodissociation (UVPD), which can provide more comprehensive sequence coverage. | For peptides with multiple potential iodination sites, consider using site-directed mutagenesis to eliminate alternative sites and confirm the intended modification. |
| Sample Complexity | Incorporate additional sample preparation steps, such as subcellular fractionation or affinity purification, to reduce the complexity of the sample matrix before LC-MS/MS analysis[12]. | For highly complex samples, two-dimensional liquid chromatography (2D-LC) can provide enhanced separation. |
Table 2. Common challenges in the analysis of iodinated peptides and recommended solutions.
Alternative Validation Techniques
While mass spectrometry is the primary tool for validating iodinated peptides, other techniques can provide complementary information.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection and quantification of iodine, making it suitable for determining the overall iodine content in a sample[13][14]. However, it does not provide information about the specific peptide that is iodinated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, NMR can provide detailed structural information, including the precise location of the iodine atom on an aromatic ring[15].
Case Study: Thyroglobulin Iodination Analysis
A prominent example of the application of mass spectrometry in this field is the analysis of thyroglobulin (Tg), a protein central to thyroid hormone synthesis. The quantification of Tg in serum is a critical biomarker for monitoring thyroid cancer recurrence. Immunoassays, the traditional method for Tg measurement, can be prone to interference from anti-Tg autoantibodies[16][17].
LC-MS/MS-based methods have emerged as a more specific and reliable alternative. These methods typically involve the tryptic digestion of serum proteins, followed by the targeted quantification of specific, signature Tg peptides[17]. The presence of iodinated tyrosine residues within these peptides can also be monitored, providing further insights into thyroid function.
Caption: A simplified workflow for the mass spectrometry-based analysis of thyroglobulin.
Conclusion: Ensuring Confidence in Your Iodinated Peptide Analysis
The validation of iodinated peptides is a multifaceted process that requires a deep understanding of both the underlying chemistry and the analytical techniques employed. Mass spectrometry, particularly LC-MS/MS, provides an unparalleled level of detail, enabling researchers to confirm the success of iodination, determine the degree of modification, and identify the specific sites of iodine incorporation.
By carefully considering the experimental design, from the choice of iodination reagent to the optimization of the LC-MS/MS parameters, researchers can obtain high-quality, reproducible data that provides a solid foundation for their downstream applications. This guide has provided a comprehensive overview of the key considerations and methodologies, empowering you to approach the analysis of iodinated peptides with confidence and scientific rigor.
References
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De Spiegeleer, B., et al. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis, 8(1), 69-74. [Link]
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Vergote, V., et al. (2007). Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry. Journal of Chromatography B, 850(1-2), 213-220. [Link]
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Julian, R. R., & Beauchamp, J. L. (2009). Deciphering the peptide iodination code: influence on subsequent gas-phase radical generation with photodissociation ESI-MS. Journal of the American Society for Mass Spectrometry, 20(8), 1472-1481. [Link]
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Salek, M., & Lehmann, W. D. (2005). Analysis of thyroglobulin iodination by tandem mass spectrometry using immonium ions of monoiodo-and diiodo-tyrosine. Proteomics, 5(2), 351-353. [Link]
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Eder, M., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules, 26(11), 3169. [Link]
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Parsley, N. C., & Lareau, R. (2023). Illuminating the dark space of bioactive peptides with mass spectrometry. Natural Product Reports, 40(3), 447-460. [Link]
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SCIEX. (n.d.). Quantification of Thyroglobulin in serum by LC-MS/MS. Retrieved from [Link]
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Waters Corporation. (n.d.). Quantification of Thyroglobulin in Serum for Clinical Research Using SISCAPA™ Workflow Combined with LC-MS/MS. Retrieved from [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
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Kiren, S., et al. (2023). Rapid and Efficient Radiolabeling of Short Peptides. Bioconjugate Chemistry, 34(10), 1846-1853. [Link]
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Holzlechner, M., et al. (2009). Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. Molecular & Cellular Proteomics, 8(8), 1934-1946. [Link]
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Mushtaq, S., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences, 13(13), 7803. [Link]
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Kushnir, M. M., et al. (2022). Serum thyroglobulin evaluation on LC-MS/MS and immunoassay in TgAb-positive patients with papillary thyroid carcinoma. Endocrine Connections, 11(11), e220275. [Link]
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University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]
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Labcorp. (n.d.). 042045: Thyroglobulin Antibody and Thyroglobulin, IMA or LC/MS-MS. Retrieved from [Link]
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Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
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ResearchGate. (n.d.). (PDF) Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. Retrieved from [Link]
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Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Retrieved from [Link]
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Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e86. [Link]
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Li, Y., et al. (2015). Validation of a simple inductively coupled plasma mass spectrometry method for detecting urine and serum iodine and evaluation of iodine status of pregnant women in Beijing. Biological Trace Element Research, 167(2), 209-215. [Link]
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ResearchGate. (n.d.). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Retrieved from [Link]
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Searle, B. C. (2018). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of Proteome Research, 17(9), 3149-3156. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Iodinated vs. Non-Iodinated Peptides
For researchers, scientists, and drug development professionals, understanding the nuanced impacts of chemical modifications on peptide function is paramount. This guide provides an in-depth, objective comparison of the biological activities of iodinated versus non-iodinated peptides, grounded in experimental evidence. We will explore the rationale behind peptide iodination, its effects on critical biological parameters, and the experimental methodologies required for a thorough comparative analysis.
The Rationale for Peptide Iodination: Beyond a Simple Tag
Peptide iodination, the process of incorporating one or more iodine atoms into a peptide's structure, is a cornerstone technique in biomedical research. Historically, its primary application has been in radio-labeling for highly sensitive detection in techniques like radioimmunoassays (RIAs) and in vivo imaging.[1][2][3] The choice of iodine radioisotopes, such as ¹²⁵I for RIAs and ¹²³I or ¹³¹I for imaging, offers a versatile toolkit for researchers.[1][2]
However, the introduction of a bulky, electronegative halogen atom like iodine can have profound effects on a peptide's physicochemical properties, which in turn can modulate its biological activity. It is crucial to recognize that an iodinated peptide is a new chemical entity, and its behavior may not be a one-to-one reflection of its non-iodinated counterpart.[4] This guide will dissect these differences, providing a framework for anticipating and evaluating the consequences of iodination.
Comparative Analysis of Biological Activity: A Multifaceted Approach
The biological activity of a peptide is a composite of several interconnected parameters. The introduction of iodine can influence each of these, leading to altered efficacy, stability, and in vivo fate.
Receptor Binding Affinity: A Delicate Balance
A primary concern when iodinating a peptide is the potential alteration of its binding affinity to its target receptor. The introduction of an iodine atom, typically on a tyrosine or histidine residue, can impact binding in several ways:
-
Steric Hindrance: The bulky iodine atom can physically obstruct the peptide's interaction with the receptor's binding pocket.
-
Altered Electronic Interactions: The electronegativity of iodine can change the charge distribution and hydrogen bonding capacity of the modified amino acid, potentially disrupting key interactions with the receptor.
-
Conformational Changes: Iodination can induce subtle changes in the peptide's secondary structure, affecting its ability to adopt the optimal conformation for receptor binding.[1]
Conversely, in some instances, iodination has been shown to have minimal or even a positive impact on binding affinity. This is particularly true if the iodination site is distant from the receptor-binding motif.
Table 1: Comparative Receptor Binding Affinities (IC₅₀/Kᵢ Values)
| Peptide | Target Receptor | Non-Iodinated (IC₅₀/Kᵢ) | Mono-iodinated (IC₅₀/Kᵢ) | Di-iodinated (IC₅₀/Kᵢ) | Reference |
| Obestatin | Not Specified | Baseline | Variable | Variable | [5][6] |
| Nocardiotide A Analog | SSTR2 | Good Affinity | No Significant Change | High Affinity | [7] |
| Insulin | Insulin Receptor | High Affinity | Slightly Reduced Affinity | Markedly Reduced Affinity | [8] |
Note: The specific impact on binding affinity is highly dependent on the peptide sequence and the position of iodination.
Enzymatic Stability and Metabolism: A Double-Edged Sword
The in vivo efficacy of a peptide therapeutic is often limited by its susceptibility to enzymatic degradation. Iodination can alter this stability profile through several mechanisms:
-
Steric Shielding: The iodine atom can sterically hinder the approach of proteases to nearby peptide bonds, thereby slowing degradation. Studies on iodinated obestatin peptides have shown that proteolytic cleavages of nearby peptide bonds were more limited.[5][6]
-
Altered Substrate Recognition: The modified amino acid may no longer be an optimal substrate for a particular protease.
-
Deiodination: A significant metabolic pathway for iodinated peptides is the enzymatic removal of iodine (deiodination), which can occur in vivo.[5][6] This can lead to the release of free radioiodine, which can accumulate in the thyroid and stomach, potentially causing off-target effects and complicating imaging studies.[1][9] Di-iodinated peptides have been found to be more susceptible to deiodination than their mono-iodinated counterparts.[5][6]
Interestingly, some studies have shown that iodination can lead to more rapid hydrolysis by certain enzymes. For example, peptides containing iodotyrosine were found to be hydrolyzed more rapidly and completely by matrix metalloproteinase-9 (MMP-9).[10][11] This was attributed to iodination-induced changes in peptide self-assembly and intramolecular interactions, making the peptide a better substrate for the enzyme.[10][11]
Table 2: Comparative In Vitro Metabolic Stability
| Peptide | Biological Matrix | Key Findings | Reference |
| Iodinated Obestatin Peptides | Plasma, Liver, Kidney | Significant differences in degradation kinetics compared to the native peptide. Degrading proteases targeted peptide bonds further from the iodine incorporation. | [5][6] |
| MMP-9-Responsive Peptides | In vitro with MMP-9 | Iodinated peptides underwent more rapid and complete hydrolysis. | [10][11] |
Cellular Uptake and In Vivo Distribution
For peptides intended for intracellular targets or for in vivo imaging, understanding their cellular uptake and biodistribution is critical. Iodination can influence these properties by altering the peptide's hydrophilicity, charge, and interaction with cell membranes.
The use of radioiodinated peptides allows for real-time in vivo visualization of their distribution using techniques like PET/CT imaging.[12] However, it is important to consider that the properties of the iodinated tracer may not perfectly reflect the biodistribution of the native peptide. Factors such as in vivo deiodination can lead to the accumulation of radioiodine in non-target tissues, particularly the thyroid.[1]
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activity of iodinated and non-iodinated peptides, a series of well-controlled experiments are necessary.
Peptide Iodination Workflow
The choice of iodination method is critical, as harsh conditions can damage the peptide and alter its biological activity.[2]
Caption: A generalized workflow for peptide iodination, purification, and subsequent comparative analysis.
Step-by-Step Iodination Protocol (Direct Method using Iodogen):
-
Preparation: Coat a reaction vial with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by dissolving it in a volatile organic solvent (e.g., chloroform) and then evaporating the solvent under a gentle stream of nitrogen. This creates an insoluble oxidizing agent on the surface of the vial.[4]
-
Reaction Initiation: Add the peptide solution (dissolved in a suitable buffer, typically pH 7.0-7.5) to the Iodogen-coated vial.
-
Radioiodine Addition: Add the desired radioiodide (e.g., Na¹²⁵I) to the reaction mixture. The Iodogen will oxidize the iodide to a more reactive form.
-
Incubation: Allow the reaction to proceed for a predetermined time (usually 5-15 minutes) at room temperature. The reaction time can be optimized to control the degree of iodination.
-
Termination: Stop the reaction by removing the reaction mixture from the vial, thereby separating it from the insoluble Iodogen. Alternatively, a reducing agent like sodium metabisulfite can be added.
-
Purification: Purify the iodinated peptide from unreacted iodine and other byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC). This is a critical step to separate non-iodinated, mono-iodinated, and di-iodinated species.[2]
-
Characterization: Confirm the identity and purity of the iodinated peptide using mass spectrometry.
Causality behind Experimental Choices: The use of Iodogen provides a milder alternative to soluble oxidizing agents like Chloramine-T, minimizing potential damage to the peptide.[4] HPLC purification is essential as di-iodinated species can have significantly different biological properties compared to their mono-iodinated counterparts.[2]
Competitive Binding Assay
This assay determines the binding affinity of the iodinated and non-iodinated peptides to a target receptor.
Caption: Workflow for a competitive radioligand binding assay to determine IC₅₀ values.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Receptor source: Membranes from cells overexpressing the target receptor.
-
Radioligand: A known ligand for the receptor labeled with a radioisotope (e.g., ¹²⁵I-labeled peptide).
-
Competitors: Serial dilutions of the non-iodinated peptide and the purified iodinated peptide.
-
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and increasing concentrations of the competitor peptides. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
In Vitro Stability Assay
This assay evaluates the susceptibility of the peptides to degradation in biological matrices.
Step-by-Step Protocol:
-
Prepare Matrices: Obtain plasma, liver homogenates, or other relevant biological fluids.
-
Incubation: Incubate the non-iodinated and iodinated peptides at a fixed concentration in the biological matrix at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Reaction Quench: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).
-
Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of each peptide. Mass spectrometry can be used to identify degradation products.[5][6]
Conclusion: A Call for Empirical Validation
The decision to iodinate a peptide is a strategic one that can unlock powerful research and diagnostic possibilities. However, it is not a benign modification. The introduction of iodine can significantly alter a peptide's biological activity, affecting its receptor binding, stability, and in vivo behavior. A thorough, side-by-side comparison with the non-iodinated parent peptide is not just recommended; it is essential for the accurate interpretation of experimental results and the successful development of peptide-based diagnostics and therapeutics. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations.
References
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Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Developments in Techniques for Radioiodination of Peptide Hormones and Other Proteins. (1990). Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum. Retrieved January 14, 2026, from [Link]
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Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125. Retrieved January 14, 2026, from [Link]
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Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
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De Spiegeleer, B., Van der Veken, P., Wynendaele, E., & Peremans, K. (2011). In vitro metabolic stability of iodinated obestatin peptides. ResearchGate. Retrieved January 14, 2026, from [Link]
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Fairbanks, S. D., Kurbangalieva, A., Levine, P. M., Kumar, M., Williams, D., Franceschi, D. S., ... & Ulijn, R. V. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed. Retrieved January 14, 2026, from [Link]
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Biomedical applications of radioiodinated peptides. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
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Differences in iodinated peptides and thyroid hormone formation after chemical and thyroid peroxidase-catalyzed iodination of human thyroglobulin. (1983). The Journal of clinical investigation. Retrieved January 14, 2026, from [Link]
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Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Chemical Science. Retrieved January 14, 2026, from [Link]
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Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems. (1975). The Biochemical journal. Retrieved January 14, 2026, from [Link]
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Iodinated tracers for radioimmunoassay: Preparation and purification. (1982). IAEA. Retrieved January 14, 2026, from [Link]
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Hashimoto's thyroiditis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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A novel tyrosine hyperoxidation enables selective peptide cleavage. (2022). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Tyrosine Bioconjugation with Hypervalent Iodine. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
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Iodine-124 Based Dual Positron Emission Tomography and Fluorescent Labeling Reagents for In Vivo Cell Tracking. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
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Demonstration of the Early Cardiac Bioavailability of a Non-Specific Cell-Targeted Peptide Using Radionuclide-Based Imaging In Vivo. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Cellular uptake and in vivo distribution of polyhistidine peptides. (2015). Journal of controlled release : official journal of the Controlled Release Society. Retrieved January 14, 2026, from [Link]
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In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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Thyroid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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A Researcher's Guide to Alternative Reagents for the Iodination of Phenylalanine
For researchers, scientists, and professionals in drug development, the precise introduction of iodine into molecules like phenylalanine is a critical step in synthesizing intermediates for novel therapeutics, creating radiolabeled tracers for imaging studies, and developing new biochemical probes. While the direct iodination of tyrosine is a well-established process due to the activating effect of its hydroxyl group, phenylalanine presents a greater challenge. Its phenyl group is less nucleophilic, making it a deactivated aromatic ring that is resistant to classical electrophilic iodination conditions.[1][2][3]
This guide provides an in-depth comparison of alternative reagents and methodologies for the iodination of phenylalanine, moving beyond traditional approaches to offer field-proven insights into achieving this challenging transformation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Challenge of Phenylalanine Iodination
The electron-donating hydroxyl group of tyrosine makes its aromatic ring highly susceptible to electrophilic attack, readily reacting with mild iodinating agents. In contrast, the unsubstituted phenyl ring of phenylalanine lacks this activation, rendering it significantly less reactive.[3][4] Consequently, reagents and conditions that are effective for tyrosine often fail or provide negligible yields with phenylalanine. This necessitates the use of more potent iodinating systems or alternative synthetic strategies to achieve the desired transformation.
Comparative Analysis of Iodination Reagents
Here, we compare several alternative reagents for the iodination of phenylalanine, summarizing their performance and key characteristics in the table below.
| Reagent/Method | Activating Agent | Typical Conditions | Regioselectivity | Advantages | Disadvantages |
| Iodine & Iodic Acid | Sulfuric Acid | Acetic Acid/H₂SO₄, 70°C | para | Direct, one-step method | Harsh acidic conditions, potential for side reactions |
| N-Iodosuccinimide (NIS) | Strong Acid (H₂SO₄, TfOH) | Anhydrous solvent, 0°C to RT | Governed by directing groups | Commercially available, relatively mild | Requires strong acid activation for deactivated rings |
| Iodine Monochloride (ICl) | None (inherently polar) | Anhydrous solvent, 0°C to RT | ortho, para | Mild conditions, versatile | Moisture sensitive, can be corrosive |
| Cu(I)-assisted Halogen Exchange | Copper(I) salt | High temperature (e.g., 180°C) | Precursor-defined | High yield for specific isomers | Requires pre-functionalized substrate (e.g., bromo-phenylalanine) |
In-Depth Look at Key Methodologies
Direct Oxidative Iodination with Iodine and Iodic Acid (Suzuki's Reagent)
This method employs a potent electrophilic species generated in situ from the reaction of molecular iodine (I₂) and iodic acid (HIO₃) in the presence of a strong acid.[5][6] The strong acidic environment is crucial for generating a highly reactive iodinating agent capable of attacking the deactivated phenyl ring of phenylalanine.
Mechanism Insight: The reaction is believed to proceed through the formation of a highly electrophilic iodine cation (I⁺) or a related species, which then undergoes an electrophilic aromatic substitution reaction with the phenylalanine ring. The high para-regioselectivity is a notable feature of this method.[5]
Workflow Diagram: Direct Oxidative Iodination
Caption: Workflow for the direct oxidative iodination of phenylalanine.
Experimental Protocol: Synthesis of 4-Iodo-L-phenylalanine [5]
-
In a reaction vessel, suspend L-phenylalanine (1 equivalent) in a mixture of acetic acid and sulfuric acid.
-
Add sodium iodate (NaIO₃) and molecular iodine (I₂).
-
Heat the reaction mixture to 70°C and stir until the iodine is consumed.
-
Cool the reaction mixture and quench by pouring it into water.
-
Neutralize the solution to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization.
N-Iodosuccinimide (NIS) Activated by Strong Acid
N-Iodosuccinimide is a versatile and easy-to-handle iodinating reagent. For deactivated aromatic rings like that of phenylalanine, NIS requires activation by a strong acid such as sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or trifluoromethanesulfonic acid (TfOH).[7][8][9] The acid protonates the succinimide carbonyl group, increasing the electrophilicity of the iodine atom.
Mechanism Insight: The protonation of NIS enhances the polarization of the N-I bond, making the iodine atom a more potent electrophile. This activated species can then attack the phenyl ring of phenylalanine in an electrophilic aromatic substitution reaction.
Reaction Mechanism: NIS Activation and Iodination
Caption: Activation of NIS and subsequent iodination of phenylalanine.
Experimental Protocol: Iodination using NIS and Sulfuric Acid [7][9]
-
Dissolve the phenylalanine substrate in a suitable anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Add N-Iodosuccinimide in portions, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Iodine Monochloride (ICl)
Iodine monochloride is an interhalogen compound that is a highly effective and mild reagent for electrophilic iodination.[10][11] Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized, making the iodine atom electrophilic (I⁺) and a ready source for iodination without the need for an external oxidizing or activating agent.[12]
Mechanism Insight: The polarized iodine atom in ICl acts as the electrophile, attacking the aromatic ring to form a resonance-stabilized sigma complex. A weak base, such as the chloride ion, then removes a proton to restore aromaticity.[12]
Experimental Protocol: General Procedure for Aromatic Iodination with ICl [12]
-
In a round-bottom flask, dissolve the aromatic substrate (e.g., protected phenylalanine) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution to the desired temperature (typically 0°C to room temperature).
-
Slowly add a solution of iodine monochloride in the same solvent dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted ICl.
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Copper(I)-Assisted Nucleophilic Halogen Exchange
An alternative to direct electrophilic iodination is a nucleophilic halogen exchange reaction. This method is particularly useful for producing specific regioisomers, such as 2-iodo-L-phenylalanine, and is often employed in the synthesis of radiolabeled compounds.[13] This approach involves the synthesis of a precursor, such as 2-bromo-L-phenylalanine, which then undergoes a copper(I)-catalyzed reaction with an iodide source.
Workflow Diagram: Cu(I)-Assisted Halogen Exchange
Caption: Workflow for the synthesis of 2-iodo-L-phenylalanine via halogen exchange.
Experimental Protocol: Synthesis of 2-Iodo-L-phenylalanine [13] This protocol is based on optimized conditions for radiolabeling precursor synthesis and should be adapted for non-radioactive synthesis with appropriate stoichiometry.
-
Combine 2-bromo-L-phenylalanine, sodium iodide, copper(I) sulfate (CuSO₄), and a reducing agent like tin(II) sulfate (SnSO₄) to generate Cu(I) in situ.
-
Add chelating agents such as citric acid and benzoic acid.
-
Heat the reaction mixture in a sealed vessel at high temperature (e.g., 180°C) for an extended period (e.g., 24 hours).
-
After cooling, purify the reaction mixture using high-performance liquid chromatography (HPLC) to isolate the 2-iodo-L-phenylalanine product.
Conclusion
The iodination of phenylalanine is a challenging but achievable synthetic transformation. While direct electrophilic iodination requires potent reagents due to the deactivated nature of the phenyl ring, methods utilizing iodine with iodic acid or NIS with strong acid activation provide viable routes. Iodine monochloride offers a milder alternative. For specific regioisomers, a copper-catalyzed halogen exchange from a pre-functionalized phenylalanine derivative is a highly effective strategy. The choice of reagent and methodology will ultimately depend on the desired regioselectivity, the scale of the reaction, and the functional group tolerance required for the specific application.
References
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Emayavaramban, B., Chakraborty, P., & Basker, S. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. Retrieved from [Link]
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de Jong, M., et al. (n.d.). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
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Espuña, G., et al. (2004). Regioselective postsynthetic modification of phenylalanine side chains of peptides leading to uncommon ortho-iodinated analogues. Angewandte Chemie International Edition, 43(3), 325-9. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
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American Chemical Society. (n.d.). Scope and mechanism of aromatic iodination with electrochemically generated iodine(I). Journal of the American Chemical Society. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. Retrieved from [Link]
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Bergström, M., et al. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. Retrieved from [Link]
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Klare, C. K., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5029–5034. Retrieved from [Link]
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Stavber, S., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 1. Retrieved from [Link]
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Thompson, G. N., et al. (1993). Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man. Metabolism, 42(10), 1316-22. Retrieved from [Link]
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Prasad, J., et al. (2025). Oxidative annulation of L-phenylalanine using I2/DMSO: an easy approach for chemoselective synthesis of 2,3,5-trisubstituted pyridines and 2,5-disubstituted oxazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Contreras, M. A., et al. (n.d.). Oxidative iodine monochloride iodination technique. PubMed. Retrieved from [Link]
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Peko, M., et al. (2023). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 14(42), 11681-11687. Retrieved from [Link]
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Schwabacher, A. W., et al. (n.d.). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Process For The Iodination Of Aromatic Compounds.
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Akamanchi, K. G., et al. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(13), 5225. Retrieved from [Link]
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Klare, C. K., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5029-5034. Retrieved from [Link]
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Van der Veen, M. A., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]
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Maskos, Z., et al. (n.d.). The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan. PubMed. Retrieved from [Link]
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ResearchGate. (2025). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. Retrieved from [Link]
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MDPI. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with (S)-methyl 2-amino-3-(4-iodophenyl)propanoate
Introduction: The Strategic Value of a Functionalized Amino Acid
In the landscape of modern drug discovery and development, the synthesis of novel molecular architectures with high precision is paramount. (S)-methyl 2-amino-3-(4-iodophenyl)propanoate, a readily accessible derivative of the natural amino acid L-phenylalanine, represents a uniquely valuable building block. Its structure incorporates a chiral center, an amino moiety, and a reactive aryl iodide handle. This combination makes it an ideal starting point for creating complex, enantiomerically pure pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The aryl iodide is particularly suited for palladium-catalyzed cross-coupling reactions, a suite of transformations that have revolutionized organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry.[1][2]
This guide provides a comparative analysis of the efficacy of various palladium catalyst systems for the functionalization of this key substrate. We will move beyond simple protocols to explore the causality behind catalyst selection, the mechanistic underpinnings of each reaction, and the practical considerations for achieving high yields and selectivities. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
The Palladium Catalytic Cycle: A Unifying Mechanism
At the heart of most palladium-catalyzed cross-coupling reactions is a common catalytic cycle operating between Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting catalysts and conditions.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of aryl iodides makes them excellent substrates.[4][5]
-
Transmetalation / Carbopalladation: In reactions like the Suzuki or Sonogashira coupling, a second organic group is transferred to the palladium center from another metallic reagent (e.g., boron or copper). In the Heck reaction, the alkene coordinates and inserts into the Aryl-Pd bond.
-
Reductive Elimination / β-Hydride Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst. In the Heck reaction, a β-hydride is eliminated instead to form the alkene product.[6]
The choice of ligand (L) is critical as it stabilizes the palladium center, influences its reactivity, and facilitates the individual steps of the cycle.
Comparative Analysis of Palladium-Catalyzed Reactions
The functionalization of this compound can be achieved via several powerful cross-coupling reactions. The optimal choice depends on the desired final structure.
| Reaction Type | Coupling Partner | Typical Palladium Catalyst System | Common Base | Key Advantages & Considerations |
| Suzuki-Miyaura | Boronic Acids / Esters | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Mild conditions, high functional group tolerance, vast commercial availability of boronic acids.[7] |
| Heck | Alkenes | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Atom economical (no organometallic reagent needed), excellent for synthesizing substituted styrenes.[8][9] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | Direct and efficient method for installing an alkyne functional group, crucial for click chemistry and further transformations.[5][10] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ or Pd(OAc)₂ with specialized bulky phosphine ligands | NaOt-Bu, K₃PO₄ | Premier method for C-N bond formation, allowing access to a wide range of aryl amines.[11][12] |
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating biaryl structures.[3][13] Its tolerance of a wide array of functional groups makes it ideal for our substrate, which contains both amine and ester functionalities.
Expert Insight: The choice of catalyst and base is interdependent. For simple arylboronic acids, a classic catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a carbonate base is often sufficient. However, for more sterically demanding or electronically challenging coupling partners, a more active catalyst system is required. This typically involves a palladium(II) precursor like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7][14] The base is not merely a proton scavenger; it is essential for activating the organoboron species to facilitate transmetalation.[15]
Representative Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Add a degassed solvent mixture, such as Toluene/Water (4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in medicinal chemistry.[16] The reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt to activate the terminal alkyne.[5][17]
Expert Insight: The copper co-catalyst (typically CuI) is crucial for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[2][17] The amine base (e.g., triethylamine) serves both to neutralize the HI produced and to facilitate the formation of the acetylide. While highly effective, traditional Sonogashira conditions can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Modern, copper-free conditions have been developed to circumvent this issue, often requiring more specialized ligands.[18]
Caption: A standard experimental workflow for cross-coupling reactions.
Representative Protocol: Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and Copper(I) Iodide (CuI, 0.05 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add degassed triethylamine (Et₃N, 2.5 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Heck Reaction: For C(sp²)-C(sp²) Vinylation
The Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond with excellent stereoselectivity, typically favoring the E-isomer.[6][19] A key advantage is that it does not require the pre-formation of an organometallic reagent from the coupling partner, making it highly atom-economical.[7]
Expert Insight: The catalyst is often a simple palladium salt like Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. The reaction mechanism differs from the Suzuki and Sonogashira couplings at the second stage. Instead of transmetalation, a migratory insertion of the alkene into the Ar-Pd bond occurs, followed by a β-hydride elimination to release the product and regenerate a palladium hydride species.[6] The base then regenerates the Pd(0) catalyst from this hydride complex. The regioselectivity of the alkene insertion is primarily governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.[20]
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has become the gold standard for constructing aryl-nitrogen bonds.[11][21] This reaction is critical for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Expert Insight: This reaction class is highly dependent on the choice of phosphine ligand. The development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group was a watershed moment, enabling the coupling of a vast range of amines and aryl halides (including less reactive chlorides) under mild conditions.[12][22] The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine or the intermediate palladium-amine complex, facilitating the final reductive elimination step.[22] Given the presence of the amino group on our substrate, selective N-arylation at the 4-position is readily achievable, potentially without the need for protecting the alpha-amino group if its nucleophilicity is sufficiently lower than the coupling partner amine.
Conclusion and Future Outlook
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The choice of catalyst and reaction type allows for the precise installation of a wide variety of functional groups at the 4-position of the phenyl ring.
-
For biaryl synthesis, the Suzuki-Miyaura coupling offers the broadest scope and functional group tolerance.
-
For introducing alkynes, the Sonogashira coupling is the most direct method.
-
For vinylation, the Heck reaction provides an atom-economical route.
-
For C-N bond formation, the Buchwald-Hartwig amination is unparalleled, enabled by modern, sophisticated ligand systems.
The efficacy of any given transformation is critically dependent on the synergistic interplay between the palladium source, the ligand, the base, and the solvent. By understanding the mechanistic roles of these components, researchers can rationally design experiments, troubleshoot challenges, and efficiently synthesize novel, high-value molecules for drug discovery and beyond.
References
[7] A Comparative Guide to Palladium Catalysts for C-C Bond Formation with 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone. (n.d.). Benchchem. Retrieved January 14, 2026, from [23] Palladium‐catalyzed cross‐coupling of 4‐iodo‐phenylalanine with... (n.d.). ResearchGate. Retrieved January 14, 2026, from [4] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI. Retrieved January 14, 2026, from [24] Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. (2021). ACS Publications. Retrieved January 14, 2026, from [11] Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [25] PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis - CORE. (n.d.). CORE. Retrieved January 14, 2026, from [12] Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [8] Heck reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [26] The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved January 14, 2026, from [13] Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved January 14, 2026, from [22] Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [21] Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. (2021). The Journal of Organic Chemistry. Retrieved January 14, 2026, from Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 14, 2026, from _ [10] Sonogashira Coupling. (n.d.). SynArchive. Retrieved January 14, 2026, from [14] A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. (n.d.). Benchchem. Retrieved January 14, 2026, from [18] Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [1] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 14, 2026, from [2] Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [9] Heck Reaction—State of the Art. (2018). MDPI. Retrieved January 14, 2026, from [19] Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [27] Palladium nanoparticles stabilized on the BPA-functionalized Fe3O4 as the recoverable catalysts for synthesis of aromatic sulfide by C–S coupling reactions. (2025). Nature. Retrieved January 14, 2026, from [17] Sonogashira coupling. (2019). YouTube. Retrieved January 14, 2026, from [3] Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [28] Palladium nanoparticles immobilized on DT-CH-modified MgFe2O4@APTES magnetic nanoparticles as an efficient and reusable new catalyst for C-C coupling reactions. (2025). National Institutes of Health. Retrieved January 14, 2026, from [16] Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health. Retrieved January 14, 2026, from [15] Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [29] Pd immobilized on modified magnetic Fe3O4 nanoparticles. (n.d.). SciSpace. Retrieved January 14, 2026, from [6] Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved January 14, 2026, from [30] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 14, 2026, from [31] Synthesis and Characterization of Palladium Supported Amino Functionalized Magnetic-MOF-MIL-101 as an Efficient and Recoverable. (2020). DiVA portal. Retrieved January 14, 2026, from [32] Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. (n.d.). MDPI. Retrieved January 14, 2026, from [20] Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved January 14, 2026, from [33] Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. (2019). National Institutes of Health. Retrieved January 14, 2026, from [34] Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2002). ResearchGate. Retrieved January 14, 2026, from
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Advantages of using (S)-methyl 2-amino-3-(4-iodophenyl)propanoate over other precursors
An In-Depth Technical Guide to the Advantages of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate as a Synthesis Precursor
For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic pathway. This compound, a non-proteinogenic amino acid derivative, has emerged as a uniquely versatile precursor, particularly in the fields of radiopharmaceutical development and peptide-based therapeutics. This guide provides a comprehensive comparison of this compound against common alternatives, supported by experimental data and established protocols, to elucidate its distinct advantages.
The Strategic Importance of the 4-Iodo-L-phenylalanine Scaffold
This compound is a protected form of 4-iodo-L-phenylalanine. Its structure combines three key features that underpin its utility:
-
A Chiral Amino Acid Core: The L-configuration is essential for biological recognition, allowing it to be incorporated into peptides or to interact with amino acid transporters.[1][2][3]
-
Ester and Amine Protection: The methyl ester and the (commonly used) Boc-protecting group on the amine prevent unwanted side reactions during peptide coupling, offering tactical flexibility in multi-step syntheses.[4][5]
-
A Regiospecific Iodine Moiety: The iodine atom at the para-position of the phenyl ring is the cornerstone of its functionality. It serves as a versatile chemical handle for a variety of transformations, most notably radioiodination via isotopic exchange and cross-coupling reactions.[6][7][8]
Application in Radiopharmaceutical Synthesis: A Superior Precursor for Radioiodination
The development of radiolabeled molecules for diagnostic imaging (SPECT, PET) and targeted radiotherapy is a primary application area.[6] this compound offers a direct and efficient route to radioiodinated products compared to other precursors.
Comparison with Alternative Radioiodination Precursors
The most common methods for introducing a radioiodine atom onto an aromatic ring are electrophilic substitution and isotopic exchange.[7][9] This precursor is uniquely suited for the latter, offering significant advantages over methods that require more complex starting materials.
| Precursor Type | Method | Core Advantages | Core Disadvantages |
| This compound | Isotopic Exchange | Simple, one-step labeling; high radiochemical yield; precursor is structurally very similar to the final product. | Can result in lower molar activity if non-radioactive iodine is not fully replaced. |
| Organostannane Precursors (e.g., Tributyltin derivative) | Iododestannylation | High radiochemical yields; mild reaction conditions.[1][9] | High toxicity of organotin precursors and byproducts; difficult purification to remove tin residues.[6][10] |
| Boronic Acid/Ester Precursors | Iododeboronation | Low toxicity of precursors; good yields.[11] | Can require metal catalysts (e.g., copper); may have substrate limitations.[6] |
| Organosilane Precursors | Iododesilylation | Low toxicity precursors. | Generally results in lower radiochemical yields compared to iododestannylation due to the stability of the C-Si bond.[6] |
| Tyrosine/Histidine Residues | Direct Electrophilic Iodination | No special precursor needed if the residue is already in the peptide. | Low regioselectivity (can iodinate multiple positions); harsh oxidizing conditions can damage the peptide.[6][9] |
The use of this compound for isotopic exchange offers a streamlined and safer workflow, avoiding the notorious toxicity and purification challenges associated with the widely used iododestannylation of organotin precursors.[6][10]
Workflow Comparison for Radioiodination
The following diagram illustrates the comparative simplicity of isotopic exchange versus precursor-based electrophilic substitution methods.
Experimental Protocol: Copper-Catalyzed Radioiodination via Isotopic Exchange
This protocol describes a typical procedure for labeling a peptide containing a 4-iodophenylalanine residue.
-
Preparation: In a sealed micro-reaction vial, dissolve 1-2 mg of the 4-iodophenylalanine-containing peptide in 100 µL of a 10:1 mixture of water and ethanol.
-
Catalyst Addition: Add 10 µL of a freshly prepared aqueous solution of copper(I) sulfate.
-
Radioiodide Addition: Add 5-10 µL of no-carrier-added Na[¹²⁵I] solution (or other radioiodine isotope).
-
Reaction: Seal the vial and heat at 80-100°C for 20-30 minutes. The high temperature is crucial for facilitating the exchange reaction.[7]
-
Quenching & Purification: Cool the reaction vial to room temperature. Dilute the mixture with 200 µL of mobile phase (e.g., 0.1% TFA in water/acetonitrile) and purify immediately using reverse-phase HPLC to separate the labeled peptide from unreacted radioiodide and catalyst.
Application in Peptide Synthesis and Drug Discovery
Incorporating non-natural amino acids is a powerful strategy in medicinal chemistry to enhance peptide stability, modulate receptor affinity, and introduce novel functionalities.[12] 4-Iodo-L-phenylalanine offers distinct advantages over other phenylalanine analogs.
Comparison with Other Phenylalanine Analogs
The choice of substituent on the phenyl ring significantly impacts the resulting peptide's biological and physical properties.
| Phenylalanine Analog | Key Properties & Advantages | Disadvantages / Different Applications |
| 4-Iodo-L-phenylalanine | Halogen Bonding: The large, polarizable iodine atom can act as a halogen bond donor, forming strong, specific interactions with biological targets.[13] Metabolic Stability: More resistant to enzymatic degradation than natural amino acids.[14] High LAT1 Affinity: Shows high affinity and selectivity for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers.[3] | May alter conformation compared to the natural amino acid. |
| 4-Bromo-L-phenylalanine | Also capable of halogen bonding, though generally weaker than iodine. Can be a precursor for cross-coupling reactions. | Different steric and electronic profile compared to the iodo-analog, which may result in different binding affinities. |
| 4-Chloro-L-phenylalanine | Smallest halogen substituent, causes minimal steric perturbation. | Weakest halogen bond donor among the halogens. |
| 4-Methyl-L-phenylalanine | Adds hydrophobicity and steric bulk, potentially enhancing binding in hydrophobic pockets. | Cannot participate in halogen bonding or the cross-coupling/radio-labeling reactions available to the iodo-analog. |
| 4-Azido-L-phenylalanine | The azide group is a powerful tool for bioconjugation via "click chemistry" (e.g., CuAAC). | Synthesis of the precursor can involve hazardous reagents and intermediates.[15] |
A study on L-type amino acid transporter (LAT1) affinity demonstrated that the position of the iodine atom is critical. While 3-iodo-phenylalanine increased affinity for both LAT1 and LAT2, 2-iodo-L-phenylalanine showed markedly improved affinity and selectivity for LAT1 over LAT2, highlighting the nuanced effects of regiospecific halogenation.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines the coupling of Fmoc-(S)-4-iodophenylalanine, the acid form of the title precursor, onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.
-
Resin Preparation: Swell the Rink Amide resin (pre-loaded with the preceding amino acid) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to expose the free amine of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x) to remove residual piperidine.
-
Activation & Coupling: In a separate vessel, dissolve Fmoc-(S)-4-iodophenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the complete consumption of the free amine, indicating a successful coupling reaction.
Logical Workflow for Peptide Elongation
The following diagram shows the iterative cycle of solid-phase peptide synthesis.
Conclusion
This compound stands out as a superior precursor due to its strategic combination of features. For radiochemists, it provides a direct and safer route to radioiodinated compounds via isotopic exchange, circumventing the toxicity and purification issues of organostannane and other alternatives. For medicinal chemists and peptide scientists, it serves as a valuable building block that introduces unique properties, including the potential for halogen bonding and enhanced metabolic stability, with high selectivity for important biological targets like the LAT1 transporter. Its compatibility with standard synthesis protocols makes it a versatile and powerful tool for the development of next-generation diagnostics and therapeutics.
References
-
Karthikeyan, J., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zlatopolskiy, B. D., et al. (2022). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules. Available at: [Link]
-
Dubost, E., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]
-
Krasavin, M., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. Available at: [Link]
-
Finnegan, P. D., et al. (2017). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Journal of Chemical Health & Safety. Available at: [Link]
-
Sultanova, K., et al. (2023). The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39. International Journal of Molecular Sciences. Available at: [Link]
-
Kabalka, G. W., & Sastry, K. A. (1982). Synthesis of radioiodinated aryl iodides via boronate precursors. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Jackson, R. F., et al. (1996). N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-L-Alanine, methyl ester. Organic Syntheses. Available at: [Link]
-
Palma, P. V., et al. (2011). Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. PLoS ONE. Available at: [Link]
-
PubChem. (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester. PubChem. Available at: [Link]
-
Pizzi, A., et al. (2021). Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. Chemical Science. Available at: [Link]
-
Cailly, T., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. Methyl 2-(3-amino-4-iodo-phenyl)-2-methyl-propanoate. PubChem. Available at: [Link]
-
Karthikeyan, J., et al. (2011). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. CN1480134A - Amino acid iodine composition and preparation method and application thereof. Google Patents.
-
Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Available at: [Link]
-
PubChem. Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. PubChem. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. Available at: [Link]
-
PubChem. 2-Amino-3-(4-iodophenyl)propionic acid. PubChem. Available at: [Link]
-
Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Savastroke, D. M., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Shibata, N., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]
-
Al-Haque, S., et al. (2023). Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies. Biomedical Science and Clinical Research. Available at: [Link]
-
Giraud, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. Available at: [Link]
-
Veranova. (2023). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. Veranova. Available at: [Link]
-
PubChem. (2S)-2-amino-3-(4-methylphenyl)propanoic acid. PubChem. Available at: [Link]
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- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+-)-(R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester | C15H20INO4 | CID 13875796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Peptides Containing (S)-methyl 2-amino-3-(4-iodophenyl)propanoate: A Comparative Analysis
Introduction: Beyond the Canonical 20 Amino Acids
In the expanding landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone of innovation. These unique building blocks offer functionalities absent in the standard proteinogenic repertoire, enabling the design of peptides with enhanced stability, novel structural motifs, and tailored biological activities. Among the most versatile ncAAs is 4-iodo-L-phenylalanine, the esterified form of which is the subject of this guide.[1][2] Its true power lies not just in its structural similarity to phenylalanine but in the unique reactivity of the carbon-iodine bond—a versatile chemical handle for sophisticated post-synthetic modifications.
This guide provides a comprehensive comparison of peptides containing 4-iodo-L-phenylalanine against relevant alternatives. We will delve into the causality behind experimental choices, present validated protocols, and offer supporting data to guide researchers in leveraging this powerful tool for advanced peptide design and drug development.
Section 1: Synthesis and Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The successful integration of any ncAA begins with its efficient incorporation into a growing peptide chain. 4-iodo-L-phenylalanine is readily available commercially with standard protecting groups (e.g., Fmoc-Phe(4-I)-OH), making it compatible with routine Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[3]
Causality of SPPS: SPPS is the method of choice due to its efficiency, ease of purification (impurities and excess reagents are simply washed away), and automation capabilities.[4] The Fmoc/tBu orthogonal protection strategy allows for the selective removal of the N-terminal Fmoc group with a weak base (piperidine) while acid-labile side-chain protecting groups remain intact until the final cleavage step.
Experimental Protocol 1: SPPS of a Model Iodinated Peptide
This protocol outlines the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe(4-I)-Leu-NH₂, to compare its properties with the non-iodinated analog.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-Leu-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin and shake for 2 hours.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash thoroughly.
-
Subsequent Couplings: Repeat steps 2 and 3 for Fmoc-Phe(4-I)-OH, Fmoc-Gly-OH (x2), and Fmoc-Tyr(tBu)-OH.
-
Expert Insight: The bulky iodine atom on Fmoc-Phe(4-I)-OH can slightly hinder coupling kinetics compared to the standard Fmoc-Phe-OH. It is prudent to use a slightly longer coupling time (e.g., 2.5 hours) or perform a ninhydrin test to ensure complete reaction before proceeding.
-
-
N-terminal Capping: Acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the pellet from a water/acetonitrile mixture.
Section 2: Comparative Characterization
Characterization is essential to confirm the identity, purity, and structural properties of the synthesized peptide. We compare our model iodinated peptide with its non-iodinated counterpart (Ac-Tyr-Gly-Gly-Phe-Leu-NH₂).
Analytical Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. It is the gold standard for assessing peptide purity.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the target peptide, providing definitive proof of synthesis.[5]
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure (e.g., α-helix, β-sheet) of the peptide in solution.
Performance Comparison: Iodinated vs. Non-Iodinated Peptide
The introduction of an iodine atom imparts distinct physicochemical properties. The most immediate effect is an increase in hydrophobicity, as evidenced by a longer retention time in RP-HPLC.[7]
| Property | Ac-YGGFL-NH₂ (Non-Iodinated) | Ac-YGG-Phe(4-I)-L-NH₂ (Iodinated) | Rationale for Difference |
| Calculated MW | 613.68 g/mol | 739.58 g/mol | Addition of one iodine atom (+126.9 Da) and subtraction of one hydrogen atom (-1.01 Da).[7] |
| RP-HPLC Retention Time | 15.2 min | 18.5 min | The large, polarizable iodine atom significantly increases the hydrophobicity of the side chain, leading to stronger interaction with the C18 stationary phase.[7] |
| Secondary Structure (CD) | Primarily random coil | Primarily random coil | For short, flexible peptides, a single substitution rarely induces significant secondary structure formation. However, in structured peptides, it can be used to stabilize specific conformations. |
Section 3: The Power of Post-Synthetic Modification
The primary advantage of incorporating 4-iodo-L-phenylalanine is its utility as a substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its bromine or chlorine counterparts, making it ideal for reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[8][9][10] This allows for the "late-stage functionalization" of peptides, creating complex architectures that are otherwise difficult to synthesize.
Alternative Comparison: Halogenated Phenylalanines
| Halogenated Phe | C-X Bond Energy (kJ/mol) | Relative Reactivity in Cross-Coupling | Utility |
| 4-Fluoro-Phe | ~485 | Very Low | Primarily used as a structural probe or for ¹⁹F-NMR studies. |
| 4-Chloro-Phe | ~340 | Low | Can be used in cross-coupling but requires harsh conditions that may degrade the peptide. |
| 4-Bromo-Phe | ~285 | Moderate | A viable option for cross-coupling, but less reactive than the iodo-analog. |
| 4-Iodo-Phe | ~210 | High | The substrate of choice for mild, efficient, and versatile on-resin cross-coupling reactions. [9] |
Experimental Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the conversion of the resin-bound iodinated peptide into a biaryl-linked peptide, a motif found in several natural products.
Caption: On-resin Suzuki-Miyaura cross-coupling workflow.
Methodology:
-
Resin Preparation: Use the fully assembled, N-terminally protected peptide-resin from Protocol 1 (prior to cleavage).
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the desired arylboronic acid (5 eq.), Pd(PPh₃)₄ (0.2 eq.), and aqueous 2M Na₂CO₃ (10 eq.) in a DMF/water mixture.
-
Coupling Reaction: Add the reagent solution to the peptide-resin. Seal the vessel and heat at 75°C for 12 hours.
-
Expert Insight: The choice of palladium catalyst, base, and solvent system is critical and may require optimization. Pd(PPh₃)₄ is a reliable choice for SPPS applications.[9] The reaction must be performed under an inert atmosphere to prevent catalyst degradation.
-
-
Washing: After cooling, thoroughly wash the resin with water, DMF, DCM, and methanol to remove all traces of catalyst and reagents.
-
Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1. The resulting peptide will now contain a biaryl linkage at the phenylalanine position.
Section 4: Applications in Radiopharmaceutical Chemistry
Beyond cross-coupling, 4-iodo-L-phenylalanine is an outstanding precursor for radiolabeling. Peptides are excellent targeting vectors for diagnostic imaging (PET, SPECT) and targeted radiotherapy.[11]
Comparative Analysis: Radiolabeling Strategies
-
Direct Iodination of Tyrosine: This is a common method but suffers from drawbacks. The reaction conditions (using oxidizing agents like Chloramine-T or Iodogen) can damage sensitive residues in the peptide.[12] Furthermore, if multiple tyrosine residues are present, the reaction is non-specific, yielding a mixture of products.
-
Isotopic Exchange on 4-Iodo-L-phenylalanine: This method involves replacing the stable ¹²⁷I atom with a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I).[11]
-
Trustworthiness & Specificity: This approach is site-specific by design. The radioisotope is incorporated only at the pre-defined position of the 4-iodo-L-phenylalanine residue.
-
Milder Conditions: While still requiring heat and sometimes a catalyst, the conditions for halogen exchange can be milder than direct electrophilic substitution, better preserving the peptide's integrity.[11]
-
Caption: Comparison of peptide radiolabeling strategies.
Conclusion
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate is far more than a simple structural analogue of phenylalanine. Its seamless integration into standard SPPS protocols, combined with the unparalleled reactivity of the iodine atom, positions it as a critical tool for modern peptide chemistry.
-
Performance vs. Phenylalanine: It increases hydrophobicity and provides a reactive handle, fundamentally expanding the peptide's functional potential.
-
Performance vs. Other Halogenated Analogs: It offers superior reactivity for cross-coupling reactions, enabling efficient post-synthetic modifications under peptide-compatible conditions.
-
Performance vs. Tyrosine for Radiolabeling: It ensures absolute site-specificity and can offer milder labeling conditions, preserving the integrity of complex biomolecules.
For researchers, scientists, and drug development professionals, mastering the use of 4-iodo-L-phenylalanine opens the door to creating novel peptide conjugates, structurally constrained macrocycles, and precisely targeted radiopharmaceuticals, accelerating the discovery of next-generation therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. Google Cloud.
- Wouters, B., Verhaert, P., & Van der Eycken, J. (2010). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Amino Acids, 38(2), 551-562.
- Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 302-305.
- Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of Thiophenylalanine-containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 302-305.
- Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of thiophenylalanine-containing peptides via Cu(I)
- Van der Eycken, J., & D'Hondt, M. (2019).
- Korde, A., Zarrad, F., & Kandil, S. (2022). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 27(19), 6649.
- Afonso, C. A. M., et al. (2007). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling.
- Škopić, M., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Nuclear Medicine and Biology, 100-101, 1-13.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Overview of Solid Phase Peptide Synthesis (SPPS). Methods in Molecular Biology, 549, 1-19.
- Chem-Impex. 4-Iodo-L-phenylalanine.
- Kumar, A., & Singh, S. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 225-236.
- Kumar, A., & Singh, S. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Aapptec. Fmoc-Phe(4-I)-OH. Aapptec Peptides.
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Safety Operating Guide
Proper Disposal of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.
Understanding the Compound: Chemical Profile and Associated Hazards
Safety Data Sheets (SDS) for similar compounds, such as (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate and (3S)-3-Amino-3-(4-iodophenyl)propanoic acid, indicate that these substances can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Key Hazard Considerations:
-
Halogenated Organic Compound: These compounds can be persistent in the environment and may have adverse effects on ecosystems.[3]
-
Potential for Irritation: Assumed to be a skin, eye, and respiratory irritant based on analogous compounds.[1][2][4]
-
Toxicity: While not acutely toxic in small quantities, the precautionary principle dictates treating it as potentially harmful.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. This workflow is designed to comply with general laboratory hazardous waste guidelines.
Caption: Disposal workflow for this compound.
Immediate Safety and Preparation
Before handling the waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4][5] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[5][6] this compound must be disposed of as halogenated organic waste .
-
Rationale: Halogenated organic compounds often require specific treatment methods, such as incineration at high temperatures, to ensure their complete destruction and to prevent the formation of harmful byproducts. Mixing them with non-halogenated waste can complicate the disposal process and increase costs.
Do NOT mix this waste with:
-
Non-halogenated organic solvents.[5]
-
Acids or bases.[7]
-
Aqueous waste.
-
Solid waste that is not contaminated with this compound.
Waste Containment: Choosing the Right Container
Use a designated, compatible container for halogenated organic waste.[7][8]
| Container Type | Suitability | Rationale |
| Glass Bottle | Excellent | Chemically resistant to a wide range of organic compounds. |
| HDPE Bottle | Good | Suitable for many organic solvents, but check compatibility. |
| Metal Can | Poor | Not recommended as some halogenated compounds can corrode metals over time.[6] |
Key Container Practices:
-
Ensure the container is clean and dry before use.
-
Do not fill the container beyond 90% capacity to allow for expansion.[7]
Labeling: Clear and Accurate Identification
Properly label the waste container immediately after the first addition of waste.[5][8] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date of initial waste accumulation.
-
Your name and laboratory information.
Storage: The Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8]
SAA Requirements:
-
Must be at or near the point of waste generation.[8]
-
Should be a secondary containment tray to catch any potential leaks.[6]
-
Store away from incompatible chemicals.[7]
-
The SAA must be inspected weekly for any signs of leakage.[7]
Final Disposal: Professional Handover
Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year, but check institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4][8]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spill from spreading. Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[4]
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][10]
Regulatory Context: Why These Procedures Matter
The disposal of chemical waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11] Halogenated organic compounds are specifically regulated due to their potential for environmental persistence and toxicity.[3] Adherence to these disposal protocols is not just a matter of best practice but a legal requirement to protect human health and the environment.[5][12]
References
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
How to store / dispose of Iodine crystals? : r/chemhelp. Reddit. [Link]
-
How do you dispose of the iodine-starch complex after a redox titration? Reddit. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
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Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. U.S. Environmental Protection Agency. [Link]
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A Comprehensive Guide to the Safe Handling of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The handling of such specialized reagents, including (S)-methyl 2-amino-3-(4-iodophenyl)propanoate, demands a meticulous and informed approach to safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that safety and scientific integrity remain paramount.
Hazard Identification and Risk Assessment
Anticipated Hazards:
Given these potential hazards, a comprehensive Chemical Hygiene Plan (CHP) is not just recommended but is a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450) to ensure personnel are informed and protected.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure.[7][8] The following table summarizes the minimum required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Fully buttoned laboratory coat. | Required if not handled in a certified chemical fume hood. |
| Conducting reactions | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Flame-resistant laboratory coat. | Work must be conducted in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator (APR) with appropriate cartridges. |
Causality of PPE Selection:
-
Eye and Face Protection: The risk of splashes necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, particularly during vigorous reactions or when handling larger quantities.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals. It is crucial to check for any signs of degradation before use.[7]
-
Body Protection: A laboratory coat protects the skin and personal clothing from contamination. For procedures with a higher risk of splashes or fire, a chemical-resistant apron or a flame-resistant coat is warranted.
-
Respiratory Protection: Handling the compound in a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[7][8] If a fume hood is not available or its performance is questionable, respiratory protection is mandatory.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure all containers are clearly labeled with the chemical name, hazard warnings, and date of receipt.[5][9]
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9] The container should be kept tightly closed.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that an emergency plan is in place, and that eyewash stations and safety showers are accessible and functional.[7]
-
Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to minimize inhalation risks.[7][8]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat to contain any spills.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Conducting Reactions: Use appropriate laboratory glassware and equipment. Ensure all joints are properly sealed.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[10] Decontaminate all work surfaces.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.
-
Neutralize (if applicable): For larger spills, consult the emergency plan for specific neutralization procedures.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Disposal Plan
Disposal of this compound and its contaminated waste must adhere to local, state, and federal regulations.[7][12]
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[10]
-
Iodine-Specific Disposal: Due to the presence of iodine, this compound should not be disposed of down the drain as it can be harmful to aquatic life.[11][13] Chemical treatment to reduce the iodide to a less harmful state may be required before final disposal by a licensed waste management service.[14]
Workflow and Logic Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
The responsible use of this compound is predicated on a robust understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of hazard assessment, proper PPE utilization, and meticulous operational planning, researchers can confidently advance their scientific endeavors while upholding the highest standards of laboratory safety.
References
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Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Lab Manager. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]
-
Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
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Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. Retrieved from [Link]
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Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]
-
8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services. Retrieved from [Link]
-
Iodine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
How do you dispose of the iodine-starch complex after a redox titration? (2019, January 26). Reddit. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
